3',5'-Dimethyl-4'-methoxyacetophenone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-methoxy-3,5-dimethylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-7-5-10(9(3)12)6-8(2)11(7)13-4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNRJDZKCCJUJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374398 | |
| Record name | 3',5'-Dimethyl-4'-methoxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60609-65-6 | |
| Record name | 3',5'-Dimethyl-4'-methoxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 60609-65-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3',5'-Dimethyl-4'-methoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3',5'-Dimethyl-4'-methoxyacetophenone, a substituted aromatic ketone with significant potential as a versatile building block in organic synthesis and medicinal chemistry. This document delineates its chemical and physical properties, provides detailed protocols for its synthesis and characterization, and explores its current and potential applications in drug discovery and materials science. Emphasis is placed on the practical application of this compound, supported by established experimental data and methodologies, to empower researchers in their scientific endeavors.
Introduction
Substituted acetophenones are a pivotal class of organic compounds, serving as crucial intermediates in the synthesis of a wide array of biologically active molecules and functional materials.[1][2] Their inherent chemical reactivity, stemming from the presence of a carbonyl group and a modifiable aromatic ring, allows for diverse synthetic transformations. This compound, in particular, presents a unique substitution pattern that offers both steric and electronic advantages in the design of novel chemical entities. The methoxy group acts as an electron-donating group, activating the aromatic ring for electrophilic substitution, while the flanking methyl groups provide steric hindrance that can direct reactions to specific positions and enhance the stability of the resulting compounds. This guide aims to be an essential resource for professionals requiring a deep technical understanding of this valuable chemical intermediate.
Chemical and Physical Properties
CAS Number: 60609-65-6
IUPAC Name: 1-(4-methoxy-3,5-dimethylphenyl)ethanone
Synonyms: 4-Acetyl-2,6-dimethylanisole
Physical and Chemical Data
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄O₂ | [3] |
| Molecular Weight | 178.23 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid or solid | [4] |
| Melting Point | 47-48 °C | |
| Boiling Point | 109 °C at 0.1 mmHg | |
| Solubility | Soluble in organic solvents such as ethanol and ether; limited solubility in water. | [4] |
Spectroscopic Data
¹H NMR (predicted):
-
Aromatic protons (2H): A singlet is expected in the aromatic region (δ 7.0-8.0 ppm).
-
Methoxy protons (3H): A sharp singlet is anticipated around δ 3.8-4.0 ppm.
-
Acetyl protons (3H): A singlet corresponding to the methyl ketone will likely appear at δ 2.4-2.6 ppm.
-
Aromatic methyl protons (6H): A singlet for the two equivalent methyl groups on the aromatic ring is expected around δ 2.2-2.4 ppm.
¹³C NMR (predicted):
-
Carbonyl carbon: The ketone carbonyl carbon should appear significantly downfield, in the range of δ 195-200 ppm.
-
Aromatic carbons: Signals for the aromatic carbons are expected between δ 110-160 ppm. The carbon bearing the methoxy group will be the most deshielded.
-
Methoxy carbon: The carbon of the methoxy group should resonate around δ 55-60 ppm.
-
Acetyl methyl carbon: The methyl carbon of the acetyl group is anticipated in the range of δ 25-30 ppm.
-
Aromatic methyl carbons: The carbons of the two aromatic methyl groups are expected to appear at approximately δ 15-20 ppm.
Infrared (IR) Spectroscopy (predicted):
-
C=O stretch: A strong absorption band characteristic of the ketone carbonyl group is expected around 1670-1690 cm⁻¹.
-
C-O stretch (aromatic ether): A distinct band for the aryl-alkyl ether linkage should be present in the region of 1200-1275 cm⁻¹.
-
C-H stretches (aromatic and aliphatic): Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.
-
Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region will indicate the presence of the aromatic ring.
Mass Spectrometry (predicted):
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 178.
-
Major Fragmentation: A prominent peak is expected at m/z = 163, corresponding to the loss of a methyl group ([M-15]⁺) from the acetyl moiety, forming a stable acylium ion.
Synthesis of this compound
The most common and efficient method for the synthesis of substituted acetophenones is the Friedel-Crafts acylation. This reaction involves the electrophilic aromatic substitution of an activated aromatic ring with an acylating agent, typically in the presence of a Lewis acid catalyst.
Reaction Scheme
The synthesis of this compound is achieved through the Friedel-Crafts acylation of 2,6-dimethylanisole with an acetylating agent such as acetyl chloride or acetic anhydride. Aluminum chloride (AlCl₃) is a commonly used Lewis acid catalyst for this transformation.
Caption: Synthesis of this compound via Friedel-Crafts Acylation.
Detailed Experimental Protocol
This protocol is adapted from established procedures for Friedel-Crafts acylation of activated aromatic compounds.[5]
Materials:
-
2,6-Dimethylanisole
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Addition funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.
-
Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Stir the mixture to form a suspension.
-
Acylium Ion Formation: Cool the suspension in an ice bath. Slowly add acetyl chloride (1.0 equivalent) dissolved in anhydrous dichloromethane to the stirred suspension via the addition funnel. The formation of the acylium ion electrophile will occur.
-
Addition of Substrate: To the cold reaction mixture, add a solution of 2,6-dimethylanisole (1.0 equivalent) in anhydrous dichloromethane dropwise from the addition funnel. Maintain the temperature at 0-5 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane.
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization.
Applications in Research and Development
Substituted acetophenones, including this compound, are valuable precursors in the synthesis of a variety of important organic molecules.
Medicinal Chemistry
The acetophenone scaffold is present in numerous pharmacologically active compounds. The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel drug candidates.
-
Flavonoid Synthesis: This compound is an ideal precursor for the synthesis of flavonoids, a class of natural products known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2] The synthesis typically begins with a Claisen-Schmidt condensation to form a chalcone, which can then be cyclized to the flavonoid core.
Caption: General synthetic pathway to flavonoids from this compound.
-
Heterocyclic Chemistry: The acetyl group can be readily transformed into other functional groups, enabling the construction of various heterocyclic ring systems that are prevalent in pharmaceuticals.
Agrochemicals
The structural motifs found in this compound are also relevant in the design of new herbicides and pesticides. Its derivatives can be screened for biological activity against various agricultural pests and weeds.[1]
Materials Science
Aromatic ketones can be utilized as photoinitiators in polymerization processes and as building blocks for the synthesis of specialty polymers and liquid crystals. The specific substitution pattern of this molecule can influence the properties of the resulting materials.
Safety and Handling
As with all chemical reagents, proper safety precautions should be taken when handling this compound and the reagents used in its synthesis.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Inhalation: Avoid inhaling dust, fumes, or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Reactivity: The synthesis involves corrosive and water-sensitive reagents like aluminum chloride and acetyl chloride. Handle with extreme care and under anhydrous conditions. The quenching step is exothermic and should be performed cautiously.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in various fields of chemical research and development. Its unique structural features make it an attractive starting material for the synthesis of complex organic molecules, particularly in the realm of medicinal and agrochemical discovery. This technical guide provides a solid foundation of its properties, a reliable synthetic protocol, and an overview of its potential applications, thereby serving as a practical resource for researchers aiming to leverage this compound in their work.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3',5'-Dimethyl-4'-methoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Date: January 4, 2026
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 3',5'-Dimethyl-4'-methoxyacetophenone. In the absence of direct experimental spectra in publicly available databases, this guide presents a detailed, predicted interpretation based on established principles of NMR spectroscopy and comparative analysis with structurally similar analogs. This document serves as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and drug development, offering insights into the structural elucidation of substituted acetophenones. The methodologies for NMR data acquisition and the causal relationships between molecular structure and spectral features are discussed in detail, upholding the principles of scientific integrity and expertise.
Introduction: The Significance of this compound and NMR Spectroscopy
This compound, with the IUPAC name 1-(4-methoxy-3,5-dimethylphenyl)ethanone, is a substituted aromatic ketone. The acetophenone scaffold is a common structural motif in medicinal chemistry and materials science, making the detailed characterization of its derivatives crucial for understanding structure-activity relationships and for quality control in synthesis.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, providing a foundational understanding for its identification and characterization.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound is anticipated to exhibit four distinct signals, each corresponding to a unique set of protons in the molecule. The chemical shifts are predicted based on the electronic environment of the protons, influenced by shielding and deshielding effects from adjacent functional groups.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.65 | Singlet | 2H | H-2', H-6' (Aromatic) | The two aromatic protons are chemically equivalent due to the symmetry of the molecule. They are expected to appear as a singlet in the downfield region, deshielded by the aromatic ring current and the electron-withdrawing acetyl group. |
| ~3.70 | Singlet | 3H | -OCH₃ (Methoxy) | The methoxy protons are in a shielded environment and are expected to appear as a sharp singlet. |
| ~2.50 | Singlet | 3H | -C(O)CH₃ (Acetyl) | The acetyl protons are deshielded by the adjacent carbonyl group and will appear as a singlet. |
| ~2.30 | Singlet | 6H | Ar-CH₃ (Aromatic Methyl) | The six protons of the two equivalent aromatic methyl groups will give rise to a single, integrated signal. |
Causality Behind Predicted Chemical Shifts:
The predicted chemical shifts are derived from the foundational principles of NMR spectroscopy and comparison with known data for similar compounds. For instance, the aromatic protons in 4-methoxyacetophenone appear as doublets due to coupling, but in our target molecule, the substitution at the 3' and 5' positions removes adjacent protons, resulting in a predicted singlet. The chemical shifts of the acetyl and methoxy protons are consistent with values observed for a wide range of substituted acetophenones and anisoles.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the symmetry of this compound, fewer than the total number of carbon atoms will be observed in the spectrum.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~198 | C=O (Carbonyl) | The carbonyl carbon is highly deshielded and appears significantly downfield. |
| ~160 | C-4' (Aromatic) | The aromatic carbon attached to the electron-donating methoxy group is shielded and appears upfield relative to the other substituted aromatic carbons. |
| ~132 | C-1' (Aromatic) | The ipso-carbon attached to the acetyl group. |
| ~130 | C-3', C-5' (Aromatic) | The two equivalent aromatic carbons bearing the methyl groups. |
| ~128 | C-2', C-6' (Aromatic) | The two equivalent aromatic carbons bearing the protons. |
| ~60 | -OCH₃ (Methoxy) | The carbon of the methoxy group. |
| ~26 | -C(O)CH₃ (Acetyl) | The carbon of the acetyl methyl group. |
| ~16 | Ar-CH₃ (Aromatic Methyl) | The carbons of the two equivalent aromatic methyl groups. |
Expertise in Spectral Interpretation:
The prediction of the ¹³C NMR spectrum relies on the additive effects of substituents on aromatic chemical shifts. The electron-donating methoxy and methyl groups will cause an upfield shift (shielding) of the carbons they are attached to and those ortho and para to them, while the electron-withdrawing acetyl group will cause a downfield shift (deshielding). The symmetry of the molecule simplifies the spectrum, with the pairs of carbons at the 2' and 6', and 3' and 5' positions being chemically equivalent.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the probe to ensure a homogeneous magnetic field.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Process the data with appropriate Fourier transformation, phasing, and baseline correction.
-
Integrate the signals and reference the spectrum to the TMS peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically 256-1024 scans).
-
Process the data similarly to the ¹H spectrum.
-
Visualization of Molecular Structure and NMR Assignments
The following diagram illustrates the molecular structure of this compound with the predicted NMR assignments.
Caption: Molecular structure and predicted NMR assignments for this compound.
Conclusion and Future Perspectives
This technical guide has provided a detailed, predicted analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging fundamental principles and comparative data from analogous structures, a comprehensive interpretation of the expected spectral features has been presented. This work underscores the power of NMR spectroscopy in structural elucidation and provides a valuable reference for scientists working with this and related compounds. The experimental acquisition of the actual spectra would serve to validate these predictions and further contribute to the spectroscopic database for substituted acetophenones.
An In-Depth Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) Analysis of 3',5'-Dimethyl-4'-methoxyacetophenone
Introduction
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. 3',5'-Dimethyl-4'-methoxyacetophenone, a substituted aromatic ketone, serves as a valuable case study for the application of modern analytical techniques. Its structural features—a benzene ring with methyl and methoxy substituents, and a ketone functional group—provide a rich tapestry of spectroscopic signals. This guide offers a comprehensive exploration of the analysis of this compound using two cornerstone techniques: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and interpret the resulting data to build a complete structural picture. This document is intended for researchers, scientists, and professionals in drug development who seek to deepen their understanding of these powerful analytical tools.
The Subject Molecule: this compound
This compound possesses the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol . Its structure, characterized by a ketone carbonyl group conjugated with a substituted aromatic ring, dictates its chemical and spectroscopic behavior. Understanding the interplay of these functional groups is key to interpreting its IR and MS data.
Chemical Structure:
Part 1: Unveiling Functional Groups with Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These frequencies are absorbed, creating a unique spectral fingerprint that reveals the functional groups present.[1]
The Causality Behind IR Absorption in Aromatic Ketones
For this compound, several key vibrational modes are anticipated:
-
C=O Carbonyl Stretch: The carbonyl group (C=O) is a strong absorber of IR radiation, typically appearing in the 1600-1800 cm⁻¹ region.[1] In aromatic ketones like acetophenone, conjugation of the carbonyl group with the benzene ring lowers the stretching frequency to around 1685-1666 cm⁻¹.[2] This is due to the delocalization of π-electrons, which slightly weakens the C=O double bond.
-
Aromatic C=C Stretches: The benzene ring exhibits characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
-
C-H Stretches: Aromatic C-H bonds typically show stretching vibrations just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl groups) appear just below 3000 cm⁻¹.
-
C-O Ether Stretch: The C-O bond of the methoxy group will produce a characteristic stretching absorption, typically in the 1000-1300 cm⁻¹ range.[1]
-
C-C-C Stretch: Aromatic ketones also exhibit a C-C-C stretching vibration, which for acetophenone is found around 1266 cm⁻¹.[1]
Experimental Protocol: Acquiring the IR Spectrum
A reliable IR spectrum can be obtained using the following self-validating protocol with an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer.
Instrumentation:
-
FTIR Spectrometer equipped with a Diamond or Germanium ATR crystal.
Procedure:
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is a critical step to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal.
-
Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.
Predicted IR Spectral Data for this compound
The following table summarizes the expected key absorption bands.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | ~3050 | Medium |
| Aliphatic C-H Stretch | ~2950, 2850 | Medium |
| Conjugated C=O Stretch | ~1680 | Strong |
| Aromatic C=C Stretches | ~1600, 1500, 1450 | Medium-Strong |
| Asymmetric C-O Stretch (Aryl Ether) | ~1260 | Strong |
| Symmetric C-O Stretch (Aryl Ether) | ~1030 | Medium |
IR Analysis Workflow
The logical flow of an IR spectroscopic analysis is depicted below.
Caption: Workflow for IR analysis of this compound.
Part 2: Determining Molecular Weight and Fragmentation with Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.[3]
The Logic of Fragmentation in Substituted Acetophenones
In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The fragmentation of this compound is expected to follow predictable pathways based on the stability of the resulting ions.
-
Molecular Ion (M⁺): The initial ionization event will produce the molecular ion, which will have an m/z corresponding to the molecular weight of the compound (178).
-
Alpha-Cleavage: A common fragmentation pathway for ketones is alpha-cleavage, the breaking of the bond adjacent to the carbonyl group.[4][5] For this compound, this can occur in two ways:
-
Loss of a methyl radical (•CH₃) to form a stable acylium ion.
-
Loss of the substituted phenyl group to form an acetyl cation (CH₃CO⁺).
-
-
Loss of Neutral Molecules: The molecular ion or fragment ions can also lose small, stable neutral molecules like carbon monoxide (CO).[4]
Experimental Protocol: Acquiring the Mass Spectrum
The following protocol outlines the steps for obtaining a mass spectrum using a Gas Chromatography-Mass Spectrometry (GC-MS) system, a common setup for analyzing volatile and semi-volatile compounds.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
Procedure:
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Method Development:
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC injection port.
-
Separation: Use a suitable capillary column (e.g., a non-polar column like DB-5ms) and a temperature program to separate the analyte from any impurities.
-
-
MS Method Development:
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 40-300).
-
-
Data Acquisition: Initiate the GC-MS run. The GC will separate the components of the sample, and the MS will acquire a mass spectrum for each component as it elutes from the column.
-
Data Analysis: Identify the chromatographic peak corresponding to this compound and analyze its mass spectrum.
Predicted Mass Spectrum Fragmentation of this compound
| m/z | Proposed Fragment | Comments |
| 178 | [C₁₁H₁₄O₂]⁺ | Molecular Ion (M⁺) |
| 163 | [M - CH₃]⁺ | Loss of a methyl radical via alpha-cleavage, forming a stable acylium ion. This is often the base peak. |
| 135 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the m/z 163 fragment. |
| 43 | [CH₃CO]⁺ | Formation of the acetyl cation via cleavage of the bond between the carbonyl carbon and the aromatic ring. |
Mass Spectrometry Fragmentation Pathway
The fragmentation of this compound can be visualized as follows.
Caption: Predicted fragmentation pathway of this compound in EI-MS.
Part 3: A Unified Structural Analysis
By combining the data from both IR and MS, we can confidently elucidate the structure of this compound.
-
IR spectroscopy confirms the presence of the key functional groups: a conjugated ketone (C=O stretch at ~1680 cm⁻¹), an aromatic ring (C=C stretches at ~1600-1450 cm⁻¹), and an aryl ether (C-O stretch at ~1260 cm⁻¹).
-
Mass spectrometry provides the molecular weight (m/z 178) and a fragmentation pattern consistent with the proposed structure. The prominent fragment at m/z 163 (M-15) is strong evidence for the presence of a methyl ketone that readily undergoes alpha-cleavage.
Conclusion
The synergistic application of Infrared Spectroscopy and Mass Spectrometry provides a robust and reliable means of identifying and structurally characterizing organic molecules like this compound. This guide has outlined the theoretical principles, provided actionable experimental protocols, and demonstrated the logical process of data interpretation. For researchers in drug discovery and development, a thorough understanding of these techniques is not merely advantageous but essential for advancing their scientific endeavors. The self-validating nature of the described protocols ensures a high degree of confidence in the generated data, upholding the principles of scientific integrity.
References
Physical and chemical properties of 1-(4-methoxy-3,5-dimethylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Acetophenone Derivative
1-(4-methoxy-3,5-dimethylphenyl)ethanone, a substituted acetophenone, represents a molecule of significant interest within the realms of organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring a methoxy group and two methyl groups on the phenyl ring, imparts distinct electronic and steric properties that make it a valuable building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, alongside insights into its synthesis and potential applications, particularly in the context of drug discovery and development. The strategic placement of its functional groups offers multiple avenues for chemical modification, rendering it a versatile scaffold for creating novel compounds with potential therapeutic activities.
Physicochemical and Spectroscopic Profile
A thorough understanding of the fundamental properties of 1-(4-methoxy-3,5-dimethylphenyl)ethanone is paramount for its effective utilization in research and development. This section details its key physical, chemical, and spectroscopic characteristics.
Core Compound Identifiers
| Property | Value | Source |
| IUPAC Name | 1-(4-methoxy-3,5-dimethylphenyl)ethanone | N/A |
| CAS Number | 60609-65-6 | N/A |
| Molecular Formula | C₁₁H₁₄O₂ | N/A |
| Molecular Weight | 178.23 g/mol | N/A |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Solubility | Soluble in organic solvents such as ethanol and ether; limited solubility in water.[1] | N/A |
Spectroscopic Data Analysis
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different types of protons in the molecule.
-
Aromatic Protons: A singlet in the aromatic region (typically δ 6.5-7.5 ppm) is anticipated for the two equivalent protons on the phenyl ring.
-
Methoxy Protons: A sharp singlet around δ 3.7-3.9 ppm, integrating to three protons, is characteristic of the -OCH₃ group.
-
Methyl Protons (Aromatic): A singlet integrating to six protons, likely in the region of δ 2.2-2.4 ppm, would correspond to the two equivalent methyl groups attached to the phenyl ring.
-
Acetyl Protons: A singlet integrating to three protons, typically found around δ 2.5 ppm, represents the methyl group of the ethanone moiety.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
-
Carbonyl Carbon: A signal in the downfield region, typically δ > 190 ppm, is characteristic of the ketone carbonyl carbon.
-
Aromatic Carbons: Several signals in the aromatic region (δ 110-160 ppm) will be present, corresponding to the substituted phenyl ring. The carbon attached to the methoxy group will be the most downfield among the ring carbons.
-
Methoxy Carbon: A signal around δ 55-60 ppm is expected for the carbon of the methoxy group.
-
Methyl Carbons (Aromatic): A signal in the aliphatic region, likely around δ 15-20 ppm, will correspond to the two equivalent aromatic methyl carbons.
-
Acetyl Carbon: A signal around δ 25-30 ppm is anticipated for the methyl carbon of the ethanone group.
IR (Infrared) Spectroscopy:
The IR spectrum is instrumental in identifying the key functional groups present.
-
C=O Stretch: A strong absorption band in the region of 1670-1690 cm⁻¹ is indicative of the conjugated ketone carbonyl group.
-
C-O Stretch: An absorption band around 1250-1200 cm⁻¹ is expected for the aryl-alkyl ether.
-
C-H Stretch (Aromatic and Aliphatic): Bands in the regions of 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively, will be observed.
-
Aromatic C=C Bending: Absorptions in the fingerprint region (below 1600 cm⁻¹) will be characteristic of the substituted benzene ring.
MS (Mass Spectrometry):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 178.
-
Key Fragmentation Patterns: A prominent fragment would be the loss of the acetyl group (CH₃CO), resulting in a peak at m/z = 135. Another significant fragmentation would be the loss of a methyl group, leading to a peak at m/z = 163.
Synthesis and Reaction Chemistry
The synthesis of 1-(4-methoxy-3,5-dimethylphenyl)ethanone can be efficiently achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution reaction provides a direct route to introduce the acetyl group onto the activated aromatic ring.
Proposed Synthesis Workflow: Friedel-Crafts Acylation
The logical workflow for the synthesis is depicted in the following diagram:
Caption: A generalized workflow for the synthesis of 1-(4-methoxy-3,5-dimethylphenyl)ethanone via Friedel-Crafts acylation.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on established Friedel-Crafts acylation methods.
Materials:
-
3,5-Dimethylanisole
-
Acetyl chloride or Acetic anhydride
-
Anhydrous aluminum chloride (AlCl₃) or Ferric chloride (FeCl₃)
-
Dichloromethane (DCM) or another suitable anhydrous solvent
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and other standard glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acylating Agent: Cool the suspension in an ice bath. Slowly add acetyl chloride (or acetic anhydride) dropwise to the stirred suspension.
-
Addition of Substrate: After the addition of the acylating agent is complete, add a solution of 3,5-dimethylanisole in anhydrous dichloromethane dropwise from the dropping funnel, maintaining the low temperature.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent to yield pure 1-(4-methoxy-3,5-dimethylphenyl)ethanone.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, as water can deactivate the Lewis acid catalyst. Therefore, the use of anhydrous solvents and reagents, along with an inert atmosphere, is critical for the success of the reaction.
-
Lewis Acid Catalyst: The Lewis acid (e.g., AlCl₃) is essential to generate the highly electrophilic acylium ion from the acetyl chloride or acetic anhydride, which then undergoes electrophilic aromatic substitution.
-
Low-Temperature Addition: The initial addition of reagents at low temperatures helps to control the exothermic nature of the reaction and minimize the formation of byproducts.
-
Acidic Work-up: The acidic work-up is necessary to decompose the aluminum chloride complex formed with the ketone product, thereby liberating the desired product.
-
Washing Steps: The series of washes are performed to remove unreacted starting materials, the catalyst, and any acidic or basic impurities.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 1-(4-methoxy-3,5-dimethylphenyl)ethanone is not widely available, information from structurally similar compounds suggests that it should be handled with care.
GHS Hazard Information (Anticipated)
Based on related acetophenones, the following GHS pictograms and hazard statements may be applicable:
-
Pictograms:
-
GHS07: Exclamation mark (for skin/eye irritation, acute toxicity)
-
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Applications in Drug Discovery and Development
Substituted acetophenones are a well-established class of intermediates in the pharmaceutical industry. Their utility stems from the reactivity of the ketone and the potential for further functionalization of the aromatic ring. While specific applications of 1-(4-methoxy-3,5-dimethylphenyl)ethanone in drug development are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules.
Potential as a Scaffold in Medicinal Chemistry
The structure of 1-(4-methoxy-3,5-dimethylphenyl)ethanone offers several strategic points for modification, making it an attractive starting point for the synthesis of compound libraries for high-throughput screening.
Caption: Potential pathways for the derivatization of 1-(4-methoxy-3,5-dimethylphenyl)ethanone in medicinal chemistry.
The ketone functionality can be readily transformed into a variety of other functional groups, such as alcohols, oximes, and hydrazones, which are common pharmacophores. The aromatic ring, already activated by the methoxy group, can undergo further electrophilic substitution reactions to introduce additional diversity. The presence of the methoxy and dimethyl groups can also influence the pharmacokinetic properties of the resulting derivatives, such as their lipophilicity and metabolic stability.
Conclusion
1-(4-methoxy-3,5-dimethylphenyl)ethanone is a valuable chemical entity with significant potential in organic synthesis and medicinal chemistry. While a comprehensive experimental dataset for this specific compound is not yet fully established in the public domain, its structural similarity to other well-characterized acetophenones allows for a reliable prediction of its properties and reactivity. The straightforward synthesis via Friedel-Crafts acylation, coupled with the multiple avenues for further chemical modification, positions this compound as a versatile tool for the development of novel molecules with potential therapeutic applications. Further research into the biological activities of its derivatives is warranted to fully explore its potential in drug discovery.
References
Starting materials for the synthesis of 3',5'-Dimethyl-4'-methoxyacetophenone
An In-Depth Technical Guide to the Synthesis of 3',5'-Dimethyl-4'-methoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an aromatic ketone that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. Its substituted acetophenone structure makes it a versatile building block in organic synthesis. This guide provides a detailed exploration of the primary synthetic pathways for this compound, focusing on the underlying chemical principles, experimental protocols, and comparative analysis of the methodologies.
Primary Synthetic Strategies
The synthesis of this compound can be efficiently achieved through two principal routes:
-
Friedel-Crafts Acylation of 2,6-Dimethylanisole: A direct electrophilic aromatic substitution approach.
-
Synthesis via Fries Rearrangement from 2,6-Dimethylphenol: A multi-step process involving esterification, rearrangement, and subsequent methylation.
This guide will delve into the specifics of each route, providing both theoretical and practical insights for their successful implementation.
Route 1: Friedel-Crafts Acylation of 2,6-Dimethylanisole
The Friedel-Crafts acylation is a classic and highly effective method for the formation of aryl ketones.[1] In this approach, the aromatic ring of 2,6-dimethylanisole is acylated using an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.
Causality Behind Experimental Choices
The methoxy group (-OCH₃) and the two methyl groups (-CH₃) on the 2,6-dimethylanisole ring are ortho, para-directing activators. The para position to the strongly activating methoxy group is the most sterically accessible and electronically favorable site for electrophilic attack. The two methyl groups at the ortho positions further enhance the electron density of the ring, facilitating the reaction, while also sterically hindering acylation at those positions, leading to high regioselectivity for the desired product.
Aluminum chloride (AlCl₃) is a commonly used Lewis acid catalyst as it effectively generates the highly electrophilic acylium ion from the acylating agent.[1][2]
Experimental Workflow Diagram
Caption: Workflow for the Friedel-Crafts acylation of 2,6-dimethylanisole.
Detailed Experimental Protocol
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, suspend anhydrous aluminum chloride (1.2 equivalents) in a dry, inert solvent such as dichloromethane or nitrobenzene under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: Cool the suspension to 0-5 °C in an ice bath. Add 2,6-dimethylanisole (1 equivalent) to the flask.[3][4] Slowly add acetyl chloride (1.1 equivalents) dropwise from the dropping funnel to the stirred suspension, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic extracts, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.
Route 2: Synthesis via Fries Rearrangement from 2,6-Dimethylphenol
The Fries rearrangement is an effective method for synthesizing hydroxyaryl ketones from phenolic esters.[5][6] This route involves three main steps:
-
Esterification of 2,6-dimethylphenol to form 2,6-dimethylphenyl acetate.
-
Fries rearrangement of the acetate ester to yield 3,5-dimethyl-4-hydroxyacetophenone.
-
Methylation of the hydroxyl group to obtain the final product, this compound.
Causality Behind Experimental Choices
The Fries rearrangement is catalyzed by Lewis acids and involves the migration of an acyl group from the phenolic oxygen to the aromatic ring.[5][6] The regioselectivity (ortho vs. para substitution) is influenced by reaction conditions such as temperature and solvent.[6] For the synthesis of 3,5-dimethyl-4-hydroxyacetophenone, para-acylation is desired. Lower reaction temperatures generally favor the para product, which is often the thermodynamically more stable isomer.[6] The subsequent methylation of the phenolic hydroxyl group is a standard Williamson ether synthesis, typically carried out with a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base. A direct synthesis of 3,5-dimethyl-4-hydroxyacetophenone from 2,6-dimethylphenol using acetic anhydride and hydrogen fluoride has also been reported.[7]
Experimental Workflow Diagram
Caption: Multi-step synthesis of this compound via Fries rearrangement.
Detailed Experimental Protocols
Step 1: Esterification of 2,6-Dimethylphenol
-
Procedure: Dissolve 2,6-dimethylphenol (1 equivalent) in a suitable solvent like pyridine or dichloromethane. Add a base such as pyridine or triethylamine (1.2 equivalents). Cool the mixture in an ice bath and slowly add acetic anhydride (1.1 equivalents) dropwise.[8]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,6-dimethylphenyl acetate.[8]
Step 2: Fries Rearrangement of 2,6-Dimethylphenyl Acetate
-
Procedure: In a flame-dried reaction vessel, place anhydrous aluminum chloride (2.5 equivalents) and an inert solvent like nitrobenzene.[8] Cool the suspension to 0-5 °C.
-
Reaction: Slowly add the crude 2,6-dimethylphenyl acetate (1 equivalent) to the stirred suspension. After addition, slowly raise the temperature to 60-80 °C and maintain for 4-8 hours, monitoring by TLC.[8]
-
Work-up: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.[8] Extract the product with ethyl acetate, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.[8]
-
Purification: Remove the solvent under reduced pressure and purify the crude 3,5-dimethyl-4-hydroxyacetophenone by recrystallization or column chromatography.[8]
Step 3: Methylation of 3,5-Dimethyl-4-hydroxyacetophenone
-
Procedure: Dissolve 3,5-dimethyl-4-hydroxyacetophenone (1 equivalent) in a suitable solvent like acetone or methanol. Add a base such as potassium carbonate (1.5 equivalents).
-
Reaction: Add dimethyl sulfate (1.2 equivalents) dropwise and reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Cool the reaction mixture, filter off the base, and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate. Purify the final product, this compound, by column chromatography or recrystallization.
Alternative Fries Rearrangement Protocol
A one-pot synthesis of 3,5-dimethyl-4-hydroxyacetophenone has been described where 2,6-dimethylphenol is reacted with acetic anhydride in the presence of hydrogen fluoride at 50°C for 3 hours.[7] This method offers a more direct route to the intermediate.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Friedel-Crafts Acylation | Route 2: Fries Rearrangement |
| Starting Material | 2,6-Dimethylanisole | 2,6-Dimethylphenol |
| Number of Steps | 1 | 3 |
| Key Reagents | Acetyl chloride/anhydride, AlCl₃ | Acetic anhydride, AlCl₃, Dimethyl sulfate |
| Yield | Generally high | Moderate to high, dependent on each step |
| Regioselectivity | High, due to directing groups | Can be controlled by temperature |
| Safety/Handling | AlCl₃ is corrosive and moisture-sensitive.[1] | AlCl₃ and dimethyl sulfate (toxic) require careful handling. |
| Overall Efficiency | More direct and potentially higher throughput | Less atom-economical due to multiple steps |
Conclusion
Both the Friedel-Crafts acylation of 2,6-dimethylanisole and the multi-step synthesis involving a Fries rearrangement from 2,6-dimethylphenol are viable and effective methods for preparing this compound. The choice of synthetic route will depend on factors such as the availability and cost of starting materials, desired scale of production, and the laboratory's capabilities for handling the required reagents. For directness and efficiency, the Friedel-Crafts acylation is generally preferred. However, the Fries rearrangement route offers flexibility and may be advantageous if 2,6-dimethylphenol is a more readily available precursor.
References
Unlocking the Therapeutic Potential of Substituted Acetophenones: A Guide to Evaluating Biological Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Acetophenone Scaffold as a Privileged Structure in Medicinal Chemistry
Substituted acetophenones, characterized by a simple ketone group attached to a benzene ring, represent a class of organic compounds with remarkable versatility in drug discovery and development.[1] Found in numerous natural sources, including plants and fungi, these compounds serve as both bioactive molecules themselves and as invaluable precursors for the synthesis of more complex pharmacologically active agents.[1][2][3][4] Their synthetic tractability allows for systematic modifications of the aromatic ring and the ketone moiety, enabling the fine-tuning of electronic and steric properties to optimize biological interactions.[5] This guide provides a comprehensive overview of the principal biological activities associated with substituted acetophenones, focusing on the underlying mechanisms, structure-activity relationships (SAR), and the robust experimental protocols required for their evaluation. The methodologies detailed herein are designed to provide a self-validating framework for screening and characterizing novel acetophenone derivatives, ensuring data integrity and reproducibility.
Antimicrobial Activity: A Renewed Front Against Pathogens
The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds. Substituted acetophenones and their derivatives, such as hydrazones, chalcones, and semicarbazones, have demonstrated significant potential as antibacterial and antifungal agents.[5][6][7]
Mechanistic Insights and Structure-Activity Relationship (SAR)
The antimicrobial efficacy of acetophenone derivatives is often linked to the specific substituents on the phenyl ring. The presence of hydroxyl groups, halogens (like bromine), and electron-withdrawing groups (like nitro groups) can significantly enhance activity.[8][9][10] For instance, studies have shown that 4-methyl, 2-hydroxy, 3-bromo, and 4-nitro acetophenones are particularly active against a range of Gram-positive and Gram-negative bacteria.[8] The mechanism of action, while varied, can involve disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with microbial adhesion.[8] The lipophilicity conferred by certain substituents can also play a crucial role in penetrating the microbial cell wall.
Experimental Evaluation of Antimicrobial Efficacy
A robust evaluation of antimicrobial potential requires a tiered approach, beginning with primary screening to determine inhibitory activity, followed by quantitative assays to establish potency.
This method is the gold standard for quantifying the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Principle: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate and inoculated with a standardized suspension of the target microorganism. Growth inhibition is assessed visually or spectrophotometrically after a defined incubation period.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the substituted acetophenone (e.g., 1 mg/mL) in a suitable solvent like Dimethyl Sulfoxide (DMSO).
-
Media Preparation: Use a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: In a 96-well plate, add 50 µL of broth to all wells. Add 50 µL of the compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well. This creates a range of concentrations.
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Quantitative data from antimicrobial assays should be summarized for clear comparison.
| Compound ID | Substituent | Target Organism | MIC (µg/mL) |
| PPA-1 | 4-Nitro | S. aureus | 16 |
| PPA-2 | 2-Hydroxy | E. coli | 32 |
| PPA-3 | 3-Bromo | P. aeruginosa | 16 |
| PPA-4 | 4-Methoxy | C. albicans | 64 |
| Reference | Ciprofloxacin | S. aureus | 1 |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases. Plant-derived acetophenones like paeonol and apocynin have well-documented anti-inflammatory properties, making synthetic derivatives attractive candidates for novel therapeutics.[1][4] Benzylideneacetophenones, in particular, have shown promise in this area.[11][12]
Mechanistic Insights and SAR
The anti-inflammatory action of many acetophenones is mediated through the inhibition of key signaling pathways, most notably the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.[13] By preventing the translocation of the NF-κB/p65 subunit to the nucleus, these compounds can downregulate the expression of pro-inflammatory genes like COX-2, iNOS, and TNF-α.[11][13] SAR studies suggest that electron-donating groups (e.g., methoxy, ethoxy, amino) on the phenyl rings enhance anti-inflammatory activity.[12]
Caption: Simplified NF-κB signaling pathway and potential points of inhibition by substituted acetophenones.[13]
Experimental Evaluation of Anti-inflammatory Potential
A combination of in vitro and in vivo models is essential to fully characterize anti-inflammatory activity.
This is a classic and highly reproducible model for evaluating acute anti-inflammatory activity.
Principle: Sub-plantar injection of carrageenan in a rodent's paw induces a localized, acute inflammatory response characterized by edema. The ability of a pre-administered test compound to reduce this swelling is a measure of its anti-inflammatory effect.
Step-by-Step Methodology:
-
Animal Acclimatization: Use adult Wistar rats or Swiss albino mice, acclimatized for at least one week. Fast animals overnight before the experiment.[14]
-
Grouping: Divide animals into groups (n=6): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Groups (e.g., substituted acetophenone at 25 and 50 mg/kg).[14]
-
Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.).
-
Baseline Measurement: Before inducing inflammation, measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw.[15]
-
Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Antioxidant Activity: Combating Oxidative Stress
Oxidative stress is implicated in the pathophysiology of many diseases, including cancer and neurodegenerative disorders. Acetophenones, especially those with phenolic hydroxyl groups, can act as potent antioxidants.[16][17]
Mechanistic Insights and SAR
The antioxidant capacity of substituted acetophenones is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[16] The presence and position of hydroxyl (-OH) groups on the aromatic ring are critical. For example, 2,4-dihydroxyacetophenone derivatives are often potent radical scavengers.[16] The formation of stable phenoxy radicals after hydrogen donation is a key feature of their antioxidant mechanism.
Experimental Evaluation of Antioxidant Capacity
In vitro chemical assays are rapid and effective methods for initial antioxidant screening.
This is one of the most common and straightforward assays for evaluating free radical scavenging ability.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the compound and can be measured spectrophotometrically.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly prepared and protected from light.
-
Compound Preparation: Prepare serial dilutions of the test acetophenone and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in methanol.
-
Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at approximately 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with methanol and A_sample is the absorbance of the DPPH solution with the test compound.
-
IC50 Determination: Plot the percentage of scavenging activity against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The acetophenone scaffold is present in numerous compounds, including chalcones, that exhibit significant cytotoxic activity against various cancer cell lines.[5][18] Their ability to induce apoptosis and arrest the cell cycle makes them an interesting area for oncology research.
Mechanistic Insights and SAR
The anticancer mechanisms of acetophenone derivatives are diverse. Some compounds have been shown to inhibit tubulin polymerization, acting as anti-mitotic agents.[19] Others can induce apoptosis by modulating key signaling pathways or by generating reactive oxygen species within cancer cells. Dibromoacetophenones have recently been identified as inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1), a key enzyme in certain cancers.[20] Structure-activity relationships often indicate that specific substitution patterns on the aromatic rings are crucial for potent and selective cytotoxicity.[4]
Experimental Evaluation of Cytotoxicity
The initial step in assessing anticancer potential is to determine a compound's toxicity towards cancer cells in vitro.
This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability and proliferation.
Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. The formazan can be solubilized and the concentration determined by spectrophotometry.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Remove the old media and treat the cells with fresh media containing various concentrations of the substituted acetophenone derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Integrated Workflow for Bioactivity Screening
A logical and efficient workflow is paramount in drug discovery. The following diagram outlines a typical cascade for the evaluation of novel substituted acetophenones, from initial synthesis to in vivo validation.
Caption: A generalized experimental workflow for the discovery and validation of bioactive substituted acetophenones.
Conclusion
Substituted acetophenones are a rich and versatile class of compounds with a broad spectrum of demonstrable biological activities. Their value lies not only in their inherent therapeutic potential but also in their utility as scaffolds for further chemical modification and optimization. The successful progression of these compounds from laboratory curiosities to potential clinical candidates hinges on a systematic and rigorous evaluation process. By employing the validated in vitro and in vivo protocols detailed in this guide, researchers can generate high-quality, reproducible data, enabling informed decisions in the complex but rewarding field of drug discovery. A thorough understanding of the structure-activity relationships and mechanisms of action will be paramount in unlocking the full therapeutic potential of this privileged chemical scaffold.
References
- 1. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural-derived acetophenones: chemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. scitechnol.com [scitechnol.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Experimental and QSAR of acetophenones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives as non ulcerogenic anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New Acetophenone Derivatives from Acronychia oligophlebia and Their Anti-inflammatory and Antioxidant Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ajol.info [ajol.info]
- 19. mdpi.com [mdpi.com]
- 20. Identification and structure-activity relationship optimization of dibromoacetophenones as novel mIDH1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Keystone in Synthesis: The Strategic Role of 3',5'-Dimethyl-4'-methoxyacetophenone in Modern Organic Chemistry
Abstract
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 3',5'-Dimethyl-4'-methoxyacetophenone, a uniquely substituted aromatic ketone, has emerged as a cornerstone building block, particularly in the synthesis of flavonoids and other biologically active heterocyclic compounds. Its distinct substitution pattern—an activating methoxy group flanked by two methyl groups—imparts specific reactivity and steric influence that chemists can exploit for targeted synthesis. This technical guide provides an in-depth analysis of the properties, reactivity, and applications of this compound, offering field-proven insights and detailed protocols for researchers, medicinal chemists, and professionals in drug development. We will explore its pivotal role in the Claisen-Schmidt condensation to yield chalcones and their subsequent transformation into flavonoids, elucidating the causality behind experimental choices and providing a framework for its application in diversity-oriented synthesis.
Core Profile of the Building Block: this compound
A thorough understanding of a building block's fundamental properties is the foundation for its effective application in synthesis.
Chemical Identity and Structural Attributes
This compound is an aromatic ketone characterized by a phenyl ring substituted with an acetyl group, a methoxy group at the para-position (C4), and two methyl groups at the meta-positions (C3 and C5) relative to the acetyl group.
The strategic placement of the electron-donating methoxy and dimethyl groups on the aromatic ring significantly influences the electron density and reactivity of both the ring and the acetyl functional group, a feature that is central to its synthetic utility.
Physicochemical and Spectroscopic Data
The physical and spectroscopic properties are critical for handling, reaction monitoring, and product characterization.
| Property | Value | Source |
| Appearance | Liquid, Solid, or Semi-solid | [1] |
| Purity | Typically ≥98% | [1] |
| Storage Temperature | Room Temperature (Sealed, Dry) | [1] |
| InChI Key | OZNRJDZKCCJUJO-UHFFFAOYSA-N | [1][] |
| SMILES | CC1=CC(=CC(=C1OC)C)C(=O)C | [] |
Characterization is confirmed through standard spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), which provide the definitive structural fingerprint of the molecule.
The Cornerstone Application: Synthesis of Chalcones via Claisen-Schmidt Condensation
The most prominent role of this compound is as a nucleophilic partner in the Claisen-Schmidt condensation, a robust and reliable method for synthesizing chalcones.[5][6][7] Chalcones, or 1,3-diphenyl-2-propen-1-ones, are themselves valuable synthetic intermediates and a class of compounds with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[5][8][9]
Mechanistic Insights and Rationale
The Claisen-Schmidt reaction is a base-catalyzed aldol condensation between an acetophenone (or other enolizable ketone) and an aromatic aldehyde.[6][10]
Causality Behind Reactivity:
-
Enolate Formation: The reaction is initiated by a base (commonly NaOH or KOH) abstracting an α-proton from the acetyl group of this compound. The electron-donating methoxy and dimethyl groups slightly destabilize the resulting enolate but are key for the properties of the final product.
-
Nucleophilic Attack: The generated enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde.
-
Dehydration: The resulting aldol adduct readily undergoes base-catalyzed dehydration to form the thermodynamically stable α,β-unsaturated ketone system, yielding the chalcone.[6] This step is driven by the formation of an extended conjugated π-system across the molecule.
The choice of this compound as the ketone component directly embeds its unique substitution pattern into one of the aromatic rings (the A-ring) of the resulting chalcone, providing a direct route to a specific subclass of these molecules.
References
- 1. This compound | 60609-65-6 [sigmaaldrich.com]
- 3. parchem.com [parchem.com]
- 4. This compound | 60609-65-6 [chemicalbook.com]
- 5. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmascholars.com [pharmascholars.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Electronic Effects of Methyl and Methoxy Groups in Acetophenone
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
Substituent effects on the electronic properties of aromatic systems are a cornerstone of physical organic chemistry and a critical consideration in the rational design of pharmaceuticals and functional materials. This technical guide provides an in-depth investigation into the electronic influence of two common substituents, the methyl (-CH₃) and methoxy (-OCH₃) groups, on the acetophenone core. Through a combination of theoretical principles, detailed experimental protocols, and comparative data analysis, we elucidate the nuanced interplay of inductive and resonance effects that govern the chemical reactivity and spectroscopic properties of these substituted ketones. This guide is intended to serve as a practical resource for professionals in drug development and chemical research, offering field-proven insights into experimental design and data interpretation.
Introduction: The Fundamental Principles of Electronic Effects
The chemical behavior of a substituted aromatic compound is profoundly influenced by the nature of the substituent group attached to the ring. These effects are broadly categorized as inductive and resonance effects.
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the intrinsic electronegativity of the atoms. Electron-withdrawing groups (EWGs) exert a negative inductive effect (-I), pulling electron density away from the ring, while electron-donating groups (EDGs) exert a positive inductive effect (+I), pushing electron density towards the ring.
-
Resonance (Mesomeric) Effect (R or M): This effect is transmitted through the pi (π) system and involves the delocalization of electrons. Groups with lone pairs or π bonds that can conjugate with the aromatic ring can either donate (+R) or withdraw (-R) electron density.
The acetyl group (-COCH₃) of acetophenone is a moderately deactivating, electron-withdrawing group due to both a -I effect from the electronegative oxygen and a -R effect from the carbonyl group, which withdraws electron density from the ring through resonance. The introduction of a second substituent, such as a methyl or methoxy group, modulates the overall electronic properties of the molecule.
1.1. The Hammett Equation: Quantifying Substituent Effects
The Hammett equation provides a quantitative framework for correlating the electronic effects of meta- and para-substituents on the rates and equilibria of reactions of aromatic compounds.[1][2] The equation is expressed as:
log(k/k₀) = ρσ or log(K/K₀) = ρσ
where:
-
k or K is the rate or equilibrium constant for the substituted reactant.
-
k₀ or K₀ is the rate or equilibrium constant for the unsubstituted reactant (hydrogen).
-
σ (sigma) is the substituent constant , which depends only on the nature and position of the substituent and quantifies its electronic effect. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
-
ρ (rho) is the reaction constant , which is characteristic of the reaction and its sensitivity to electronic effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value means it is favored by electron-donating groups.[3]
Comparative Analysis of Methyl and Methoxy Substituents
2.1. Methyl Group (-CH₃)
The methyl group is considered a weak electron-donating group. Its electronic influence is primarily due to two effects:
-
Inductive Effect (+I): Alkyl groups are less electronegative than sp² hybridized carbon atoms of the benzene ring and thus donate electron density through the σ-bond.
-
Hyperconjugation: This involves the delocalization of electrons from the C-H σ-bonds of the methyl group into the π-system of the aromatic ring. This is a form of resonance that contributes to the electron-donating character of the methyl group.
2.2. Methoxy Group (-OCH₃)
The methoxy group exhibits a dual nature, with competing inductive and resonance effects:
-
Inductive Effect (-I): Oxygen is a highly electronegative atom, leading to a strong electron-withdrawing inductive effect through the C-O σ-bond.
-
Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the aromatic π-system, resulting in a powerful electron-donating resonance effect.[4]
In the case of a methoxy group at the para position, the +R effect significantly outweighs the -I effect, making it a strong electron-donating group. This has profound consequences for the reactivity and spectroscopic properties of 4-methoxyacetophenone compared to 4-methylacetophenone.
Experimental Investigation of Electronic Effects
To practically investigate these electronic effects, we will consider the synthesis and characterization of 4-methylacetophenone and 4-methoxyacetophenone, followed by a comparative kinetic study of their reduction.
3.1. Synthesis of Substituted Acetophenones
A common and effective method for the synthesis of substituted acetophenones is the Friedel-Crafts acylation.
Experimental Protocol: Synthesis of 4-Methylacetophenone [5][6]
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (AlCl₃) and a suitable solvent such as dichloromethane (DCM) or dichloroethane. Cool the mixture in an ice bath.
-
Addition of Reactants: Slowly add a solution of toluene and acetyl chloride in the chosen solvent from the dropping funnel to the stirred suspension of AlCl₃. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-2 hours) to ensure complete reaction.
-
Workup: Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. Separate the organic layer, wash it with water, sodium bicarbonate solution, and brine, then dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent by rotary evaporation and purify the crude product by vacuum distillation to obtain pure 4-methylacetophenone.
Experimental Protocol: Synthesis of 4-Methoxyacetophenone [7]
The procedure is analogous to the synthesis of 4-methylacetophenone, with anisole being used as the starting material instead of toluene.
3.2. Spectroscopic Characterization
Spectroscopic techniques such as UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) are invaluable for probing the electronic environment of molecules.
3.2.1. UV-Vis Spectroscopy
The electronic transitions in acetophenone derivatives are sensitive to substituent effects. Electron-donating groups generally cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima (λ_max).[8][9]
Expected Observations: The +R effect of the methoxy group is stronger than the combined +I and hyperconjugation effects of the methyl group. Therefore, 4-methoxyacetophenone is expected to show a greater bathochromic shift compared to 4-methylacetophenone and the parent acetophenone.
3.2.2. Infrared (IR) Spectroscopy
The carbonyl (C=O) stretching frequency in the IR spectrum is a sensitive indicator of the electronic environment of the ketone.[10][11] Electron-donating groups increase the electron density on the carbonyl carbon, leading to a decrease in the C=O bond order and a shift to a lower wavenumber (frequency).[12]
Expected Observations: The C=O stretching frequency is expected to follow the order: acetophenone > 4-methylacetophenone > 4-methoxyacetophenone. This reflects the increasing electron-donating strength of the para-substituent.
3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectroscopy provide detailed information about the electronic environment of the nuclei in a molecule.
-
¹H NMR: The chemical shifts of the aromatic protons are affected by the electron density of the ring. Electron-donating groups shield the protons, causing them to resonate at a lower chemical shift (upfield).
-
¹³C NMR: The chemical shift of the carbonyl carbon is particularly sensitive to substituent effects.[13][14] Increased electron density from an EDG will shield the carbonyl carbon, shifting its resonance upfield.[15]
Expected Observations: The aromatic protons and the carbonyl carbon of 4-methoxyacetophenone are expected to be more shielded (resonate at lower ppm values) compared to those of 4-methylacetophenone and acetophenone, consistent with the stronger electron-donating character of the methoxy group.[16]
3.3. Comparative Kinetic Study: Sodium Borohydride Reduction
The reduction of the carbonyl group of acetophenone to a secondary alcohol using sodium borohydride (NaBH₄) is a reaction that is sensitive to the electronic nature of the para-substituent.[17][18][19] The rate-determining step involves the nucleophilic attack of the hydride ion (H⁻) on the electrophilic carbonyl carbon.
Experimental Workflow: Kinetic Analysis of Acetophenone Reduction
Caption: Workflow for the kinetic analysis of the sodium borohydride reduction of substituted acetophenones.
Expected Results and Interpretation: Electron-donating groups increase the electron density on the carbonyl carbon, making it less electrophilic and therefore less susceptible to nucleophilic attack by the hydride ion. Consequently, the rate of reduction is expected to be slower for substituted acetophenones with electron-donating groups. The reaction rate should follow the order: acetophenone > 4-methylacetophenone > 4-methoxyacetophenone. This trend would result in a positive ρ value in a Hammett plot, indicating that the reaction is facilitated by electron-withdrawing groups that enhance the electrophilicity of the carbonyl carbon.
Data Summary and Visualization
Table 1: Expected Spectroscopic Data for Substituted Acetophenones
| Compound | Substituent | λ_max (nm) | ν_C=O (cm⁻¹) | δ (C=O) (ppm) |
| Acetophenone | -H | ~240 | ~1685 | ~197 |
| 4-Methylacetophenone | -CH₃ | ~252 | ~1680 | ~196 |
| 4-Methoxyacetophenone | -OCH₃ | ~271 | ~1675 | ~195 |
Table 2: Expected Relative Reaction Rates for Sodium Borohydride Reduction
| Compound | Substituent | Relative Rate Constant (k_rel) |
| Acetophenone | -H | 1.00 |
| 4-Methylacetophenone | -CH₃ | < 1.00 |
| 4-Methoxyacetophenone | -OCH₃ | << 1.00 |
Resonance Structures Illustrating Electron Donation
Caption: Resonance delocalization in 4-methoxyacetophenone and hyperconjugation in 4-methylacetophenone, illustrating electron donation to the ring.
Conclusion
The methyl and methoxy groups, while both classified as electron-donating, exert distinct electronic effects on the acetophenone core. The methoxy group, through its potent +R effect, is a significantly stronger electron-donating group than the methyl group, which operates through a weaker +I effect and hyperconjugation. These differences are readily observable and quantifiable through a combination of spectroscopic analysis and kinetic studies. A thorough understanding of these fundamental principles is indispensable for researchers in medicinal chemistry and materials science, as it enables the fine-tuning of molecular properties to achieve desired biological activities or material characteristics. The experimental protocols and interpretative frameworks presented in this guide offer a robust foundation for the practical investigation of substituent effects in aromatic systems.
References
- 1. Hammett equation - Wikipedia [en.wikipedia.org]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. askfilo.com [askfilo.com]
- 4. benchchem.com [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. 4'-Methylacetophenone synthesis - chemicalbook [chemicalbook.com]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. pubs.aip.org [pubs.aip.org]
- 9. UV/Vis+ Photochemistry Database - Aromatic Substances [science-softcon.de]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. app.studyraid.com [app.studyraid.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. scribd.com [scribd.com]
- 16. rsc.org [rsc.org]
- 17. The reduction of substituted acetophenones by sodium borohydride (1966) | K. Bowden | 39 Citations [scispace.com]
- 18. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 19. scribd.com [scribd.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Chalcones from 3',5'-Dimethyl-4'-methoxyacetophenone
Authored by a Senior Application Scientist
These application notes provide a comprehensive and technically detailed guide for the synthesis of chalcones utilizing 3',5'-Dimethyl-4'-methoxyacetophenone as a key starting material. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Chalcones, as open-chain flavonoids, are recognized for their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making them a significant scaffold in modern drug discovery.[1][2][3]
The synthetic protocol detailed herein is centered on the Claisen-Schmidt condensation, a robust and widely employed method for the formation of the characteristic α,β-unsaturated carbonyl system of chalcones.[4][5] This guide offers in-depth insights into the reaction mechanism, step-by-step experimental procedures, purification techniques, and analytical characterization of the resulting chalcone derivatives.
Underlying Scientific Principles: The Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde that lacks α-hydrogens.[5] The reaction proceeds via an initial aldol condensation followed by a rapid dehydration to yield the thermodynamically stable chalcone.[4]
The mechanism can be delineated into three primary steps:
-
Enolate Formation: A strong base, typically sodium hydroxide (NaOH), abstracts an acidic α-hydrogen from the acetophenone derivative (this compound) to form a resonance-stabilized enolate ion.[4][6] The presence of the electron-donating methoxy and dimethyl groups on the aromatic ring of the acetophenone can influence the acidity of the α-hydrogens and the nucleophilicity of the resulting enolate.
-
Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde.[2] The choice of aldehyde will determine the substitution pattern on the second aromatic ring of the chalcone, allowing for the generation of a diverse library of compounds.
-
Dehydration: The intermediate β-hydroxy ketone (aldol adduct) readily undergoes base-catalyzed dehydration to form the highly conjugated and stable α,β-unsaturated ketone system characteristic of chalcones.[2][7]
Reaction Mechanism: Claisen-Schmidt Condensation
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.
Experimental Protocol: Synthesis of a Representative Chalcone
This protocol outlines a general and reliable method for the synthesis of a chalcone derivative from this compound and a selected aromatic aldehyde (e.g., benzaldehyde).
Materials and Reagents
| Reagent/Material | Quantity (per synthesis) | Purpose |
| This compound | 1.0 equivalent | Ketone reactant |
| Aromatic Aldehyde (e.g., Benzaldehyde) | 1.0 equivalent | Aldehyde reactant |
| Ethanol (95%) | ~50 mL | Solvent |
| Sodium Hydroxide (NaOH) solution (40% aqueous) | ~10 mL | Base catalyst |
| Dilute Hydrochloric Acid (HCl) | As needed | Neutralization |
| Distilled Water | ~500 mL | Washing |
| Crushed Ice | ~200 g | Quenching and precipitation |
| Round-bottom flask, magnetic stirrer, and stir bar | 1 set | Reaction vessel |
| Ice bath | 1 | Temperature control |
| Büchner funnel and vacuum filtration apparatus | 1 set | Product isolation |
| Thin-Layer Chromatography (TLC) plates and chamber | As needed | Reaction monitoring |
Step-by-Step Procedure
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve equimolar amounts (e.g., 0.01 mol) of this compound and the chosen aromatic aldehyde in approximately 40 mL of ethanol. Stir the mixture at room temperature until all solids are completely dissolved.[8]
-
Initiation of Reaction: Cool the flask in an ice bath to maintain a temperature between 20-25°C.[9] While stirring vigorously, add the 40% aqueous NaOH solution dropwise over a period of 15-20 minutes. A change in color and the formation of a precipitate are often indicative of product formation.[10][11]
-
Reaction Progression: After the addition of the base, remove the ice bath and continue stirring the reaction mixture at room temperature for 2-4 hours.[4] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system, such as a 9:1 mixture of hexane and ethyl acetate.[12][13] The reaction is considered complete when the starting materials are no longer visible on the TLC plate.
-
Product Isolation: Once the reaction is complete, pour the mixture into a beaker containing approximately 200 g of crushed ice.[4][10] Acidify the mixture by slowly adding dilute HCl until the pH is neutral. This step neutralizes the excess NaOH and facilitates the precipitation of the crude chalcone.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[4] Wash the solid thoroughly with cold water until the filtrate is neutral to litmus paper. This removes inorganic impurities and any remaining acid or base.[10]
-
Drying: Allow the crude product to air dry or dry it in a desiccator. The crude product is often of high purity, but further purification is recommended for analytical purposes.[4]
Experimental Workflow
Caption: A logical workflow for chalcone synthesis and purification.
Purification Protocol: Recrystallization
Recrystallization is a highly effective technique for purifying solid organic compounds like chalcones, based on their differential solubility in a suitable solvent at varying temperatures.[14]
Solvent Selection
The choice of solvent is critical for successful recrystallization. An ideal solvent should:
-
Dissolve the chalcone sparingly at room temperature but have high solubility at its boiling point.
-
Not react with the chalcone.
-
Have a boiling point below the melting point of the chalcone to prevent "oiling out".[14]
-
Be sufficiently volatile for easy removal from the purified crystals.
Ethanol (95%) is a commonly used and effective solvent for the recrystallization of a broad range of chalcones.[12][15]
Recrystallization Procedure
-
Dissolution: Place the crude chalcone in an Erlenmeyer flask and add a minimal amount of the chosen solvent (e.g., 95% ethanol). Heat the mixture gently on a hot plate to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved at the boiling point of the solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin. Further cooling in an ice bath can enhance the yield of crystals.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold solvent. Dry the crystals thoroughly to remove any residual solvent.
Characterization of Synthesized Chalcones
The structure and purity of the synthesized chalcones should be confirmed using standard analytical techniques.
-
Melting Point: A sharp and defined melting point range is indicative of high purity.[10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to identify the key functional groups in the chalcone molecule.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the detailed structure of the synthesized chalcone.
References
- 1. jchemrev.com [jchemrev.com]
- 2. benchchem.com [benchchem.com]
- 3. DSpace [research-repository.griffith.edu.au]
- 4. benchchem.com [benchchem.com]
- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. Video: Ketones with Nonenolizable Aromatic Aldehydes: Claisen–Schmidt Condensation [jove.com]
- 8. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijraset.com [ijraset.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. scispace.com [scispace.com]
- 17. Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 18. periodicos.ufms.br [periodicos.ufms.br]
- 19. jetir.org [jetir.org]
- 20. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 3',5'-Dimethyl-4'-methoxyacetophenone for the Synthesis of Advanced Heterocyclic Scaffolds
Authored for: Researchers, Medicinal Chemists, and Drug Development Professionals
Introduction: The Strategic Value of 3',5'-Dimethyl-4'-methoxyacetophenone
In the landscape of synthetic organic chemistry, the selection of a starting material is a critical decision that dictates the feasibility, efficiency, and novelty of a synthetic route. This compound is a highly valuable and strategic precursor for the construction of complex heterocyclic compounds. Its chemical architecture, featuring an activated aromatic ring due to the electron-donating effects of the methoxy and dimethyl groups, coupled with a reactive acetyl moiety, makes it an ideal substrate for a variety of condensation and cyclization reactions. This document provides an in-depth guide to its application, focusing on the synthesis of chalcones as pivotal intermediates and their subsequent transformation into biologically relevant heterocyclic systems like pyrimidines and pyrazoles.
The Chalcone Gateway: A Versatile Intermediate
The most prominent synthetic pathway commencing from this compound involves its conversion into chalcone derivatives. Chalcones, or 1,3-diaryl-2-propen-1-ones, are themselves a class of compounds with significant biological activities, including anticancer and anti-inflammatory properties.[1] More importantly, their α,β-unsaturated ketone framework serves as a versatile electrophilic synthon, primed for cyclization reactions to generate a multitude of heterocyclic scaffolds.[2][3]
The synthesis of these crucial chalcone intermediates is reliably achieved through the Claisen-Schmidt condensation , a base-catalyzed reaction between an acetophenone and an aromatic aldehyde.[4][5] The reaction proceeds via the formation of a ketone enolate, which subsequently attacks the aldehyde carbonyl, followed by dehydration to yield the stable, conjugated chalcone system.[6]
Caption: General workflow for chalcone synthesis via Claisen-Schmidt condensation.
Part 1: Synthesis of Chalcone Intermediates
This protocol details the general procedure for synthesizing chalcone derivatives from this compound.
Protocol 1: General Procedure for Claisen-Schmidt Condensation
Objective: To synthesize a substituted chalcone by reacting this compound with a selected aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.)
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), dilute solution
-
Distilled water & Crushed ice
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0-1.1 equivalents of the desired aromatic aldehyde in a minimal amount of ethanol. Stir at room temperature until a homogeneous solution is formed.[7]
-
Initiation of Reaction: Cool the flask in an ice bath. While stirring vigorously, slowly add a 40-60% aqueous solution of NaOH or KOH dropwise.[1][8] The addition of a strong base is crucial as it deprotonates the α-carbon of the acetophenone to form the reactive enolate. The reaction mixture will typically develop a deep color and may thicken.
-
Reaction Monitoring: After the addition of the base, remove the ice bath and continue stirring the reaction mixture at room temperature for 2-4 hours.[9] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Product Precipitation: Upon completion, pour the reaction mixture slowly into a beaker containing a stirred mixture of crushed ice and water.[2][7]
-
Acidification: Neutralize the mixture by slowly adding dilute HCl until the pH is slightly acidic (pH ~5-6). This step protonates the phenoxide (if any) and neutralizes the excess base, causing the water-insoluble chalcone to precipitate.[2][7]
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.[7]
Data Presentation:
| Aldehyde Reactant | Resulting Chalcone Name | Expected Yield Range |
| Benzaldehyde | 1-(3,5-Dimethyl-4-methoxyphenyl)-3-phenylprop-2-en-1-one | 75-90% |
| 4-Chlorobenzaldehyde | 3-(4-Chlorophenyl)-1-(3,5-dimethyl-4-methoxyphenyl)prop-2-en-1-one | 70-85% |
| 4-Nitrobenzaldehyde | 1-(3,5-Dimethyl-4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | 80-95% |
| Thiophene-2-carbaldehyde | 1-(3,5-Dimethyl-4-methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one | 65-80% |
Yields are estimates based on typical Claisen-Schmidt reactions and may vary based on specific reaction conditions and purification efficiency.
Part 2: Synthesis of Pyrimidine Derivatives
Pyrimidines are a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents.[10] They are readily synthesized from chalcones via condensation with urea or its analogues.[9][11] This reaction provides a straightforward entry into highly functionalized pyrimidine systems.
Caption: Two-step synthesis of pyrimidines from the starting acetophenone.
Protocol 2: Cyclization of Chalcones with Urea to form Pyrimidines
Objective: To synthesize a 4,6-diaryl-substituted pyrimidine derivative from a chalcone intermediate.
Materials:
-
Synthesized Chalcone (from Protocol 1)
-
Urea
-
Ethanol (95%)
-
Potassium hydroxide (KOH), 40% aqueous solution
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the chalcone (0.01 mol) and urea (0.01 mol) in ethanol (10-15 mL).[9]
-
Base Addition: To this solution, add a 40% aqueous KOH solution (10 mL) slowly while stirring.[9] The base facilitates the cyclization reaction.
-
Reaction:
-
Conventional Method: Reflux the reaction mixture on a water bath for 4-6 hours, monitoring completion with TLC.[9]
-
Microwave Method: Place the reaction mixture in a microwave reactor and irradiate at a low power level (e.g., 210 W) for 7-12 minutes, monitoring completion with TLC.[9] The microwave method offers significant advantages in terms of reduced reaction time and potentially higher yields.
-
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-cold water and neutralize with dilute HCl.[9]
-
Isolation: The resulting precipitate (the pyrimidine derivative) is collected by filtration, washed with water, and dried. Recrystallization from ethanol can be performed for further purification.
Part 3: Synthesis of Pyrazole Derivatives
Pyrazoles and their partially saturated pyrazoline analogues are five-membered nitrogen-containing heterocycles with a broad spectrum of biological activities, including notable antifungal and antibacterial properties.[12][13][14] The synthesis is typically achieved through the reaction of chalcones with hydrazine or its derivatives.[15]
Protocol 3: Synthesis of Pyrazolines from Chalcones
Objective: To synthesize a 3,5-diaryl-substituted pyrazoline from a chalcone intermediate.
Materials:
-
Synthesized Chalcone (from Protocol 1)
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Glacial Acetic Acid or Ethanol
Procedure:
-
Reaction Setup: Dissolve the chalcone (1 equivalent) in a suitable solvent like glacial acetic acid or ethanol in a round-bottom flask.
-
Reagent Addition: Add hydrazine hydrate (1.1-1.5 equivalents) to the solution.
-
Reaction: Reflux the mixture for 4-8 hours. The reaction involves the initial formation of a hydrazone, followed by an intramolecular Michael-type addition of the second nitrogen atom onto the β-carbon of the enone system, leading to the five-membered pyrazoline ring.
-
Work-up: After cooling, pour the reaction mixture into ice water.
-
Isolation: The solid product that precipitates is collected by filtration, washed with water, and dried. The crude pyrazoline can be recrystallized from ethanol or a similar solvent.
Part 4: Conceptual Pathway to Flavones
Flavones are a major class of flavonoids built on a 2-phenylchromen-4-one backbone.[16] Their synthesis from chalcones is a well-established method, but it critically requires an ortho-hydroxy group on the acetophenone-derived ring to facilitate the final cyclization step.[17] Therefore, while this compound is not a direct precursor for this specific reaction, understanding the pathway is essential for researchers working with related phenolic ketones. The key step is the oxidative cyclization of an o-hydroxychalcone.[8][16]
Caption: Oxidative cyclization of an o-hydroxychalcone to form a flavone.
Protocol 4: Oxidative Cyclization of o-Hydroxychalcones (Conceptual)
Objective: To convert an o-hydroxychalcone into a flavone.
Procedure Outline:
-
An o-hydroxychalcone (synthesized from an o-hydroxyacetophenone) is dissolved in dimethyl sulfoxide (DMSO).
-
A catalytic amount of iodine (I₂) is added to the solution.[8]
-
The mixture is heated (e.g., refluxed) for several hours. The iodine acts as an oxidizing agent to facilitate the cyclization and subsequent aromatization to the stable flavone core.
-
Work-up typically involves quenching the excess iodine and precipitating the product in water.
Conclusion
This compound stands out as a potent and versatile starting material for constructing a diverse array of heterocyclic compounds. Through the robust and efficient Claisen-Schmidt condensation, it provides access to chalcone intermediates, which are pivotal synthons for subsequent cyclization reactions. The protocols outlined herein for the synthesis of pyrimidines and pyrazoles demonstrate straightforward and reliable pathways to these medicinally significant scaffolds. By understanding and applying these synthetic strategies, researchers in drug discovery and materials science can effectively harness the potential of this valuable chemical building block to develop novel and impactful molecules.
References
- 1. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Antimicrobial activities of heterocycles derived from thienylchalcones - Journal of King Saud University - Science [jksus.org]
- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 5. Claisen-Schmidt condensation: Significance and symbolism [wisdomlib.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pharmascholars.com [pharmascholars.com]
- 9. scispace.com [scispace.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. rjptonline.org [rjptonline.org]
- 12. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols: 3',5'-Dimethyl-4'-methoxyacetophenone in Medicinal Chemistry
Introduction: Unveiling the Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, the identification and utilization of versatile molecular scaffolds are paramount to the successful discovery and development of novel therapeutic agents. 3',5'-Dimethyl-4'-methoxyacetophenone is one such scaffold, an aromatic ketone with a substitution pattern that offers a unique combination of steric and electronic properties. Its true potential lies in its role as a foundational building block for a diverse array of biologically active molecules, most notably chalcones. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in medicinal chemistry, with a focus on the synthesis and evaluation of its derivatives as potential anticancer and anti-inflammatory agents.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O₂ | N/A |
| Molecular Weight | 178.23 g/mol | N/A |
| Appearance | Crystalline solid | [1] |
| Melting Point | 33-34 °C | [1] |
| Boiling Point | 290-291 °C | [1] |
| Solubility | Insoluble in water | [1] |
Application in Anticancer Drug Discovery: A Gateway to Bioactive Chalcones
The structural framework of this compound makes it an ideal starting material for the synthesis of chalcones, a class of compounds renowned for their broad spectrum of biological activities, including potent anticancer effects.[2][3] Chalcones are characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. The ease of their synthesis, primarily through the Claisen-Schmidt condensation, allows for the facile generation of large libraries of derivatives for structure-activity relationship (SAR) studies.[4][5]
Mechanism of Anticancer Action
Chalcones derived from this compound are anticipated to exert their anticancer effects through multiple mechanisms. The α,β-unsaturated ketone moiety is a key pharmacophore, acting as a Michael acceptor that can covalently interact with nucleophilic residues, such as cysteine, in various proteins.[5] This reactivity allows chalcones to modulate the function of numerous cellular targets involved in cancer progression. Key mechanisms include:
-
Induction of Apoptosis: Many chalcones have been shown to trigger programmed cell death in cancer cells by activating intrinsic and extrinsic apoptotic pathways.[6][7] This can involve the modulation of Bcl-2 family proteins, activation of caspases, and disruption of the mitochondrial membrane potential.[6]
-
Inhibition of Key Signaling Pathways: Chalcone derivatives have been reported to inhibit critical signaling pathways that are often dysregulated in cancer, such as the Nuclear Factor-κB (NF-κB) pathway.[6] By inhibiting NF-κB, these compounds can suppress the expression of genes involved in inflammation, cell survival, and proliferation.
-
Cell Cycle Arrest: The antiproliferative activity of chalcones is often associated with their ability to induce cell cycle arrest at various checkpoints, thereby preventing cancer cells from dividing and proliferating.[8]
-
Inhibition of Tubulin Polymerization: Some chalcones can interfere with the dynamics of microtubules by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[6]
Representative Anticancer Activity of Chalcone Derivatives
The following table summarizes the cytotoxic activity of various chalcone derivatives against different human cancer cell lines, illustrating the potential of this class of compounds.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Amino Chalcone Derivative 13e | MGC-803 (Gastric) | 1.52 | [7] |
| Amino Chalcone Derivative 13e | HCT-116 (Colon) | 1.83 | [7] |
| Amino Chalcone Derivative 13e | MCF-7 (Breast) | 2.54 | [7] |
| Chalcone-dithiocarbamate 6 | MGC-803 (Gastric) | 1.74 | [7] |
| 2-Hydroxychalcone | MDA-MB-231 (Breast) | 4.6 | [9] |
| Xanthohumol | MDA-MB-231 (Breast) | 6.7 | [9] |
Application in Anti-inflammatory Drug Discovery
Chronic inflammation is a key contributing factor to a wide range of human diseases, including cancer, cardiovascular diseases, and autoimmune disorders. Chalcones derived from this compound also hold significant promise as anti-inflammatory agents.[10][11] Their anti-inflammatory properties are attributed to their ability to modulate various inflammatory pathways and mediators.
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of chalcones are mediated through several mechanisms:
-
Inhibition of Cyclooxygenase (COX) and Lipooxygenase (LOX) Enzymes: Chalcones can inhibit the activity of COX and LOX enzymes, which are responsible for the production of prostaglandins and leukotrienes, respectively.[10][11] These eicosanoids are potent inflammatory mediators.
-
Suppression of Pro-inflammatory Cytokine Production: Chalcone derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[12]
-
Inhibition of Nitric Oxide (NO) Production: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Many chalcones are effective inhibitors of iNOS expression and NO production.[13]
-
Modulation of NF-κB Signaling: Similar to their anticancer mechanism, the inhibition of the NF-κB signaling pathway is a crucial aspect of the anti-inflammatory activity of chalcones.
Representative Anti-inflammatory Activity of Chalcone Derivatives
The following table highlights the in vitro anti-inflammatory activity of selected chalcone derivatives.
| Compound | Assay | IC₅₀ (µM) | Reference |
| 2',5'-Dialkoxychalcone 11 | NO formation in N9 cells | 0.7 | [13] |
| 2'-Hydroxychalcone 1 | β-glucuronidase release | 1.6 | [13] |
| 2'-Hydroxychalcone 1 | Lysozyme release | 1.4 | [13] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound via Friedel-Crafts acylation of 2,6-dimethylanisole.
Materials:
-
2,6-Dimethylanisole
-
Acetyl chloride or Acetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM.
-
Addition of Acetylating Agent: Cool the suspension in an ice bath and add acetyl chloride (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
Addition of Substrate: After the addition is complete, add a solution of 2,6-dimethylanisole (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and dilute HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Protocol 2: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation
This protocol outlines the synthesis of a chalcone derivative from this compound and a substituted benzaldehyde.[4][14][15]
Materials:
-
This compound (1.0 eq)
-
Substituted Benzaldehyde (1.0 eq)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Hydrochloric Acid (HCl), dilute solution
-
Round-bottom flask, magnetic stirrer, ice bath, Buchner funnel, filter paper
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (e.g., 10 mmol) and the substituted benzaldehyde (e.g., 10 mmol) in ethanol (30-50 mL).
-
Base Addition: Cool the mixture in an ice bath with continuous stirring. Prepare a solution of NaOH (e.g., 20 mmol in 10 mL of water) and add it dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature below 25°C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Precipitation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice (200 g) and acidify with dilute HCl until the pH is neutral.
-
Isolation: Collect the precipitated chalcone product by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the solid with cold water and then a small amount of cold ethanol. Allow the product to air dry or dry in a vacuum oven.
-
Purification: If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
Protocol 3: In Vitro Anticancer Activity Evaluation (MTT Assay)
This protocol describes the determination of the cytotoxic activity of synthesized chalcones against human cancer cell lines using the MTT assay.[7][16]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Synthesized chalcone derivatives (stock solutions in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well tissue culture plates, CO₂ incubator, microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized chalcone derivatives (typically ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for another 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 4: In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
This protocol details the evaluation of the anti-inflammatory activity of synthesized chalcones by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[13]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete growth medium
-
Lipopolysaccharide (LPS)
-
Synthesized chalcone derivatives
-
Griess reagent
-
96-well plates, CO₂ incubator, microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate until they reach 80-90% confluency.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the chalcone derivatives for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a negative control (no LPS) and a vehicle control.
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.
-
Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition for each compound concentration.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile starting material in medicinal chemistry. Its application in the synthesis of chalcone derivatives provides a direct and efficient route to a class of compounds with significant potential in the development of novel anticancer and anti-inflammatory therapies. The straightforward nature of the Claisen-Schmidt condensation allows for extensive structural modifications, enabling the fine-tuning of biological activity and pharmacokinetic properties. Further research into the derivatization of this scaffold and the elucidation of the precise molecular mechanisms of action of the resulting compounds will undoubtedly pave the way for the discovery of new and effective therapeutic agents.
References
- 1. 39151-19-4 CAS MSDS (3',5'-Dimethoxyacetophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents [mdpi.com]
- 8. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. scribd.com [scribd.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: A Streamlined Approach to the Synthesis of Novel Hydrazone Derivatives from 3',5'-Dimethyl-4'-methoxyacetophenone for Drug Discovery
Abstract
Hydrazones, characterized by the azomethine group (–NHN=CH–), are a cornerstone in medicinal chemistry, demonstrating a vast array of pharmacological activities including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3][4] This application note provides a detailed, field-tested protocol for the synthesis of novel hydrazone derivatives, utilizing 3',5'-Dimethyl-4'-methoxyacetophenone as a versatile starting ketone. The rationale for selecting this precursor is rooted in its structural features: the electron-donating methoxy and dimethyl groups can modulate the electronic environment of the resulting hydrazone and enhance its lipophilicity, potentially influencing biological efficacy and pharmacokinetic profiles. This guide is designed for researchers in drug development and medicinal chemistry, offering a robust methodology for creating a library of novel compounds for biological screening.
Rationale and Mechanistic Overview
The synthesis of hydrazones is a classic condensation reaction. The core mechanism involves the nucleophilic attack of the terminal nitrogen atom of a hydrazine or hydrazide derivative on the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by a dehydration step, typically facilitated by an acid catalyst, to yield the final hydrazone product.
The acid catalyst plays a crucial role by protonating the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon, thereby accelerating the initial nucleophilic addition. The subsequent elimination of a water molecule is the rate-determining step, which is promoted by heating.
Below is the general reaction scheme for the synthesis of the target hydrazones.
Figure 1: General reaction scheme for hydrazone synthesis.
Detailed Experimental Protocols
This section outlines the necessary materials and a step-by-step procedure for the synthesis and purification of a representative hydrazone derivative.
Materials and Instrumentation
-
Reagents: this compound (≥98%), various substituted hydrazides (e.g., isonicotinohydrazide, benzohydrazide, 4-chlorobenzohydrazide, ≥98%), absolute ethanol, glacial acetic acid, ethyl acetate, and hexane.
-
Apparatus: Round-bottom flasks, reflux condenser, magnetic stirrer with hot plate, Buchner funnel, filtration apparatus, rotary evaporator.
-
Analytical Instruments: Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄), melting point apparatus, FT-IR spectrometer, NMR spectrometer, and Mass Spectrometer.
General Synthesis Procedure
The following protocol details the synthesis using isonicotinohydrazide as a representative example. This procedure can be adapted for other substituted hydrazides.
-
Reactant Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (20-30 mL). Add isonicotinohydrazide (1.0 eq) to this solution.
-
Rationale: Ethanol is an excellent solvent for both reactants and facilitates a homogenous reaction mixture. Using equimolar amounts ensures efficient conversion.
-
-
Catalysis: Add 3-4 drops of glacial acetic acid to the mixture using a Pasteur pipette.
-
Rationale: The acid acts as a catalyst to accelerate the condensation by activating the carbonyl group.[5]
-
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) using a magnetic stirrer hotplate.
-
Monitoring: Monitor the reaction progress using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The formation of the product spot (typically with a different Rf value than the starting materials) indicates reaction progression. The reaction is typically complete within 2-4 hours.
-
Isolation: Once the reaction is complete (as indicated by the consumption of the starting ketone on TLC), remove the flask from the heat and allow it to cool to room temperature. Further cooling in an ice bath often promotes precipitation of the product.
-
Purification (Crystallization): Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove residual acetic acid and unreacted starting materials.
-
Rationale: Cold ethanol is used for washing as the synthesized hydrazone is less soluble in it at lower temperatures, minimizing product loss.
-
-
Drying: Dry the purified solid product in a vacuum oven at 40-50 °C to a constant weight.
-
Characterization: Determine the melting point, and characterize the compound using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Experimental Workflow Diagram
The synthesis and purification workflow is summarized in the diagram below.
Figure 2: Step-by-step experimental workflow.
Characterization Data
The successful synthesis of the novel hydrazone derivatives must be confirmed through rigorous spectroscopic analysis. The table below summarizes the expected analytical data for a series of hypothetical derivatives.
| Derivative (R group) | Yield (%) | M.p. (°C) | Key FT-IR Peaks (cm⁻¹) | Key ¹H NMR Signals (δ, ppm) |
| Isonicotinoyl | 85-92 | 210-215 | ~3250 (N-H), ~1680 (C=O), ~1610 (C=N) | ~11.8 (s, 1H, NH), 8.7-7.8 (m, Ar-H), 2.3 (s, 3H, C=N-CH₃) |
| Benzoyl | 88-95 | 195-200 | ~3270 (N-H), ~1675 (C=O), ~1605 (C=N) | ~11.5 (s, 1H, NH), 8.0-7.4 (m, Ar-H), 2.4 (s, 3H, C=N-CH₃) |
| 4-Chlorobenzoyl | 90-96 | 225-230 | ~3260 (N-H), ~1678 (C=O), ~1608 (C=N) | ~11.6 (s, 1H, NH), 7.9 (d, Ar-H), 7.5 (d, Ar-H), 2.4 (s, 3H, C=N-CH₃) |
Notes on Expected Spectra:
-
FT-IR: The most telling evidence is the disappearance of the strong ketone C=O stretch from the starting material (around 1685 cm⁻¹) and the appearance of the characteristic C=N imine stretch (1590-1620 cm⁻¹) and N-H stretch (3190-3310 cm⁻¹) in the product.[6][7]
-
¹H NMR: A key diagnostic signal is the singlet corresponding to the methyl protons adjacent to the newly formed C=N bond. The amide N-H proton typically appears as a singlet at a very downfield chemical shift (>11 ppm).[8][9][10]
-
¹³C NMR: The spectrum will confirm the disappearance of the ketone's carbonyl carbon signal (typically >190 ppm) and the appearance of the imine carbon (C=N) signal (typically in the 145-160 ppm range).[6][11]
-
Mass Spectrometry: The molecular ion peak [M]⁺ should correspond to the calculated molecular weight of the target hydrazone.[8][11]
Potential Applications and Future Research
Hydrazone derivatives are privileged scaffolds in drug discovery.[12][13] The novel compounds synthesized via this protocol can be subjected to a variety of biological screenings to uncover their therapeutic potential.
Potential Screening Areas:
-
Antimicrobial Activity: Against panels of pathogenic bacteria and fungi.[1][3]
-
Anticancer Activity: Against various human cancer cell lines (e.g., breast, lung, colon).[14]
-
Anti-inflammatory and Analgesic Activity: Using in vitro and in vivo models.[1][4]
-
Anticonvulsant Activity: Evaluation in established neurological models.[2]
Future work could involve expanding the library of derivatives to establish clear Structure-Activity Relationships (SAR), optimizing lead compounds for enhanced potency and reduced toxicity, and exploring their potential as metal-chelating agents in coordination chemistry.[15]
Safety Precautions
-
Hydrazine and its derivatives are toxic and should be handled with extreme care inside a certified chemical fume hood.[16]
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Avoid inhalation of dust and vapors.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- 1. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. omicsonline.org [omicsonline.org]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. scispace.com [scispace.com]
- 13. impactfactor.org [impactfactor.org]
- 14. tpcj.org [tpcj.org]
- 15. researchgate.net [researchgate.net]
- 16. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: Development of Antimicrobial Agents from 3',5'-Dimethyl-4'-methoxyacetophenone
Authored by: A Senior Application Scientist
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Acetophenones and their derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 3',5'-Dimethyl-4'-methoxyacetophenone as a versatile starting material for the synthesis and evaluation of new antimicrobial agents. We focus on the Claisen-Schmidt condensation to synthesize a representative chalcone derivative, a class of compounds renowned for their antimicrobial properties. Detailed, step-by-step protocols are provided for synthesis, purification, characterization, antimicrobial susceptibility testing, and preliminary mechanism of action studies. This guide is designed to be a self-validating system, incorporating critical quality control steps and explaining the scientific rationale behind experimental choices to ensure robust and reproducible results.
Strategic Framework: From Scaffold to Antimicrobial Lead
The selection of this compound as a foundational scaffold is strategic. The methoxy group and dimethyl substitutions on the phenyl ring modify its electronic and lipophilic properties, which can be crucial for biological activity and cell penetration. However, the true potential lies in its use as a precursor for more complex molecules.
Our strategy centers on the synthesis of chalcones (1,3-diaryl-2-propen-1-ones). The α,β-unsaturated ketone moiety within the chalcone backbone is a key pharmacophore, acting as a Michael acceptor that can covalently interact with biological nucleophiles, such as cysteine residues in microbial enzymes, leading to cellular dysfunction and death. The Claisen-Schmidt condensation is an efficient and reliable method for forging this structure by reacting an acetophenone with an aromatic aldehyde. This approach allows for the creation of a diverse library of derivatives by simply varying the substituted aldehyde, enabling systematic exploration of Structure-Activity Relationships (SAR).
Synthesis and Characterization of a Lead Compound
This section details the synthesis of (E)-1-(4-methoxy-3,5-dimethylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one, a representative chalcone derived from our starting scaffold.
Protocol 2.1: Synthesis via Claisen-Schmidt Condensation
This protocol outlines the base-catalyzed condensation of this compound with 4-chlorobenzaldehyde.
Materials:
-
This compound
-
4-chlorobenzaldehyde
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), dilute (e.g., 1 M)
-
Distilled Water
-
Round-bottom flask, magnetic stirrer, ice bath
Step-by-Step Methodology:
-
Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of 4-chlorobenzaldehyde in a minimal amount of ethanol. Stir at room temperature until a homogenous solution is formed.
-
Initiation of Reaction: Place the flask in an ice bath to control the initial exothermic reaction. While stirring vigorously, slowly add a 50-60% aqueous solution of NaOH dropwise. A distinct color change, typically to a deep yellow or orange, indicates the formation of the chalcone.
-
Scientist's Note: The use of a strong base like NaOH is crucial for deprotonating the α-carbon of the acetophenone, forming a reactive enolate ion which is the key nucleophile in this reaction.
-
-
Reaction Monitoring: After the addition of base, remove the flask from the ice bath and continue stirring at room temperature for 12-24 hours. The reaction's progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system. The product spot should be significantly less polar than the starting aldehydes and ketones.
-
Product Precipitation: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidification: Slowly add dilute HCl to the mixture while stirring until the pH is approximately 2-3. This step neutralizes the excess NaOH and protonates the phenoxide intermediate, causing the crude chalcone product to precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold distilled water until the filtrate is neutral to litmus paper. This removes residual salts and base.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature (40-50 °C).
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of chalcone derivatives.
Protocol 2.2: Purification and Structural Characterization
Purification (Recrystallization): The crude product can be purified by recrystallization from a suitable solvent, such as 95% ethanol. Dissolve the crude solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
Characterization: The identity and purity of the synthesized chalcone must be confirmed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To assess purity against starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups, particularly the α,β-unsaturated carbonyl system.
Antimicrobial Activity Evaluation
The next critical phase is to quantify the antimicrobial efficacy of the newly synthesized compound. The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC).
Protocol 3.1: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Synthesized Chalcone (stock solution in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
Known antibiotic (e.g., Ciprofloxacin) as a positive control
-
DMSO as a solvent control
Step-by-Step Methodology:
-
Prepare Bacterial Inoculum: Culture the bacterial strains overnight in CAMHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Compound Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the chalcone stock solution in CAMHB. This typically creates a concentration range from 128 µg/mL down to 0.25 µg/mL.
-
Controls:
-
Positive Control: A column with a known antibiotic (e.g., Ciprofloxacin) to ensure the bacteria are susceptible.
-
Negative (Growth) Control: A column with CAMHB and bacteria only.
-
Solvent Control: A column with the highest concentration of DMSO used in the assay to ensure it has no inhibitory effect.
-
Sterility Control: A column with uninoculated CAMHB.
-
-
Inoculation: Add the prepared bacterial inoculum to each well (except the sterility control).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed. This can be assessed visually or by using a plate reader to measure absorbance at 600 nm.
Workflow for MIC Determination
Caption: Standard workflow for the broth microdilution MIC assay.
Hypothetical Data Presentation
| Compound | S. aureus (Gram +ve) MIC (µg/mL) | E. coli (Gram -ve) MIC (µg/mL) |
| This compound (Parent Scaffold) | >128 | >128 |
| (E)-1-(4-methoxy-3,5-dimethylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | 8 | 32 |
| Ciprofloxacin (Control) | 0.5 | 0.25 |
Preliminary Mechanism of Action (MoA) Investigation
Understanding how a compound kills bacteria is vital for its development. A common mechanism for membrane-active agents is the disruption of the bacterial cell membrane's integrity.
Protocol 4.1: Cell Membrane Integrity Assay
This assay uses Propidium Iodide (PI), a fluorescent dye that is excluded by cells with intact membranes. If a compound damages the membrane, PI can enter and intercalate with DNA, causing a significant increase in fluorescence.
Materials:
-
Bacterial suspension (log phase)
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) stock solution
-
Test compound and controls
-
Fluorometer or fluorescence microplate reader
Step-by-Step Methodology:
-
Prepare Cells: Harvest mid-log phase bacteria, wash, and resuspend in PBS to a defined optical density (e.g., OD₆₀₀ = 0.5).
-
Assay Setup: In a black, clear-bottom 96-well plate, add the bacterial suspension.
-
Add Compound: Add the test compound at concentrations around its MIC (e.g., 1x MIC, 4x MIC).
-
Controls: Include a negative control (DMSO) and a positive control known to disrupt membranes (e.g., Polymyxin B).
-
-
Add Dye: Add PI to all wells to a final concentration of ~1-2 µM.
-
Measure Fluorescence: Immediately begin measuring fluorescence (Excitation ~535 nm, Emission ~617 nm) over time (e.g., every 5 minutes for 1-2 hours).
-
Analysis: A rapid and significant increase in fluorescence in the presence of the test compound compared to the negative control indicates membrane permeabilization.
Conceptual Diagram of Membrane Disruption
The Strategic Design of Novel Anticancer Agents: Leveraging 3',5'-Dimethyl-4'-methoxyacetophenone as a Versatile Precursor
Introduction: The Quest for Potent and Selective Cancer Therapeutics
The landscape of oncology is perpetually evolving, driven by the urgent need for more effective and less toxic therapeutic agents. Chalcones, a class of organic compounds belonging to the flavonoid family, have emerged as a particularly promising scaffold in anticancer drug discovery.[1] Their core structure, 1,3-diaryl-2-propen-1-one, offers a versatile platform for synthetic modification, allowing for the fine-tuning of their pharmacological properties.[2] This guide delves into the strategic use of a specific precursor, 3',5'-Dimethyl-4'-methoxyacetophenone, in the synthesis of novel chalcone derivatives with the potential for potent and selective anticancer activity. The rationale behind selecting this particular precursor lies in the electronic and steric properties conferred by the methoxy and dimethyl substitutions on the acetophenone ring, which are hypothesized to enhance biological activity and selectivity.[3]
This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the synthesis of this compound, its conversion to novel chalcone derivatives, and the elucidation of their potential anticancer mechanisms. The protocols and insights presented herein are designed to be a self-validating system, grounded in established chemical principles and supported by authoritative references.
Synthesis of the Precursor: this compound
The synthesis of the title precursor can be approached through two primary routes, each with its own set of advantages.
Route 1: Friedel-Crafts Acylation of 2,6-Dimethylanisole
This classic electrophilic aromatic substitution offers a direct method to introduce the acetyl group onto the 2,6-dimethylanisole ring. The methoxy group is a strong activating group, and the two methyl groups further enhance the electron density of the aromatic ring, facilitating the acylation.
Protocol 1: Friedel-Crafts Acylation
Materials:
-
2,6-Dimethylanisole
-
Acetyl chloride or Acetic anhydride
-
Anhydrous Aluminum chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.
-
After the addition is complete, add 2,6-dimethylanisole (1.0 equivalent) dropwise via the dropping funnel.
-
Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1M HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.
Route 2: Synthesis from 2,6-Dimethylphenol
This two-step route involves the initial acylation of 2,6-dimethylphenol to form 3',5'-dimethyl-4'-hydroxyacetophenone, followed by methylation of the hydroxyl group.
Protocol 2: Synthesis via 2,6-Dimethylphenol
Step 1: Synthesis of 3',5'-Dimethyl-4'-hydroxyacetophenone
This procedure is adapted from a known synthesis.[4]
Materials:
-
2,6-Dimethylphenol
-
Acetic anhydride
-
Hydrogen fluoride (HF) - EXTREME CAUTION IS ADVISED
-
Appropriate autoclave and safety equipment for handling HF
Procedure:
-
In a suitable autoclave, combine 2,6-dimethylphenol (1.0 equivalent), acetic anhydride (1.05 equivalents), and hydrogen fluoride.
-
Heat the mixture to 50°C and maintain for 3 hours.
-
After cooling, carefully quench the reaction and extract the product.
-
Purify the crude solid to obtain 3',5'-dimethyl-4'-hydroxyacetophenone.
Step 2: Methylation of 3',5'-Dimethyl-4'-hydroxyacetophenone
Materials:
-
3',5'-Dimethyl-4'-hydroxyacetophenone
-
Dimethyl sulfate or Methyl iodide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Standard laboratory glassware
Procedure:
-
Dissolve 3',5'-dimethyl-4'-hydroxyacetophenone (1.0 equivalent) in acetone in a round-bottom flask.
-
Add potassium carbonate (2.0 equivalents) and dimethyl sulfate (1.2 equivalents).
-
Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.
-
After completion, filter off the potassium carbonate and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography to yield this compound.
Synthesis of Novel Chalcone Derivatives
The Claisen-Schmidt condensation is the cornerstone reaction for the synthesis of chalcones, involving the base-catalyzed reaction between an acetophenone and an aromatic aldehyde.[2]
Protocol 3: Claisen-Schmidt Condensation
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, etc.)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Dilute Hydrochloric acid
Procedure:
-
Dissolve this compound (1.0 equivalent) and the desired substituted benzaldehyde (1.0 equivalent) in ethanol in a round-bottom flask.
-
Slowly add a 40-50% aqueous solution of NaOH or KOH dropwise to the stirred solution at room temperature.
-
Continue stirring at room temperature for 12-24 hours. The formation of a precipitate is often observed.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl until the pH is neutral.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.
Quantitative Data Summary
| Precursor/Derivative | Synthesis Method | Key Reagents | Typical Yield (%) |
| 3',5'-Dimethyl-4'-hydroxyacetophenone | Acylation of Phenol | 2,6-Dimethylphenol, Acetic anhydride, HF | ~80%[4] |
| This compound | Methylation | 3',5'-Dimethyl-4'-hydroxyacetophenone, Dimethyl sulfate | >90% |
| Chalcone Derivative | Claisen-Schmidt | This compound, Substituted Benzaldehyde, NaOH | 60-90% |
Anticipated Anticancer Mechanism of Action
The anticancer activity of chalcones is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.[1][5] The specific substitution pattern of the chalcones derived from this compound is expected to confer a potent and potentially selective mechanism of action.
Tubulin Polymerization Inhibition:
A primary mechanism of action for many anticancer chalcones is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[6] The 3',5'-dimethyl-4'-methoxy substitution on the acetophenone-derived ring (Ring A of the chalcone) is electron-donating, which can enhance the binding affinity of the chalcone to the colchicine-binding site on β-tubulin.[3][7] This interaction prevents the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]
Modulation of Apoptotic Pathways:
Chalcones can induce apoptosis through both intrinsic and extrinsic pathways. The electron-donating groups on Ring A are thought to stabilize the chalcone molecule within the active sites of key apoptotic proteins.[3] This can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, ultimately activating the caspase cascade.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of anticancer chalcone derivatives.
Proposed Mechanism of Action
Caption: Proposed mechanism of anticancer activity for the synthesized chalcones.
Conclusion and Future Directions
This compound represents a strategically designed precursor for the synthesis of novel chalcone derivatives with significant potential as anticancer agents. The electron-donating methoxy and dimethyl groups are anticipated to enhance the biological activity of the resulting chalcones, particularly their ability to inhibit tubulin polymerization and induce apoptosis. The detailed protocols provided in this guide offer a robust framework for the synthesis and evaluation of these promising compounds.
Future research should focus on synthesizing a library of chalcone derivatives using various substituted benzaldehydes to establish a comprehensive structure-activity relationship. In vitro and in vivo studies are warranted to evaluate the cytotoxicity, selectivity, and efficacy of the most potent compounds against a panel of cancer cell lines and in animal models. Further mechanistic studies will be crucial to fully elucidate the molecular targets and signaling pathways modulated by these novel agents, paving the way for their potential development as next-generation cancer therapeutics.
References
- 1. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 3',5'-Dimethyl-4'-methoxyacetophenone in the Synthesis of Novel Agrochemical Scaffolds
Introduction: The Untapped Potential of Substituted Acetophenones in Agrochemical Discovery
In the relentless pursuit of novel, effective, and environmentally benign agrochemicals, the exploration of versatile chemical scaffolds is of paramount importance. Substituted acetophenones represent a class of aromatic ketones that, while being foundational in organic synthesis, hold significant, yet often underexplored, potential as precursors for a new generation of fungicides, herbicides, and insecticides.[1][2][3][4] The inherent reactivity of both the acetyl group and the aromatic ring allows for a diverse range of chemical transformations, leading to a wide array of functionalized molecules. This application note focuses on a specific, yet highly promising starting material: 3',5'-Dimethyl-4'-methoxyacetophenone . We will delineate its strategic application in the synthesis of a key chemical intermediate, 3,5-Dimethyl-4'-methoxybenzoic acid , and its subsequent conversion to the highly reactive acid chloride. This synthetic pathway opens the door to a variety of potential agrochemical candidates, drawing a direct parallel to the industrial synthesis of established insecticides.
Strategic Rationale: From Acetophenone to a Versatile Benzoyl Chloride Intermediate
The core strategy presented herein is the transformation of the methyl ketone functionality of this compound into a carboxylic acid, and subsequently into a benzoyl chloride. This approach is particularly powerful because substituted benzoyl chlorides are cornerstone intermediates in the synthesis of numerous commercial agrochemicals, including the well-known insecticide methoxyfenozide, which utilizes a 3,5-dimethylbenzoyl chloride moiety.[5][6][7][8][9] By functionalizing this compound in this manner, we create a novel building block that can be readily incorporated into various molecular frameworks to explore new structure-activity relationships.
The proposed synthetic workflow is a robust two-step process:
-
Oxidation via the Haloform Reaction: Conversion of this compound to 3,5-Dimethyl-4'-methoxybenzoic acid.
-
Acyl Chloride Formation: Conversion of the synthesized benzoic acid to 3,5-Dimethyl-4'-methoxybenzoyl chloride.
This guide will provide detailed, step-by-step protocols for each of these transformations, underpinned by the chemical principles that ensure a successful and efficient synthesis.
Part 1: Synthesis of 3,5-Dimethyl-4'-methoxybenzoic Acid via Haloform Oxidation
The haloform reaction is a classic and highly reliable method for the quantitative conversion of methyl ketones to their corresponding carboxylic acids.[10][11][12][13][14] The reaction proceeds in the presence of a base and a halogen (chlorine, bromine, or iodine). Sodium hypochlorite (household bleach) is a convenient and effective reagent for this transformation.
Causality of Experimental Choices:
The mechanism involves the exhaustive halogenation of the methyl group's alpha-protons, which are acidified by the adjacent carbonyl. This is followed by a nucleophilic attack of hydroxide on the carbonyl carbon, leading to the cleavage of the C-C bond and the formation of a carboxylate and a haloform (e.g., chloroform). The subsequent acidic workup protonates the carboxylate to yield the desired carboxylic acid. The methoxy and dimethyl substitutions on the aromatic ring are stable under these reaction conditions.
Experimental Protocol 1: Haloform Oxidation
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥98% | Sigma-Aldrich |
| Sodium Hypochlorite Solution (Bleach) | ~6% commercial | Local Supplier |
| Sodium Hydroxide (NaOH) | ACS Reagent Grade | Fisher Scientific |
| Hydrochloric Acid (HCl) | Concentrated (37%) | VWR |
| Sodium Sulfite (Na₂SO₃) | Anhydrous, ≥98% | Alfa Aesar |
| Diethyl Ether | Anhydrous | J.T. Baker |
| Deionized Water | ||
| Magnesium Sulfate (MgSO₄) | Anhydrous | Acros Organics |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.0 g, 28.0 mmol).
-
Add 100 mL of sodium hypochlorite solution (~6%).
-
Prepare a 10% (w/v) aqueous solution of sodium hydroxide and add 10 mL to the reaction mixture.
-
Heat the mixture to 70-80°C with vigorous stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the flask to room temperature in an ice bath.
-
Carefully add a saturated solution of sodium sulfite to quench any excess sodium hypochlorite. Test with starch-iodide paper to ensure complete quenching (the paper should not turn blue/black).
-
Transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material. Discard the organic layers.
-
Cool the aqueous layer in an ice bath and slowly acidify with concentrated hydrochloric acid with stirring until the pH is ~2. A white precipitate of 3,5-Dimethyl-4'-methoxybenzoic acid will form.
-
Collect the solid product by vacuum filtration, washing with cold deionized water (3 x 30 mL).
-
Dry the product in a vacuum oven at 60°C to a constant weight. The expected yield is typically high for this reaction.
Part 2: Synthesis of 3,5-Dimethyl-4'-methoxybenzoyl Chloride
The conversion of the carboxylic acid to the corresponding acyl chloride is a critical step, as it activates the carbonyl group for a wide range of nucleophilic acyl substitution reactions, such as amidation and esterification. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
Causality of Experimental Choices:
Thionyl chloride reacts with the carboxylic acid to form an acyl chlorosulfite intermediate. The chloride ion then attacks the carbonyl carbon, leading to the formation of the benzoyl chloride and the evolution of sulfur dioxide and hydrogen chloride as gaseous byproducts. The reaction is typically performed in an inert solvent, and a catalytic amount of dimethylformamide (DMF) can be used to accelerate the reaction via the formation of the Vilsmeier reagent.
Experimental Protocol 2: Acyl Chloride Formation
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| 3,5-Dimethyl-4'-methoxybenzoic acid | (From Step 1) | |
| Thionyl Chloride (SOCl₂) | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |
| Dimethylformamide (DMF) | Anhydrous | Acros Organics |
Procedure:
CAUTION: This reaction should be performed in a well-ventilated fume hood as it releases toxic gases (SO₂ and HCl).
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a drying tube), add 3,5-Dimethyl-4'-methoxybenzoic acid (4.0 g, 22.2 mmol).
-
Add 40 mL of anhydrous dichloromethane.
-
Slowly add thionyl chloride (3.2 mL, 44.4 mmol) to the stirred suspension at room temperature.
-
Add 2-3 drops of anhydrous dimethylformamide as a catalyst.
-
Heat the reaction mixture to reflux (approx. 40°C) and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Cool the reaction mixture to room temperature.
-
Carefully remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator.
-
The resulting crude 3,5-Dimethyl-4'-methoxybenzoyl chloride can be purified by vacuum distillation or used directly in subsequent reactions.
Visualization of the Synthetic Pathway
Caption: Synthetic workflow from the starting acetophenone to potential agrochemicals.
Applications in Agrochemical Synthesis: A Forward Look
The synthesized 3,5-Dimethyl-4'-methoxybenzoyl chloride is a versatile intermediate poised for the creation of a library of novel compounds for agrochemical screening. Its utility is analogous to that of 3,5-dimethylbenzoyl chloride in the synthesis of methoxyfenozide.[5][7][8]
Potential Synthetic Applications:
-
Insecticides: Reaction with substituted hydrazines can lead to novel diacylhydrazine insecticides, which act as ecdysone receptor agonists, disrupting the molting process in insects.[9][15]
-
Fungicides: Amidation with various anilines or heterocyclic amines can produce benzamide-type fungicides. The substitution pattern on the benzoyl moiety is critical for fungicidal activity.[16]
-
Herbicides: Esterification with appropriate alcohols can yield herbicidal esters. The overall molecular structure, including the substituted benzoyl group, influences the herbicidal spectrum and efficacy.[17][18]
The presence of the additional methoxy group, compared to the intermediate for methoxyfenozide, offers a new point of chemical diversity that can be exploited to fine-tune the biological activity, selectivity, and physicochemical properties of the resulting agrochemical candidates.
Conclusion
This compound is a readily available and highly valuable starting material for the synthesis of novel agrochemical intermediates. Through a straightforward and efficient two-step process involving a haloform oxidation and subsequent conversion to the acyl chloride, a versatile building block, 3,5-Dimethyl-4'-methoxybenzoyl chloride, can be produced in high yield. This intermediate provides a gateway to new chemical space in the development of next-generation insecticides, fungicides, and herbicides. The protocols and rationale provided in this application note offer a solid foundation for researchers and scientists in the agrochemical industry to explore the potential of this and other substituted acetophenones in their discovery programs.
References
- 1. Natural products as sources of new fungicides (I): synthesis and antifungal activity of acetophenone derivatives against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antifungal mechanism of novel acetophenone derivatives containing 1,3,4-thiadiazole-2-thioethers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. CN109851492A - The synthetic method of 3,5- dimethyl benzoyl chlorides - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. Industrial production method of 3, 5-Dimethylbenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN105732365A - Method for preparing 3,5-dimethylbenzoyl chloride by staged reaction - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Haloform Reaction (Chapter 57) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. Haloform_reaction [chemeurope.com]
- 12. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 200 Years of The Haloform Reaction: Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. epa.gov [epa.gov]
- 16. Natural products as sources of new fungicides (V): Design and synthesis of acetophenone derivatives against phytopathogenic fungi in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Herbicidal Activities of Novel Substituted Acetophenone Oxime Esters of Pyrithiobac - 科研通 [ablesci.com]
- 18. Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
The Claisen-Schmidt Condensation of 3',5'-Dimethyl-4'-methoxyacetophenone: A Comprehensive Guide for Synthetic and Medicinal Chemists
For researchers, scientists, and professionals in drug development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Among the myriad of synthetic transformations, the Claisen-Schmidt condensation stands out for its robustness and versatility in creating chalcones, a class of compounds renowned for their diverse pharmacological activities.[1][2] This guide provides an in-depth exploration of the Claisen-Schmidt condensation, with a specific focus on the use of 3',5'-Dimethyl-4'-methoxyacetophenone as the ketone component. We will delve into the mechanistic intricacies, provide detailed experimental protocols, and discuss the critical aspects of purification and characterization, all while considering the unique electronic and steric influences of the substituted acetophenone.
Strategic Considerations: The Role of Substituents in this compound
The reactivity of this compound in the Claisen-Schmidt condensation is dictated by the electronic and steric effects of its substituents. The methoxy group (-OCH₃) at the 4'-position is a powerful electron-donating group, which activates the aromatic ring and can influence the acidity of the α-protons of the acetyl group. The two methyl groups (-CH₃) at the 3' and 5' positions, while also weakly electron-donating, primarily exert a steric effect. This steric hindrance around the acetyl group can potentially slow down the rate of enolate formation and subsequent nucleophilic attack on the aldehyde. A thorough understanding of these effects is paramount for optimizing reaction conditions and achieving high yields of the desired chalcone.
The Reaction Unveiled: Mechanism of the Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a crossed aldol condensation that occurs between an enolizable ketone and an aromatic aldehyde that lacks α-hydrogens.[3] The reaction is most commonly carried out under basic conditions, although acid-catalyzed variations exist.
Base-Catalyzed Mechanism
The base-catalyzed reaction proceeds through the following key steps:
-
Enolate Formation: A base, typically a hydroxide or alkoxide, abstracts an acidic α-hydrogen from the acetophenone to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde.
-
Aldol Addition: This results in the formation of a β-hydroxy ketone intermediate (an aldol adduct).
-
Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone. The formation of this extended conjugated system is a significant driving force for the reaction.
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.
Experimental Protocols: Synthesizing Chalcones from this compound
The following protocols are designed to be adaptable for the synthesis of a variety of chalcones using this compound. It is crucial to monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time.
Protocol 1: Conventional Base-Catalyzed Synthesis in Ethanol
This is a standard and widely applicable method for chalcone synthesis.[4]
Materials:
-
This compound (1.0 eq)
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde) (1.0 eq)
-
Ethanol (95%)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (2.0 - 4.0 eq)
-
Hydrochloric acid (HCl), dilute solution (e.g., 1 M)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (e.g., 10 mmol) and the chosen aromatic aldehyde (e.g., 10 mmol) in an appropriate volume of 95% ethanol (e.g., 30-50 mL).
-
Cool the mixture in an ice bath with continuous stirring.
-
Prepare a solution of NaOH or KOH (e.g., 20-40 mmol in 10-20 mL of water) and add it dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 25°C.
-
After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 4-24 hours. The progress of the reaction should be monitored by TLC.
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.
-
Acidify the mixture with dilute HCl until it is neutral or slightly acidic (pH ~6-7). This will cause the chalcone product to precipitate.
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[1]
Protocol 2: Solvent-Free Synthesis via Grinding
This environmentally friendly "green chemistry" approach often leads to shorter reaction times and a simpler work-up.[5]
Materials:
-
This compound (1.0 eq)
-
Aromatic aldehyde (1.0 eq)
-
Solid NaOH or KOH (1.0 - 2.0 eq)
-
Mortar and pestle
-
Dilute HCl
-
Büchner funnel and filter paper
Procedure:
-
Place this compound (e.g., 5 mmol) and the aromatic aldehyde (e.g., 5 mmol) in a mortar.
-
Add powdered NaOH or KOH (e.g., 5-10 mmol) to the mixture.
-
Grind the mixture vigorously with a pestle for 5-20 minutes. The mixture will typically become a paste and may solidify.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, add cold water to the mortar and grind further to break up the solid.
-
Transfer the mixture to a beaker and acidify with dilute HCl to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent if necessary.
| Parameter | Protocol 1: Conventional Synthesis | Protocol 2: Solvent-Free Synthesis |
| Solvent | Ethanol | None |
| Catalyst | Aqueous NaOH or KOH | Solid NaOH or KOH |
| Temperature | 0°C to Room Temperature | Room Temperature |
| Reaction Time | 4 - 24 hours | 5 - 20 minutes |
| Work-up | Acidification and filtration | Acidification and filtration |
| Advantages | Well-established, good for scalability | Fast, environmentally friendly, simple |
| Disadvantages | Use of organic solvent, longer reaction time | May not be suitable for all substrates |
Table 1: Comparison of Synthetic Protocols
Purification and Characterization: Ensuring the Integrity of Your Chalcone
Purification of the synthesized chalcone is crucial for obtaining accurate biological data. Recrystallization is the most common method for purifying solid chalcones.
Purification by Recrystallization
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the chalcone sparingly at room temperature but have high solubility at its boiling point. Ethanol is often a good starting point for many chalcones.[1]
General Procedure:
-
Dissolve the crude chalcone in a minimum amount of hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
Structural Characterization
The structure and purity of the synthesized chalcones must be confirmed using a combination of spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum of a chalcone will show characteristic absorption bands for the α,β-unsaturated ketone. The C=O stretching vibration typically appears in the range of 1630-1680 cm⁻¹, and the C=C stretching vibration is observed around 1580-1620 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.
-
¹H NMR: The vinylic protons (H-α and H-β) appear as doublets in the range of δ 6.5-8.0 ppm with a large coupling constant (J ≈ 15-18 Hz), which is characteristic of a trans configuration. The aromatic protons will show complex splitting patterns depending on the substitution. The methoxy protons will appear as a singlet around δ 3.8-4.0 ppm, and the methyl protons as a singlet around δ 2.2-2.5 ppm.
-
¹³C NMR: The carbonyl carbon typically resonates at δ 185-195 ppm. The α- and β-carbons of the enone system appear at approximately δ 120-125 ppm and δ 140-145 ppm, respectively.[6]
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized chalcone and to gain information about its fragmentation pattern.
| Spectroscopic Technique | Key Expected Signals for a Chalcone from this compound |
| IR (cm⁻¹) | ~1650 (C=O stretch), ~1600 (C=C stretch), Aromatic C-H and C=C stretches |
| ¹H NMR (ppm) | 7.0-8.0 (d, 1H, J ≈ 15-18 Hz, H-β), 6.5-7.5 (d, 1H, J ≈ 15-18 Hz, H-α), Aromatic protons, ~3.9 (s, 3H, -OCH₃), ~2.3 (s, 6H, -CH₃) |
| ¹³C NMR (ppm) | ~190 (C=O), ~142 (C-β), ~122 (C-α), Aromatic carbons, ~56 (-OCH₃), ~21 (-CH₃) |
Table 2: Expected Spectroscopic Data
Applications in Drug Discovery and Beyond
Chalcones derived from substituted acetophenones are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2] The specific substitution pattern on both aromatic rings of the chalcone molecule plays a crucial role in determining its biological activity. The chalcones synthesized from this compound can be valuable additions to compound libraries for high-throughput screening and lead optimization in drug discovery programs.
Conclusion
The Claisen-Schmidt condensation of this compound provides a straightforward and efficient route to a diverse array of chalcones. By understanding the underlying reaction mechanism and the influence of the substituents, researchers can optimize reaction conditions to achieve high yields of these valuable compounds. The detailed protocols for synthesis, purification, and characterization provided in this guide serve as a robust foundation for the successful preparation and validation of novel chalcone derivatives, paving the way for their exploration in various scientific disciplines, particularly in the quest for new therapeutic agents.
References
- 1. scialert.net [scialert.net]
- 2. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
Application Note & Protocols: Synthesis and Characterization of Novel Polymers from 3',5'-Dimethyl-4'-methoxyacetophenone
For: Researchers, scientists, and drug development professionals investigating novel polymer architectures.
Introduction: The Potential of Substituted Acetophenones in Polymer Science
The incorporation of unique monomeric units into polymer backbones is a fundamental strategy for tailoring material properties. 3',5'-Dimethyl-4'-methoxyacetophenone is an aromatic ketone with a distinct substitution pattern that offers the potential to create polymers with interesting thermal, mechanical, and solubility characteristics. The methoxy and dimethyl functionalities can influence chain packing, solubility in organic solvents, and the glass transition temperature of the resulting polymer.[1][2] This application note details a comprehensive workflow for the synthesis of a novel vinyl monomer derived from this compound, its subsequent polymerization via free-radical methods, and a suite of characterization techniques to elucidate the properties of the final polymer.
The protocols provided herein are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.
Part 1: Synthesis of a Vinyl Monomer via Wittig Reaction
To render this compound polymerizable via common addition polymerization techniques, it is first necessary to introduce a vinyl group. The Wittig reaction is a robust and widely used method for converting ketones and aldehydes into alkenes.[3][4][5] This reaction utilizes a phosphonium ylide to replace the carbonyl oxygen with a carbon-carbon double bond.
Causality Behind Experimental Choices:
-
Choice of Wittig Reagent: Methyltriphenylphosphonium bromide is selected to introduce a terminal vinyl group (a methylene group). This is a common and commercially available Wittig salt.
-
Base Selection: A strong, non-nucleophilic base such as n-butyllithium or sodium hydride is required to deprotonate the phosphonium salt and generate the reactive ylide. The choice of base can influence the reaction kinetics and yield.
-
Solvent: Anhydrous tetrahydrofuran (THF) is a common solvent for Wittig reactions as it is aprotic and effectively solvates the intermediates.[3]
-
Temperature Control: The initial ylide formation is often performed at low temperatures (e.g., 0°C to room temperature) to ensure controlled deprotonation.
Experimental Workflow: Monomer Synthesis
Caption: Workflow for the synthesis of the vinyl monomer.
Protocol 1: Synthesis of 1-(4-methoxy-3,5-dimethylphenyl)-1-ethene
-
Ylide Preparation:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add n-butyllithium (1.05 equivalents, as a solution in hexanes) dropwise via syringe.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. A characteristic orange-red color indicates the formation of the phosphonium ylide.
-
-
Wittig Reaction:
-
In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool this solution to 0°C.
-
Slowly add the freshly prepared ylide solution to the acetophenone solution via cannula or dropping funnel.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure vinyl monomer.
-
-
Monomer Characterization:
-
Confirm the structure of the purified monomer using ¹H NMR, ¹³C NMR, and FTIR spectroscopy. Key indicators of successful synthesis are the appearance of vinyl proton signals in the NMR spectrum and a C=C stretching vibration in the FTIR spectrum.
-
Part 2: Polymer Synthesis via Free-Radical Polymerization
Free-radical polymerization is a versatile and widely used method for polymerizing vinyl monomers.[6] This process involves an initiation step to generate radicals, a propagation step where monomers add to the growing polymer chain, and a termination step.
Causality Behind Experimental Choices:
-
Initiator: Azobisisobutyronitrile (AIBN) is a common thermal initiator that decomposes at a convenient rate around 60-70°C to generate radicals, minimizing side reactions.[6]
-
Solvent: Toluene is a suitable solvent that can dissolve both the monomer and the resulting polymer.
-
Inert Atmosphere: Oxygen can inhibit free-radical polymerization by reacting with the propagating radicals. Therefore, the reaction is performed under an inert atmosphere after degassing the solution.
-
Temperature: The polymerization temperature is chosen based on the decomposition kinetics of the initiator (AIBN).
Experimental Workflow: Polymerization
Caption: Workflow for free-radical polymerization.
Protocol 2: Free-Radical Polymerization
-
Reaction Setup:
-
In a Schlenk flask, dissolve the synthesized vinyl monomer and AIBN (e.g., 1 mol% relative to the monomer) in toluene.
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with an inert gas (argon or nitrogen).
-
-
Polymerization:
-
Place the flask in a preheated oil bath at 70°C and stir for 24 hours.
-
-
Polymer Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the viscous polymer solution into a beaker containing cold methanol (a non-solvent for the polymer) while stirring vigorously.
-
The polymer will precipitate as a solid.
-
Collect the polymer by filtration, wash with fresh methanol, and dry in a vacuum oven at 50°C until a constant weight is achieved.
-
Part 3: Comprehensive Polymer Characterization
Thorough characterization is essential to understand the structure, molecular weight, and thermal properties of the newly synthesized polymer.
Protocol 3: Spectroscopic Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Acquire an FTIR spectrum of the monomer and the final polymer.
-
Analysis: Confirm polymerization by the disappearance of the vinyl C=C stretching peak (around 1630 cm⁻¹) present in the monomer spectrum. The polymer spectrum will be dominated by the aromatic and aliphatic C-H stretching and bending vibrations, as well as the characteristic C=O stretch of the ketone.[7][8][9]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample of the polymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Analysis: The ¹H NMR spectrum of the polymer will show broad peaks corresponding to the polymer backbone and the aromatic and methyl protons of the side chains. The sharp vinyl proton signals from the monomer will be absent.[10]
-
| Expected ¹H NMR Chemical Shifts (Polymer) | Description |
| 6.5 - 7.5 ppm | Aromatic protons on the side chain (broad) |
| 3.7 - 3.9 ppm | Methoxy (-OCH₃) protons (broad) |
| 2.0 - 2.5 ppm | Aromatic methyl (-CH₃) protons (broad) |
| 1.2 - 2.0 ppm | Polymer backbone protons (-CH₂-CH-) (very broad) |
Protocol 4: Molecular Weight Determination
-
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC):
-
Dissolve the polymer in a suitable mobile phase (e.g., THF).
-
Inject the solution into a GPC system calibrated with polystyrene standards.
-
Analysis: Determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ). The PDI will give an indication of the distribution of polymer chain lengths.
-
Protocol 5: Thermal Properties Analysis
-
Thermogravimetric Analysis (TGA):
-
Place a small amount of the dried polymer (5-10 mg) in a TGA pan.
-
Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10°C/min) to a high temperature (e.g., 600°C).
-
Analysis: Determine the onset of decomposition temperature (Tₒ) and the temperature of maximum decomposition rate. This provides information about the thermal stability of the polymer. Polymers with bulky aromatic side chains are often thermally stable.[1][11]
-
-
Differential Scanning Calorimetry (DSC):
-
Place a small amount of the dried polymer (5-10 mg) in a DSC pan.
-
Perform a heat-cool-heat cycle (e.g., from room temperature to 200°C at 10°C/min, cool to room temperature, and reheat) under a nitrogen atmosphere.
-
Analysis: Determine the glass transition temperature (T₉) from the second heating scan. The T₉ is a critical property that indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The bulky, substituted aromatic side group is expected to increase the T₉ compared to unsubstituted polystyrene.[12][13]
-
| Characterization Technique | Parameter Measured | Expected Outcome/Significance |
| FTIR Spectroscopy | Vibrational modes of functional groups | Disappearance of vinyl C=C peak confirms polymerization. |
| NMR Spectroscopy | Proton and carbon environments | Broadening of signals and absence of vinyl protons confirm polymer structure. |
| GPC/SEC | Molecular weight and distribution | Provides Mₙ, Mₙ, and PDI of the polymer sample. |
| Thermogravimetric Analysis (TGA) | Mass loss vs. temperature | Determines the thermal stability and decomposition profile. |
| Differential Scanning Calorimetry (DSC) | Heat flow vs. temperature | Measures the glass transition temperature (T₉). |
Conclusion
This application note provides a detailed, scientifically-grounded framework for the synthesis and characterization of polymers incorporating this compound. By converting the acetophenone to a vinyl monomer via a Wittig reaction and subsequently polymerizing it through free-radical methods, novel polymeric materials can be created. The comprehensive characterization protocols outlined here are crucial for establishing the structure-property relationships of these new materials, paving the way for their potential application in various fields of research and development.
References
- 1. scirp.org [scirp.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pslc.ws [pslc.ws]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. spectra-analysis.com [spectra-analysis.com]
- 10. researchgate.net [researchgate.net]
- 11. redalyc.org [redalyc.org]
- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3',5'-Dimethyl-4'-methoxyacetophenone
Welcome to the technical support center for the synthesis of 3',5'-Dimethyl-4'-methoxyacetophenone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific chemical transformation. We will move beyond simple procedural steps to explore the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high-yield, high-purity results.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most direct and widely employed method for synthesizing this compound is the Friedel-Crafts acylation of 2,6-dimethylanisole. This reaction is a classic example of electrophilic aromatic substitution, where an acyl group (in this case, an acetyl group) is introduced onto the aromatic ring.[1][2] The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).
Q2: Can you illustrate the core mechanism of this Friedel-Crafts acylation?
Certainly. The reaction proceeds through three primary steps:
-
Generation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) activates the acylating agent (e.g., acetyl chloride) to form a highly reactive, resonance-stabilized acylium ion.[3][4][5]
-
Electrophilic Attack: The electron-rich aromatic ring of 2,6-dimethylanisole acts as a nucleophile, attacking the acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3]
-
Deprotonation & Aromaticity Restoration: A weak base, typically the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the new acetyl group, restoring the ring's aromaticity and regenerating the Lewis acid catalyst.[1][6]
Below is a diagram illustrating this fundamental mechanism.
Caption: General mechanism of Friedel-Crafts acylation.
Troubleshooting and Optimization Guide
This section addresses common issues encountered during the synthesis in a practical, question-and-answer format.
Q3: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Low yield is a frequent challenge. The cause is often multifactorial. Let's break down the critical parameters.
A) Catalyst Choice and Stoichiometry: The "catalyst" in Friedel-Crafts acylation is often required in stoichiometric amounts or even in excess.[6] This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the Lewis acid, effectively sequestering it.[5][6]
-
Insight: Using only a catalytic amount (<1 equivalent) of AlCl₃ is a common mistake that leads to incomplete conversion. For highly activated substrates like 2,6-dimethylanisole, you may start with 1.1-1.3 equivalents of AlCl₃ and optimize from there.
-
Alternative Catalysts: While AlCl₃ is powerful, it can sometimes promote side reactions. Milder Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be effective alternatives, potentially offering better selectivity with less degradation, though they may require higher temperatures or longer reaction times.[7][8]
B) Reaction Temperature and Time: Temperature control is critical.
-
Too Low: The reaction may be too slow or may not initiate at all.
-
Too High: Increased risk of side reactions, including potential demethylation of the methoxy group, especially with a strong Lewis acid like AlCl₃.[9]
Optimization Strategy:
-
Start the reaction at a low temperature (0-5 °C) during the addition of reagents to control the initial exothermic reaction.
-
After the addition is complete, allow the reaction to slowly warm to room temperature.
-
Gently heat (e.g., 40-50 °C) if necessary, while monitoring progress by Thin Layer Chromatography (TLC).
| Parameter | Condition | Rationale / Potential Impact |
| Lewis Acid | AlCl₃, FeCl₃, ZnCl₂ | Activity: AlCl₃ > FeCl₃ > ZnCl₂. Milder acids may reduce side reactions but require more forcing conditions. |
| Stoichiometry | 1.1 - 1.5 eq. of Lewis Acid | Ensures enough active catalyst is present, as the product forms a complex with the Lewis acid. |
| Temperature | 0 °C to 50 °C | Low initial temperature controls exothermicity; gentle heating can drive the reaction to completion. |
| Reaction Time | 1 - 6 hours | Monitor by TLC to determine the point of maximum product formation before side reactions dominate. |
C) Reagent and Solvent Purity: Friedel-Crafts reactions are notoriously sensitive to moisture. Water will react with and deactivate the Lewis acid catalyst.
-
Actionable Advice: Ensure your 2,6-dimethylanisole is pure, the acylating agent is fresh, and the solvent (e.g., dichloromethane (DCM), dichloroethane (DCE), or carbon disulfide (CS₂)) is anhydrous.
Caption: Troubleshooting flowchart for low reaction yield.
Q4: I'm observing significant impurities. What are the expected side reactions and how can I ensure regioselectivity?
The primary challenge in this synthesis is controlling regioselectivity and preventing substrate/product degradation.
A) Regioselectivity: The substitution pattern on 2,6-dimethylanisole is highly directing. The methoxy (-OCH₃) group is a powerful ortho, para-director due to resonance electron donation. The two methyl (-CH₃) groups are weaker ortho, para-directors.
-
Desired Product: Acylation occurs at the C4 position, which is para to the strongly activating methoxy group and sterically accessible.
-
Potential Byproducts: Minimal acylation is expected at other positions. The C3 and C5 positions are sterically hindered by the adjacent methyl groups. The ortho positions to the methoxy group are already substituted. Therefore, this reaction is generally highly regioselective for the desired 4-acetyl product.
Caption: Regioselectivity in the acylation of 2,6-dimethylanisole.
B) Demethylation: A more significant side reaction, particularly with excess AlCl₃ or at elevated temperatures, is the cleavage of the methyl ether to form 3',5'-dimethyl-4'-hydroxyacetophenone.[9]
-
Mitigation:
-
Use the minimum effective amount of AlCl₃ (e.g., start with 1.1 eq).
-
Maintain a low reaction temperature.
-
Consider using a milder Lewis acid (FeCl₃) which is less prone to causing ether cleavage.
-
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific conditions and safety assessments.
Materials:
-
2,6-Dimethylanisole
-
Acetyl Chloride (or Acetic Anhydride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (conc. and 1M)
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.
-
Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCM. Cool the resulting suspension to 0 °C in an ice-water bath.
-
Reagent Addition:
-
Add acetyl chloride (1.1 equivalents) dropwise to the stirred AlCl₃ suspension over 15 minutes, ensuring the temperature remains below 5 °C.
-
In a separate flask, dissolve 2,6-dimethylanisole (1.0 equivalent) in anhydrous DCM.
-
Add the 2,6-dimethylanisole solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0-5 °C.
-
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes. Then, remove the ice bath and let the mixture warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by TLC.
-
Work-up (Quenching):
-
Cool the reaction flask back to 0 °C.
-
Very slowly and carefully, pour the reaction mixture onto a beaker containing a mixture of crushed ice and concentrated HCl. Caution: This is a highly exothermic and gas-evolving step. Perform in a well-ventilated fume hood.
-
Stir the quenched mixture until all the aluminum salts have dissolved.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers. Wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Protocol 2: TLC Monitoring
-
Mobile Phase (Eluent): A starting point is 9:1 Hexanes:Ethyl Acetate. Adjust polarity as needed.
-
Stationary Phase: Silica gel plates.
-
Visualization: UV lamp (254 nm). The starting material and product are UV active.
-
Procedure: Spot the starting material (2,6-dimethylanisole), a co-spot (starting material + reaction mixture), and the reaction mixture on the TLC plate. The product, being more polar, will have a lower Rf value than the starting material. The reaction is complete when the starting material spot has been consumed.
References
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 4. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 5. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene [jove.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN103304395A - Method for synthesizing metoxyl acetophenone - Google Patents [patents.google.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Identifying and minimizing byproducts in the acylation of 2,6-dimethylanisole
Technical Support Center: Acylation of 2,6-Dimethylanisole
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the Friedel-Crafts acylation of 2,6-dimethylanisole. Our goal is to help you navigate the complexities of this reaction, enabling you to maximize the yield of your desired product, 4-acyl-2,6-dimethylanisole, while minimizing the formation of common byproducts.
The acylation of 2,6-dimethylanisole presents a unique challenge. The substrate is highly activated by the electron-donating methoxy group, yet sterically hindered by the two ortho-methyl groups. This combination can lead to a variety of side reactions if conditions are not carefully controlled. This guide is structured to address the most common issues encountered in the lab, providing not just solutions, but also the underlying mechanistic reasoning to empower your experimental design.
Part 1: FAQ - Common Byproducts and Their Identification
This section addresses the primary challenges in identifying the products and byproducts of the reaction.
Q1: What is the expected major product, and what are the most common byproducts in the acylation of 2,6-dimethylanisole?
The expected and desired product is the para-acylated isomer, 4-acyl-2,6-dimethylanisole , due to the strong directing effect of the methoxy group and significant steric hindrance at the ortho positions. However, several byproducts can arise from competing reaction pathways.
Most Common Byproducts:
-
2,6-Dimethylphenol: This is arguably the most common and problematic byproduct. It forms via O-demethylation of the starting material or the product, a reaction often promoted by strong Lewis acids like aluminum chloride (AlCl₃).[1]
-
Acylated Phenol (e.g., 4-acyl-2,6-dimethylphenol): If demethylation occurs, the resulting 2,6-dimethylphenol is also an activated aromatic ring and can be acylated itself, leading to this phenolic impurity.
-
O-Acylated Intermediate: Although less common as an isolated product, initial acylation can occur on the oxygen of the methoxy group. This intermediate is typically unstable and can either revert to the starting materials or undergo a Fries rearrangement to yield C-acylated products, including the desired product and potentially the phenolic byproduct.[2][3][4]
-
Polysubstituted Products: While the acyl group is deactivating, preventing a second acylation is a key advantage of this reaction, trace amounts of di-acylated products are possible under harsh conditions, though highly unlikely with this sterically hindered substrate.[2][5][6]
Q2: My reaction mixture turned dark, and I have a significant amount of a polar, acidic byproduct according to TLC and extraction. What is it likely to be?
This strongly suggests the formation of 2,6-dimethylphenol and its subsequent acylated derivative. The phenolic hydroxyl group makes these compounds significantly more polar than the desired anisole product and acidic enough to be extracted with a basic wash. The dark coloration (tarring) is often a result of degradation pathways promoted by strong Lewis acids and elevated temperatures. The Lewis acid can complex with the phenolic oxygen, potentially leading to further decomposition.
Q3: What is the best analytical method to identify and quantify my product and byproducts?
A combination of techniques is ideal for a comprehensive analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful tool for this specific analysis.[7][8] It can separate the volatile components (desired product, unreacted starting material, 2,6-dimethylphenol) and provide their mass spectra for positive identification. Quantification can be achieved by integrating the peak areas.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR is essential for structural confirmation of the isolated product and byproducts.[9] Key diagnostic signals for the desired 4-acyl product include a singlet for the two equivalent aromatic protons and a singlet for the six equivalent methyl protons. The presence of a broad phenolic -OH peak and distinct aromatic signals would confirm the phenolic byproducts.
-
Infrared (IR) Spectroscopy: IR can quickly confirm the presence of the desired ketone (strong C=O stretch around 1680 cm⁻¹) and can indicate the presence of phenolic byproducts (broad O-H stretch around 3200-3600 cm⁻¹).
Part 2: FAQ - Troubleshooting and Minimizing Byproducts
This section provides actionable advice for optimizing your reaction conditions to favor the formation of the desired product.
Q4: My primary byproduct is 2,6-dimethylphenol. How can I prevent this O-demethylation?
O-demethylation is a classic side reaction when using strong Lewis acids with methoxy-substituted aromatics.[1] The Lewis acid (e.g., AlCl₃) coordinates to the methoxy oxygen, weakening the O-CH₃ bond and making it susceptible to cleavage.
Troubleshooting Steps:
-
Change the Lewis Acid: This is the most effective strategy. Switch from a strong Lewis acid like AlCl₃ to a milder one. Good alternatives include ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or even solid acid catalysts like modified zeolites, which have shown high selectivity in anisole acylations.[10][11][12] Milder catalysts are less prone to causing demethylation.[1]
-
Control Stoichiometry: Use of excess AlCl₃ (more than 1.1-1.2 equivalents) can significantly increase the rate of demethylation. The ketone product complexes with the Lewis acid, effectively sequestering it.[2][6] While a stoichiometric amount is needed, gross excess should be avoided.
-
Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to -15 °C). Demethylation has a higher activation energy than the desired C-acylation, so reducing the temperature will disproportionately slow the side reaction.[5][13]
Q5: How does the choice of acylating agent—acyl chloride vs. acid anhydride—affect the reaction?
Both can be effective, but their reactivity profiles differ.
-
Acyl Chlorides: Generally more reactive, requiring a strong Lewis acid catalyst.[14] This high reactivity can sometimes lead to more side reactions if not properly controlled. They generate HCl as a byproduct.[15]
-
Acid Anhydrides: Less reactive than acyl chlorides and can often be used with milder catalysts.[16][17] They can sometimes provide a cleaner reaction profile with fewer byproducts.[11] The byproduct is a carboxylic acid, which must be removed during workup.
For 2,6-dimethylanisole, starting with an acid anhydride and a milder Lewis acid like FeCl₃ or ZnCl₂ could be an excellent strategy to minimize demethylation.[11][16]
Q6: What is the best order of addition for the reagents?
The order of addition can influence selectivity. For Friedel-Crafts acylation, the recommended procedure is to first form a complex between the Lewis acid and the acylating agent, and then add the aromatic substrate to this mixture.[5]
Recommended Order:
-
Suspend the Lewis acid (e.g., AlCl₃) in an anhydrous, inert solvent (e.g., dichloromethane, CS₂) at a low temperature (0 °C).
-
Slowly add the acyl chloride or anhydride to this suspension to form the electrophilic acylium ion complex. This reaction is often exothermic.[15][18]
-
Once the complex is formed, slowly add a solution of 2,6-dimethylanisole dropwise, maintaining the low temperature.
This method ensures that the concentration of the highly reactive acylium ion is controlled and that the aromatic substrate is introduced to a pre-formed electrophile, which can improve selectivity and reduce side reactions.
Part 3: Mechanistic Insights & Process Logic
Understanding the competing reaction pathways is crucial for effective troubleshooting.
Diagram 1: Competing Pathways in the Acylation of 2,6-Dimethylanisole
Caption: Key reaction pathways in the acylation of 2,6-dimethylanisole.
This diagram illustrates the critical branch point. The desired reaction proceeds via the formation of an acylium ion, which attacks the aromatic ring (C-acylation). However, strong Lewis acids can coordinate with the methoxy oxygen, leading to a competing O-demethylation pathway that generates phenolic byproducts. A minor pathway involving initial O-acylation is also possible.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting poor outcomes.
Part 4: Experimental Protocols
Protocol 1: Optimized Acylation using a Milder Lewis Acid
This protocol is designed to minimize O-demethylation by using ferric chloride (FeCl₃).
Materials:
-
2,6-Dimethylanisole
-
Acetic Anhydride (or other acid anhydride)
-
Anhydrous Ferric Chloride (FeCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1M)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard anhydrous reaction glassware, magnetic stirrer, ice bath.
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel. Maintain a positive pressure of nitrogen throughout the reaction.
-
Reagent Preparation: In the flask, suspend anhydrous FeCl₃ (1.2 equivalents) in anhydrous DCM (approx. 3 mL per mmol of substrate). Cool the suspension to 0 °C in an ice bath.
-
Electrophile Formation: Add acetic anhydride (1.1 equivalents) dropwise to the stirred FeCl₃ suspension over 10 minutes. Allow the mixture to stir for an additional 15 minutes at 0 °C.
-
Addition of Substrate: Dissolve 2,6-dimethylanisole (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, let the reaction stir at 0 °C. Monitor the reaction progress by TLC or GC-MS every 30-60 minutes. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, pour the mixture slowly and carefully into a beaker containing ice and 1M HCl. Stir vigorously until all solids have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by column chromatography on silica gel or by recrystallization to obtain pure 4-acyl-2,6-dimethylanisole.
Protocol 2: GC-MS Analysis for Product and Byproduct Quantification
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the crude reaction mixture in a suitable solvent like ethyl acetate or DCM.
-
GC Method:
-
Column: Standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
-
Carrier Gas: Helium, constant flow (approx. 1 mL/min).
-
-
MS Method:
-
Ionization: Electron Impact (EI), 70 eV.
-
Mass Range: Scan from 40 to 400 m/z.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Identify peaks based on their retention times and mass spectra. The expected elution order is typically: 2,6-dimethylanisole -> 2,6-dimethylphenol -> 4-acyl-2,6-dimethylanisole. Quantify by integrating the peak areas and reporting the relative percentages.
Part 5: Data Summary
The choice of Lewis acid has a profound impact on the product distribution. The following table summarizes expected outcomes based on literature and experimental insights.
| Lewis Acid | Relative Strength | Typical Reaction Temp. | Expected Yield of Desired Product | Propensity for O-Demethylation |
| AlCl₃ | Strong | 0 °C to RT | Moderate to Low | High |
| FeCl₃ | Moderate | 0 °C | Good to High | Low to Moderate |
| ZnCl₂ | Mild | RT to 50 °C | Good | Low |
| Zeolite (H-BEA) | Solid Acid | >100 °C | Good to High | Very Low |
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Biocatalytic Friedel–Crafts Acylation and Fries Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. benchchem.com [benchchem.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 9. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 10. benchchem.com [benchchem.com]
- 11. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solven ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03638K [pubs.rsc.org]
- 12. Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]
- 17. scirp.org [scirp.org]
- 18. websites.umich.edu [websites.umich.edu]
Troubleshooting low yields in the synthesis of 3',5'-Dimethyl-4'-methoxyacetophenone
Technical Support Center: Synthesis of 3',5'-Dimethyl-4'-methoxyacetophenone
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during this specific Friedel-Crafts acylation reaction. The following question-and-answer format is structured to tackle issues ranging from low yields to unexpected side products, grounding all recommendations in established chemical principles and field-proven insights.
Troubleshooting Guide: Addressing Low Yields and Reaction Failures
Q1: My Friedel-Crafts acylation of 2,4-dimethylanisole to form this compound is resulting in a yield consistently below 40%. What are the primary factors I should investigate?
Low yields in this specific Friedel-Crafts acylation are often traced back to a few critical parameters. The reaction involves the electrophilic aromatic substitution of 2,4-dimethylanisole with an acylating agent, typically acetyl chloride or acetic anhydride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[1] Here’s a systematic approach to diagnosing the issue:
1. Catalyst Quality and Stoichiometry:
-
Moisture Sensitivity: Aluminum chloride is extremely hygroscopic. Any moisture in your reaction setup (glassware, solvent, reagents) will hydrolyze and deactivate the catalyst.[2][3] Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents. It is best to use a freshly opened bottle of AlCl₃ or one that has been stored in a desiccator.
-
Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid.[4][5] This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the AlCl₃, effectively sequestering it.[4][5] For the synthesis of this compound, a molar ratio of at least 1.1 equivalents of AlCl₃ relative to the acylating agent is recommended.
2. Reaction Temperature:
-
Temperature Control is Crucial: The temperature can significantly impact both the reaction rate and the formation of byproducts.[6] While some acylations proceed at room temperature, this specific reaction may benefit from gentle heating to overcome the activation energy.[7] However, excessive temperatures can lead to decomposition and undesirable side reactions.[6] A systematic approach to optimize the temperature, starting from 0°C and gradually increasing to 40-50°C while monitoring the reaction progress by Thin Layer Chromatography (TLC), is advisable.
3. Purity of Starting Materials:
-
2,4-Dimethylanisole: Impurities in the starting material can interfere with the reaction. Ensure the 2,4-dimethylanisole is of high purity.
-
Acylating Agent: Acetyl chloride should be colorless; a yellow tint may indicate decomposition to HCl and other byproducts. Acetic anhydride should also be pure and free of acetic acid.
4. Reaction Work-up:
-
Quenching: The reaction is typically quenched by pouring the mixture into ice-cold dilute HCl. This breaks up the ketone-AlCl₃ complex and separates the organic and aqueous layers.[8] An improper quench can lead to product loss.
A troubleshooting workflow for this issue is outlined in the diagram below.
Caption: Troubleshooting Decision Tree for Low Yields.
Q2: I am observing multiple spots on my TLC plate, suggesting the formation of byproducts. What are the likely side reactions, and how can I minimize them?
The formation of multiple products in the acylation of 2,4-dimethylanisole can arise from a few predictable side reactions.
1. Isomeric Products:
-
Regioselectivity: The methoxy group is a strong ortho-, para-directing group, while the methyl groups are weaker ortho-, para-directors. In 2,4-dimethylanisole, the positions ortho and para to the strongly activating methoxy group are the most likely sites of acylation. The primary expected product is this compound. However, acylation at other positions, though less favored, can occur, leading to isomeric byproducts.
-
Minimizing Isomers: Lowering the reaction temperature can sometimes improve regioselectivity, favoring the kinetically controlled product.[6]
2. Demethylation of the Methoxy Group:
-
Lewis Acid Interaction: Strong Lewis acids like AlCl₃ can sometimes cleave the methyl group from the methoxy ether, resulting in a phenol.[9] This phenolic byproduct can then undergo further reactions or complicate purification.
-
Milder Catalysts: If demethylation is suspected, consider using a milder Lewis acid catalyst such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃).[9][10] Alternatively, greener catalysts like zeolites or metal triflates can be employed.[11][12]
3. Polyacylation:
-
Deactivating Effect: This is generally less of a concern in Friedel-Crafts acylation compared to alkylation. The acetyl group is electron-withdrawing and deactivates the aromatic ring, making a second acylation less likely.[5] However, with a highly activated starting material like 2,4-dimethylanisole, it is a possibility, especially if the reaction conditions are harsh (e.g., high temperature, long reaction time).
-
Control of Stoichiometry: Using a slight excess of the aromatic substrate relative to the acylating agent can help minimize polyacylation.
The table below summarizes potential byproducts and mitigation strategies.
| Potential Byproduct | Likely Cause | Mitigation Strategy |
| Isomeric Acetophenones | Competing directing effects of substituents | Lower reaction temperature, explore different solvents.[6] |
| 3,5-Dimethyl-4-hydroxyacetophenone | Demethylation of the methoxy group by AlCl₃ | Use a milder Lewis acid (e.g., ZnCl₂, FeCl₃), or alternative catalysts like zeolites.[9] |
| Di-acylated Products | Harsh reaction conditions on a highly activated ring | Use a slight excess of 2,4-dimethylanisole, avoid prolonged heating. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of the Lewis acid in this synthesis?
The Lewis acid, typically AlCl₃, plays a critical role in activating the acylating agent.[1] It coordinates with the chlorine atom of acetyl chloride, creating a highly electrophilic acylium ion (CH₃CO⁺).[13] This acylium ion is the electrophile that is then attacked by the electron-rich aromatic ring of 2,4-dimethylanisole to form a sigma complex (an arenium ion).[1] Subsequent deprotonation restores the aromaticity of the ring and yields the final ketone product.[1]
Caption: Simplified Reaction Mechanism Pathway.
Q2: Can I use acetic anhydride instead of acetyl chloride?
Yes, acetic anhydride is a viable alternative to acetyl chloride.[14] The mechanism is similar, involving activation by the Lewis acid. While acetyl chloride is often more reactive, acetic anhydride can be advantageous as it is less volatile and may be easier to handle.[14] The choice may influence the optimal reaction conditions.
Q3: My reaction seems to stall before completion. What could be the cause?
A stalled reaction, even with seemingly correct initial setup, often points to gradual catalyst deactivation.
-
Slow Moisture Ingress: Even with initial anhydrous conditions, a poorly sealed apparatus can allow atmospheric moisture to slowly enter and deactivate the AlCl₃.
-
Insufficient Catalyst: As the product forms, it complexes with the AlCl₃, removing it from the catalytic cycle.[4] If the initial amount of catalyst was borderline stoichiometric, there may not be enough active catalyst to drive the reaction to completion. In such cases, a slight increase in the catalyst loading (e.g., to 1.2 equivalents) may be beneficial.
Q4: What is a standard experimental protocol for this synthesis?
The following is a representative protocol. Note that optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
2,4-Dimethylanisole
-
Acetyl Chloride (or Acetic Anhydride)
-
Anhydrous Aluminum Chloride
-
Anhydrous Dichloromethane (DCM)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Under a nitrogen atmosphere, add anhydrous AlCl₃ (1.1 eq.) to anhydrous DCM.
-
Cool the suspension to 0°C in an ice bath.
-
Add acetyl chloride (1.0 eq.) dropwise to the stirred suspension.
-
After the addition is complete, add a solution of 2,4-dimethylanisole (1.0 eq.) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0°C.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
- 1. byjus.com [byjus.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. condor.depaul.edu [condor.depaul.edu]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. CN103304395A - Method for synthesizing metoxyl acetophenone - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. Making sure you're not a bot! [oc-praktikum.de]
- 13. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 14. benchchem.com [benchchem.com]
Improving regioselectivity in the Friedel-Crafts acylation of substituted anisoles
Welcome to the technical support center for the Friedel-Crafts acylation of substituted anisoles. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of this critical C-C bond-forming reaction. Here, we address common experimental challenges with in-depth, evidence-based solutions and detailed protocols.
Section 1: Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the Friedel-Crafts acylation of substituted anisoles, providing explanations and actionable solutions.
Frequently Asked Question 1: Poor Regioselectivity
Question: My Friedel-Crafts acylation of 2-methylanisole is yielding a nearly 1:1 mixture of the para- and ortho-acylated products. How can I improve the selectivity for the para isomer?
Answer: This is a common challenge stemming from the similar activating effects of the methoxy and methyl groups. The key to enhancing para-selectivity lies in leveraging steric hindrance and modulating the reactivity of the electrophile.
-
Mechanism of Selectivity: The methoxy group is a powerful ortho, para-director. However, the incoming acylium ion is sterically bulky. While the ortho position is electronically activated, the steric clash with the adjacent methoxy group disfavors attack at this site. The para position, being sterically unhindered, becomes the preferred site of acylation. The choice of Lewis acid and solvent can significantly influence the effective size of the acylating agent.
-
Troubleshooting Steps:
-
Choice of Lewis Acid: Strong Lewis acids like AlCl₃ can form bulky complexes with the acylating agent and the anisole's methoxy group, increasing steric hindrance around the ortho position and thereby favoring para substitution. Weaker Lewis acids like ZnCl₂ or FeCl₃ may result in lower selectivity.
-
Solvent System: The choice of solvent is critical. Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard. However, using a bulkier solvent or a nitro-containing solvent like nitromethane or nitrobenzene can sometimes enhance para-selectivity. These solvents can solvate the intermediate complexes differently, further influencing the steric environment.
-
Reaction Temperature: Lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) can increase the kinetic control of the reaction, often favoring the sterically less hindered para product.
-
Nature of the Acylating Agent: Using a bulkier acylating agent (e.g., isobutyryl chloride instead of acetyl chloride) will inherently increase the steric demand and significantly favor acylation at the para position.
-
Frequently Asked Question 2: Reaction Stalls or Fails to Initiate
Question: I am attempting to acylate 4-nitroanisole, but the reaction is not proceeding. What could be the issue?
Answer: The presence of a strongly deactivating group, such as a nitro group (-NO₂), on the anisole ring is the primary reason for reaction failure.
-
Electronic Effects: The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. This deactivation is so pronounced that it often completely inhibits the Friedel-Crafts acylation, even with the activating methoxy group present.
-
Troubleshooting and Alternatives:
-
Use of a More Potent Lewis Acid/Promoter System: While often challenging, employing a stronger Lewis acid system, such as a superacid like triflic acid (TfOH), might force the reaction to proceed, albeit likely with low yield and potential side reactions.
-
Alternative Synthetic Routes: A more practical approach is to reconsider the synthetic strategy. It is often more efficient to perform the acylation on anisole first and then introduce the nitro group in a subsequent step. The regiochemistry of the nitration can be directed by the existing acyl and methoxy groups.
-
Protecting Group Strategy: If the nitro group is essential, consider a synthetic route where the acylation is performed on a different precursor, and the nitroanisole moiety is formed later in the synthesis.
-
Frequently Asked Question 3: Product Isomerization or Rearrangement
Question: After acylating 3-chloroanisole, I've identified multiple isomers in my product mixture, some of which do not correspond to direct acylation. What is happening?
Answer: Isomerization can occur under harsh Friedel-Crafts conditions, particularly with strong Lewis acids and prolonged reaction times or elevated temperatures.
-
Mechanism of Isomerization: The Lewis acid can catalyze the migration of the acyl group or even the chloro or methoxy substituents on the aromatic ring, leading to a thermodynamic mixture of products. This is more prevalent when the initial kinetic product is sterically hindered or electronically less stable.
-
Mitigation Strategies:
-
Milder Reaction Conditions: Use the mildest possible Lewis acid that still affords a reasonable reaction rate (e.g., testing FeCl₃ or ZnCl₂ instead of AlCl₃).
-
Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for conversion to minimize the energy available for isomerization.
-
Shorter Reaction Times: Monitor the reaction closely (e.g., by TLC or GC-MS) and quench it as soon as the starting material is consumed to prevent post-reaction isomerization.
-
Section 2: Experimental Protocols & Data
Protocol 2.1: High Para-Selectivity Acylation of 2-Methylanisole
This protocol is optimized for maximizing the yield of the para-acylated product of 2-methylanisole.
Materials:
-
2-Methylanisole
-
Acetyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
To the flask, add anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of acetyl chloride (1.1 equivalents) in anhydrous DCM.
-
Add the acetyl chloride solution dropwise to the AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C. Allow the mixture to stir for an additional 15 minutes to form the acylium ion complex.
-
Prepare a solution of 2-methylanisole (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring it over crushed ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization to isolate the desired para isomer.
Data Summary Table 2.1: Effect of Lewis Acid on Regioselectivity
| Lewis Acid (1.2 eq.) | Solvent | Temperature (°C) | para:ortho Ratio | Reference |
| AlCl₃ | DCE | 0 | 95:5 | |
| FeCl₃ | DCE | 0 | 80:20 | |
| ZnCl₂ | DCE | 25 | 65:35 | |
| TiCl₄ | DCM | -20 | 92:8 |
Data are representative and can vary based on specific substrate and reaction conditions.
Section 3: Visual Guides
Diagram 3.1: Troubleshooting Workflow for Poor Regioselectivity
Caption: Troubleshooting decision tree for improving para-selectivity.
Diagram 3.2: General Mechanism of Para-Selectivity
Caption: Energy profile showing preference for para-acylation.
Technical Support Center: Scale-Up Synthesis of 3',5'-Dimethyl-4'-methoxyacetophenone
Welcome to the Technical Support Center for the scale-up synthesis of 3',5'-Dimethyl-4'-methoxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical field experience.
Introduction to the Synthesis and its Challenges
The production of this compound is most commonly achieved via a Friedel-Crafts acylation of 2,6-dimethylanisole. While straightforward on a small scale, scaling up this electrophilic aromatic substitution presents significant hurdles. These challenges primarily revolve around managing the reaction's exothermic nature, ensuring efficient mixing and mass transfer, minimizing byproduct formation, and implementing safe and effective work-up and purification procedures.[1] This guide will provide in-depth solutions to these critical aspects.
Troubleshooting Guide: A Problem-Solving Approach
This section is formatted to address specific issues you may encounter during your scale-up experiments.
Problem 1: Reaction Fails to Initiate or Proceeds Sluggishly
Q: My large-scale reaction is not starting, or the conversion rate is significantly lower than in my lab-scale experiments. What are the likely causes and how can I resolve this?
A: This is a common issue when scaling up, often related to catalyst deactivation or inadequate thermal management.
-
Possible Cause 1: Catalyst Inactivity. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[2][3] Any residual water in your reactor, solvents, or starting materials will deactivate the catalyst. On a larger scale, the surface area of the equipment is greater, increasing the potential for atmospheric moisture contamination during charging.
-
Solution:
-
Rigorous Drying of Equipment: Ensure your reactor and all transfer lines are thoroughly dried before use. A common industrial practice is to perform a solvent boil-out with a high-boiling, non-reactive solvent, followed by a nitrogen purge.
-
Anhydrous Reagents: Use high-purity, anhydrous solvents and reagents. Consider passing solvents through a column of activated molecular sieves or alumina immediately before use.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas, such as nitrogen or argon, throughout the reaction setup and reagent addition to prevent moisture ingress.
-
-
-
Possible Cause 2: Insufficient Thermal Activation. While the overall reaction is exothermic, an initial energy input may be required to reach the activation energy, especially if the reactants are charged at a low temperature for safety reasons.
-
Solution:
-
Controlled Heating: Gently warm the reaction mixture to the optimal initiation temperature as determined by your process safety studies (e.g., reaction calorimetry). This should be done gradually with careful monitoring.
-
Localized Seeding: In some cases, a small, pre-activated portion of the catalyst can be introduced to initiate the reaction in a controlled manner.
-
-
Problem 2: Runaway Reaction and Poor Temperature Control
Q: During the addition of the acylating agent, I'm observing a rapid and difficult-to-control temperature spike. What steps should I take to prevent this thermal runaway?
A: A thermal runaway is a serious safety hazard in Friedel-Crafts acylations and is primarily caused by an imbalance between the rate of heat generation and the rate of heat removal. This is exacerbated during scale-up due to the decrease in the surface-area-to-volume ratio, which hinders efficient heat dissipation.[4]
-
Solution 1: Controlled Reagent Addition. The rate of addition of the acylating agent (e.g., acetic anhydride or acetyl chloride) directly controls the rate of the reaction and, therefore, the rate of heat generation.
-
Protocol:
-
Add the acylating agent subsurface via a dip tube to ensure immediate mixing and prevent accumulation of unreacted material.
-
Use a metering pump for precise and consistent control over the addition rate.
-
Monitor the reaction temperature in real-time and link it to the addition pump as an automated safety control (i.e., the pump slows down or stops if the temperature exceeds a set limit).
-
-
-
Solution 2: Enhanced Heat Removal. Your reactor's cooling capacity must be sufficient to handle the heat generated by the reaction.
-
Recommendations:
-
Reactor Selection: Utilize a jacketed reactor with a high heat transfer coefficient.
-
Cooling Fluid: Use a low-temperature coolant in the reactor jacket.
-
Agitation: Ensure efficient agitation to promote heat transfer from the reaction mass to the reactor walls. A pitched-blade turbine or a retreat curve impeller can be effective.[5]
-
-
-
Solution 3: Reaction Calorimetry. Before scaling up, perform a reaction calorimetry study (e.g., using an RC1 calorimeter) to determine the total heat of reaction, the maximum temperature of synthesis reaction (MTSR), and to model the thermal behavior under various conditions.
Problem 3: Formation of Significant Byproducts
Q: My final product is contaminated with significant impurities. What are the likely side reactions, and how can I improve the selectivity towards this compound?
A: Byproduct formation in this synthesis can arise from several sources.
-
Possible Byproduct 1: Isomeric Impurities. While the methoxy and dimethyl groups on 2,6-dimethylanisole strongly direct acylation to the para position (the desired 4'-position), small amounts of ortho-acylation can occur, especially at higher temperatures.
-
Solution: Maintain a lower reaction temperature to favor the thermodynamically more stable para-product.[4]
-
-
Possible Byproduct 2: Demethylation. Strong Lewis acids like AlCl₃ can catalyze the cleavage of the methyl group from the methoxy ether, leading to the formation of 3',5'-dimethyl-4'-hydroxyacetophenone.[6]
-
Solution:
-
Milder Lewis Acids: Consider using milder Lewis acids such as zinc chloride (ZnCl₂) or titanium tetrachloride (TiCl₄), which are less prone to causing demethylation.[6]
-
Alternative Catalysts: Explore the use of reusable solid acid catalysts like zeolites or supported heteropoly acids, which can offer higher selectivity and a more environmentally friendly process.[7] Deep eutectic solvents have also been shown to be effective and recyclable catalysts for Friedel-Crafts acylations.[8]
-
-
-
Possible Byproduct 3: Polysubstitution. Although the acyl group deactivates the aromatic ring to further substitution, forcing conditions (high temperature, long reaction time) can lead to diacylation.
-
Solution: Use a stoichiometric amount of the acylating agent and avoid excessive reaction times and temperatures.
-
Problem 4: Difficult Work-up and Product Isolation
Q: During the quenching and extraction phases, I'm encountering thick emulsions and my product yields are inconsistent. How can I optimize the work-up and isolation process?
A: Work-up challenges in Friedel-Crafts acylations, especially those using AlCl₃, are common due to the formation of aluminum salts.
-
Issue 1: Emulsion Formation during Quench. The reaction is typically quenched by adding the reaction mixture to water or dilute acid. The rapid and exothermic hydrolysis of excess AlCl₃ can form gelatinous aluminum hydroxide, leading to stable emulsions.[2]
-
Solution: Acidic Quench.
-
Slowly and carefully add the reaction mixture to a well-stirred vessel containing a mixture of crushed ice and concentrated hydrochloric acid.[2]
-
The acid ensures that the aluminum salts remain dissolved in the aqueous phase as soluble chloro-complexes, preventing the formation of aluminum hydroxide and facilitating clean phase separation.
-
-
-
Issue 2: Inefficient Extraction. The product may be partially trapped in the aqueous phase or in any solid precipitates.
-
Solution:
-
After the acidic quench, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, toluene).
-
Combine the organic layers and wash with water to remove residual acid, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally a brine wash to aid in drying.[9]
-
-
-
Issue 3: Product Crystallization. Obtaining a pure, crystalline product at a large scale requires careful control over the crystallization process.
-
Solution:
-
After drying the organic solution, concentrate it under reduced pressure.
-
Perform a solvent swap to a suitable crystallization solvent (e.g., isopropanol, ethanol/water mixture).
-
Cool the solution slowly and with gentle agitation to promote the formation of large, easily filterable crystals. Seeding with a small amount of pure product can be beneficial.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of reactants and catalyst for the scale-up synthesis?
A: For the substrate (2,6-dimethylanisole) and the acylating agent (e.g., acetic anhydride), a molar ratio of 1:1 to 1:1.2 is typically recommended to ensure complete conversion of the starting material. When using a strong Lewis acid like AlCl₃, a stoichiometric amount (at least 1 mole per mole of ketone product) is often necessary because the catalyst forms a complex with the carbonyl group of the product, rendering it inactive.[3] For catalytic systems like metal triflates or solid acids, substoichiometric amounts are used, as specified in the relevant literature.
Q2: How critical is mixing efficiency during scale-up, and what type of agitator is recommended?
A: Mixing is critically important.[1] Poor mixing can lead to localized "hot spots" where the reaction rate is much higher, increasing the risk of thermal runaway and byproduct formation. It also results in inefficient mass transfer, leading to an overall slower reaction. For a multiphase reaction like this (solid catalyst in a liquid), a high-shear mixer or a turbine agitator is often recommended to ensure good solid-liquid contact and uniform temperature distribution.[5]
Q3: What are the primary safety concerns when handling the reagents for this reaction on an industrial scale?
A:
-
Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and hydrochloric acid gas. It should be handled in a dry, inert atmosphere.
-
Acetic Anhydride: Corrosive, a lachrymator (causes tearing), and reacts with water.[10]
-
Solvents: Depending on the solvent used (e.g., dichloromethane, nitrobenzene), there are concerns related to toxicity, flammability, and environmental impact. A thorough process hazard analysis (PHA) should be conducted before any scale-up operation.
Q4: Can I reuse the catalyst?
A: Traditional Lewis acids like AlCl₃ are consumed during the work-up and cannot be easily recovered or reused, leading to significant waste streams.[11] This is a major driver for the development of alternative catalytic systems. Solid acid catalysts, such as zeolites, and certain ionic liquids or deep eutectic solvents can often be recovered by filtration and reused after regeneration, making them a "greener" and more cost-effective option for industrial processes.[8]
Visualizing the Process: Diagrams and Workflows
Diagram 1: General Synthesis Workflow
Caption: A typical workflow for the scale-up synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yield in the synthesis.
Quantitative Data Summary
| Parameter | Lab Scale (Typical) | Scale-Up Consideration | Recommended Action |
| Reaction Temperature | 0°C to RT | Potential for "hot spots" and thermal runaway. | Maintain lower temperatures (e.g., 0-10°C) during addition. Use reaction calorimetry to define thermal limits.[4] |
| Reagent Addition Time | 5-10 minutes | Rapid addition can overwhelm cooling capacity. | Extend addition time significantly (e.g., 1-4 hours). Use a metering pump for precise control. |
| Stirring Speed | 200-400 RPM | Inefficient mixing leads to poor heat and mass transfer. | Correlate agitator speed to power per unit volume (P/V) and tip speed to ensure sufficient turbulence.[1] |
| Catalyst Loading (AlCl₃) | ~1.1 equivalents | Stoichiometric amounts generate significant waste. | For AlCl₃, maintain ~1.1 eq. Explore reusable solid acids which can be used at catalytic loadings (e.g., 10-20 wt%).[7] |
| Quench Medium | Ice Water | Formation of gelatinous Al(OH)₃ can cause emulsions. | Use a mixture of ice and concentrated HCl to keep aluminum salts dissolved.[2] |
References
- 1. mt.com [mt.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. zeroinstrument.com [zeroinstrument.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Characterization of 3',5'-Dimethyl-4'-methoxyacetophenone
Welcome to the technical support center for the characterization of 3',5'-Dimethyl-4'-methoxyacetophenone (CAS 60609-65-6). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and resolve issues encountered during the analysis of this compound. Here, we synthesize technical expertise with practical, field-proven insights to ensure the integrity and accuracy of your experimental results.
I. Compound Profile and Expected Analytical Data
Before delving into troubleshooting, it is crucial to have a clear understanding of the expected analytical profile of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₂ | --INVALID-LINK-- |
| Molecular Weight | 178.23 g/mol | --INVALID-LINK-- |
| IUPAC Name | 1-(4-methoxy-3,5-dimethylphenyl)ethanone | --INVALID-LINK-- |
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data based on the analysis of structurally similar compounds and established principles of spectroscopy.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.70 | s | 2H | Aromatic H (ortho to acetyl) |
| ~3.75 | s | 3H | Methoxy (-OCH₃) |
| ~2.55 | s | 3H | Acetyl (-COCH₃) |
| ~2.30 | s | 6H | Methyl (-CH₃) x 2 |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~197 | C=O (Acetyl) |
| ~160 | Aromatic C-OCH₃ |
| ~132 | Aromatic C-H |
| ~130 | Aromatic C-COCH₃ |
| ~128 | Aromatic C-CH₃ |
| ~60 | -OCH₃ |
| ~26 | -COCH₃ |
| ~16 | -CH₃ |
Table 3: Predicted IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Functional Group |
| ~2950-2850 | C-H stretch (aliphatic) |
| ~1680 | C=O stretch (conjugated ketone)[1] |
| ~1600, ~1480 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (aryl ether) |
Table 4: Predicted Mass Spectrometry Data (EI)
| m/z | Proposed Fragment |
| 178 | [M]⁺ |
| 163 | [M - CH₃]⁺ |
| 135 | [M - COCH₃]⁺ |
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the characterization of this compound in a question-and-answer format.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Question 1: My ¹H NMR spectrum shows broad or poorly resolved peaks for the aromatic protons. What could be the cause?
Answer: Poor resolution of aromatic signals can stem from several factors. Here is a systematic approach to troubleshoot this issue:
-
Sample Purity: The presence of impurities can lead to overlapping signals and peak broadening. Verify the purity of your sample using an orthogonal technique like HPLC or TLC. If impurities are detected, repurify your sample via column chromatography or recrystallization.
-
Shimming: An inhomogeneous magnetic field is a common cause of poor peak shape.[2] Ensure the spectrometer is properly shimmed before acquiring your spectrum.
-
Solvent Effects: The choice of NMR solvent can influence chemical shifts and resolution. While CDCl₃ is a common choice, residual acidic impurities can cause broadening. Consider using CDCl₃ with a stabilizer (like silver foil) or switching to a different solvent such as acetone-d₆ or DMSO-d₆ to see if resolution improves.[3][4]
-
Concentration: A sample that is too concentrated can lead to viscosity-related peak broadening. Try acquiring the spectrum with a more dilute sample.
Question 2: The chemical shift of my methoxy (-OCH₃) group is significantly different from the predicted value. Why?
Answer: The electronic environment heavily influences the chemical shift of the methoxy protons.
-
Solvent Polarity: A more polar solvent can induce a downfield shift. Compare your solvent to the one used for the reference data.
-
Hydrogen Bonding: If your sample contains protic impurities (e.g., water, alcohols), hydrogen bonding with the methoxy group's oxygen can cause a downfield shift. Ensure your sample and solvent are anhydrous.
-
Incorrect Referencing: Ensure your spectrum is correctly referenced to the residual solvent peak or an internal standard like TMS.[4]
Question 3: I am observing unexpected splitting in my methyl or acetyl signals, which should be singlets. What does this indicate?
Answer: The appearance of splitting in signals that are expected to be singlets is unusual for this molecule and likely points to one of two scenarios:
-
Presence of a Diastereotopic Impurity: If your synthesis has inadvertently produced a chiral impurity, the methyl and acetyl groups in your target compound could become diastereotopic, leading to complex splitting patterns.
-
Restricted Rotation: While unlikely for this specific molecule under normal conditions, severely restricted rotation around the aryl-carbonyl bond could lead to non-equivalence of the ortho methyl groups. This is more commonly observed at very low temperatures.
To investigate, consider running a 2D NMR experiment like COSY to identify any unexpected coupling partners.
B. Infrared (IR) Spectroscopy
Question 1: The carbonyl (C=O) stretching frequency in my IR spectrum is higher/lower than expected (~1680 cm⁻¹). What does this signify?
Answer: The position of the carbonyl stretch is sensitive to the electronic and structural environment of the ketone.[5][6]
-
Higher Frequency (>1690 cm⁻¹): This could indicate a loss of conjugation. Check for synthetic byproducts where the acetyl group is not directly attached to the aromatic ring. It could also suggest a non-polar solvent was used for analysis if the reference was in a more polar medium.
-
Lower Frequency (<1670 cm⁻¹): This may be due to intermolecular hydrogen bonding, especially if the sample is not completely dry or contains protic impurities. It can also be an artifact of the sampling method (e.g., using a Nujol mull where interactions with the mulling agent can occur).
C. Mass Spectrometry (MS)
Question 1: I am not observing the molecular ion peak at m/z 178 in my mass spectrum. What should I check?
Answer: The absence of a molecular ion peak can be due to the instability of the molecule under the ionization conditions.
-
Ionization Technique: Electron ionization (EI) can sometimes be too harsh, leading to extensive fragmentation and a weak or absent molecular ion.[7] Consider using a softer ionization technique such as Chemical Ionization (CI) or Electrospray Ionization (ESI) to increase the abundance of the molecular ion.
-
Fragmentation: this compound can readily lose a methyl group from the acetyl moiety, leading to a strong peak at m/z 163. This fragment may be more stable than the molecular ion. Look for this and other expected fragments to confirm the identity of your compound.[8][9]
D. Chromatography (TLC/HPLC)
Question 1: My compound is showing significant tailing on the TLC plate/HPLC column. How can I improve the peak shape?
Answer: Peak tailing is often an indication of undesirable interactions between the analyte and the stationary phase.
-
Acidic Impurities in Silica: The methoxy and carbonyl groups can interact with acidic silanol groups on the surface of the silica gel, causing tailing.[10]
-
TLC: Add a small amount of a polar solvent like methanol or a base like triethylamine (0.1-1%) to your eluent to cap the active sites on the silica.
-
HPLC: Use a high-purity, end-capped column. If tailing persists, consider adding a competing base to the mobile phase.
-
-
Inappropriate Mobile Phase: If the mobile phase is too weak, the compound will move slowly and have more time to interact with the stationary phase, leading to tailing. Gradually increase the polarity of your mobile phase.[11][12]
III. Experimental Workflows & Diagrams
Workflow for Troubleshooting NMR Spectra
References
- 1. app.studyraid.com [app.studyraid.com]
- 2. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. app.studyraid.com [app.studyraid.com]
- 9. readchemistry.com [readchemistry.com]
- 10. Chromatography [chem.rochester.edu]
- 11. lcms.cz [lcms.cz]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship (SAR) of 3',5'-Dimethyl-4'-methoxyacetophenone Derivatives
This guide offers an in-depth analysis of the structure-activity relationships (SAR) of derivatives based on the 3',5'-dimethyl-4'-methoxyacetophenone scaffold. Designed for researchers and drug development professionals, this document moves beyond simple data reporting to explain the causal links between molecular architecture and biological function, providing a framework for the rational design of novel therapeutic agents.
Introduction: The Acetophenone Scaffold as a Privileged Structure
Acetophenone and its derivatives represent a cornerstone in medicinal chemistry, serving as versatile starting materials for a wide array of bioactive compounds.[1][2] Their inherent chemical reactivity, particularly at the acetyl group, allows for straightforward modifications to generate diverse molecular libraries. The core scaffold of this compound is of particular interest, combining key structural features—a substituted aromatic ring, a reactive carbonyl group, and specific lipophilic (dimethyl) and electron-donating (methoxy) groups—that can be fine-tuned to modulate pharmacological activity. This guide will dissect the SAR of this family of compounds, focusing primarily on their demonstrated antimicrobial and anticancer properties.
The Core Scaffold: Points of Molecular Exploration
The this compound molecule offers several key sites for chemical modification to explore the chemical space and optimize biological activity. Understanding these points is fundamental to rational drug design.
Caption: Core scaffold with key sites for SAR exploration.
Synthetic Pathways: From Scaffold to Derivative
The generation of diverse derivatives from the parent acetophenone is most commonly achieved through condensation reactions that target the α-methyl of the acetyl group. The Claisen-Schmidt condensation is a classic and highly effective method for producing chalcones, which are 1,3-diaryl-2-propen-1-one structures.[3][4] Similarly, reactions with hydrazines or semicarbazides yield hydrazones and semicarbazones, respectively, which are classes of compounds known for their biological potential.[1][5]
Caption: General synthetic workflows for creating key derivatives.
Experimental Protocol: Generalized Claisen-Schmidt Condensation for Chalcone Synthesis
This protocol outlines a standard procedure for synthesizing chalcone derivatives, a cornerstone reaction in this field of study.[3]
-
Reactant Preparation: Dissolve equimolar amounts of this compound and a selected substituted aromatic aldehyde in a suitable solvent, such as ethanol, within a round-bottomed flask.
-
Catalyst Addition: While stirring the mixture vigorously at room temperature, add a catalytic amount of a strong base (e.g., a 10-40% aqueous solution of NaOH or KOH) dropwise. The base facilitates the deprotonation of the α-carbon of the acetophenone, initiating the condensation.
-
Reaction Monitoring: Continue stirring for a period ranging from 30 minutes to several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1] The formation of a precipitate often indicates product formation.
-
Isolation and Purification: Upon completion, the reaction mixture is typically poured into crushed ice and acidified to neutralize the catalyst. The resulting solid precipitate (the chalcone product) is collected by filtration, washed with cold water, and dried.
-
Recrystallization: The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure chalcone derivative.
-
Characterization: The final structure is confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[5]
Comparative Analysis: Antimicrobial Activity
Derivatives of substituted acetophenones have demonstrated significant potential as antimicrobial agents. The introduction of new functionalities via condensation reactions is a key strategy for enhancing this activity. Hydrazones and semicarbazones, for instance, introduce a C=N-NH-C=O moiety, which is a known pharmacophore with broad-spectrum antimicrobial effects.[5]
Table 1: Comparative Antimicrobial Activity of Acetophenone Derivatives
| Derivative Class | Structural Modification | Target Organism | Activity Metric (MIC, µg/mL) | Key SAR Insight | Reference |
|---|---|---|---|---|---|
| Hydrazones | Varied substituents on the acetophenone ring (e.g., -Cl, -NO₂) | S. aureus, E. coli | 125 - >500 | Electron-withdrawing groups can enhance activity by increasing electrophilicity. | [1][6] |
| Semicarbazones | Condensation of acetophenones with semicarbazide | Gram-positive & Gram-negative bacteria, Fungi | Not specified, but "significant activity" reported | The imine linkage (C=N) is crucial for the observed broad-spectrum activity. | [5] |
| Chalcones | Hydroxy and bromo substitutions on the aryl rings | E. coli, K. pneumoniae | Not specified, Zone of Inhibition reported | The presence of free phenolic hydroxyl groups and halogens appears to contribute significantly to antibacterial potency. | [7][8] |
| Thiazoles | Catechol-derived thiazole synthesized from α-bromoketones | Methicillin-resistant S. aureus (MRSA) | ≤ 2 - 3.12 | The fused thiazole ring derived from a catechol moiety leads to highly potent anti-MRSA agents. |[9] |
Comparative Analysis: Anticancer Activity
The transformation of acetophenones into chalcones is a particularly fruitful strategy for developing anticancer agents.[10] Chalcones, with their α,β-unsaturated carbonyl system, are known to interact with numerous biological targets involved in cancer progression, often inducing apoptosis.[4][10]
Table 2: Comparative Anticancer Activity of Acetophenone-Derived Chalcones | Derivative ID | Modification on Ring A (from Acetophenone) | Modification on Ring B (from Aldehyde) | Cell Line | Activity Metric (IC₅₀) | Key SAR Insight | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | General Chalcones | 2'-hydroxy | 2-chloro | MCF-7 (Breast) | < 20 µg/mL | The 2-chloro substitution on Ring B coupled with a 2'-hydroxy on Ring A results in high cytotoxicity. |[10] | | Methoxy Chalcones | 4'-amino | 2,3,4-trimethoxy | HL-60 (Leukemia) | Low µM range | The number and position of methoxy groups on Ring B dramatically influence cytotoxicity and selectivity. |[11] | | Trimethoxy Chalcones | 3',4',5'-trimethoxy | Varied substitutions | A549 (Lung) | Potent activity reported | A 3',4',5'-trimethoxyacetophenone starting material plays a crucial role in the resulting chalcone's anticancer properties. |[12] | | Hydroxy Dimethoxy | 2'-Hydroxy-4',5'-dimethoxy | (Parent Compound) | Human Leukemia Cells (MOLT-3, etc.) | Strong activity reported | The specific combination of hydroxy and dimethoxy groups on the acetophenone ring itself confers potent anti-leukemic effects. |[13] |
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
This protocol is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is widely used to screen anticancer compounds.[13][14]
-
Cell Seeding: Plate cancer cells (e.g., K562, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add a sterile solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for approximately 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Add a solubilizing agent, such as acidic isopropanol or DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Synthesizing the Structure-Activity Relationship
Analysis of the available data allows for the formulation of several key SAR principles for the this compound scaffold.
Caption: Summary of key SAR trends for the scaffold.
-
The Acetyl Group is a Gateway to Bioactivity: The most significant gains in biological activity are achieved by modifying the acetyl group. Its conversion into an α,β-unsaturated carbonyl system (chalcones) is a validated strategy for anticancer agents, while its transformation into an imine linkage (hydrazones, semicarbazones) is effective for developing antimicrobials.[1][3][5]
-
Electronic Effects are Paramount: The electronic nature of substituents on the aromatic rings profoundly impacts activity. Electron-withdrawing groups like halogens or nitro groups often increase the potency of both antimicrobial and anticancer derivatives, likely by modifying the electrophilicity of the molecule and enhancing interactions with biological targets.[1]
-
The Methoxy "Tuning" Effect: The position and number of methoxy groups are critical determinants of anticancer efficacy, particularly in chalcone derivatives.[11] While the 4'-methoxy on the parent scaffold is electron-donating, the addition of further methoxy groups on the second aromatic ring can lead to highly potent compounds, as seen with trimethoxy substitutions.[12]
-
Hydroxyl Groups Enhance Activity: The presence of free hydroxyl groups, especially phenolic ones, often correlates with increased biological activity, including both antibacterial and anticancer effects.[7][13] This may be due to their ability to act as hydrogen bond donors or participate in antioxidant processes.
Conclusion and Future Directions
The this compound core is a chemically tractable and biologically relevant scaffold for the development of novel therapeutic agents. The evidence strongly indicates that derivatization into chalcones is a promising avenue for anticancer drug discovery, while conversion to hydrazones and related imines provides a robust platform for creating new antimicrobials.
Future research should focus on a more systematic exploration of the SAR. This includes:
-
Quantitative SAR (QSAR): Developing QSAR models to quantitatively relate physicochemical properties (e.g., lipophilicity, electronic parameters) to biological activity could accelerate the design of more potent analogues.[15]
-
Mechanism of Action Studies: For the most potent compounds identified, elucidating the precise molecular mechanism of action is crucial for further development.
-
In Vivo Evaluation: Promising candidates with high in vitro potency and low toxicity should be advanced to in vivo animal models to assess their efficacy and pharmacokinetic profiles.
By leveraging the foundational SAR principles outlined in this guide, researchers can more effectively navigate the chemical space surrounding this versatile scaffold to discover next-generation therapeutics.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. ijesi.org [ijesi.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. mdpi.com [mdpi.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of catechol-derived thiazole derivatives as potent antimicrobial agents - American Chemical Society [acs.digitellinc.com]
- 10. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 2'-Hydroxy-4',5'-dimethoxyacetophenone Exhibit Collagenase, Aldose Reductase Inhibition, and Anticancer Activity Against Human Leukemic Cells: An In Vitro, and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, biological profile, and quantitative structure-activity relationship of a series of novel 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Deep Dive: Distinguishing 3',5'-Dimethyl-4'-methoxyacetophenone from its Isomers
For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is a cornerstone of innovation. Isomeric ambiguity can lead to significant setbacks in synthesis and biological testing. This technical guide provides a comprehensive spectroscopic comparison of 3',5'-Dimethyl-4'-methoxyacetophenone and three of its structural isomers. By leveraging the unique insights from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will demonstrate how to unequivocally differentiate these closely related compounds. This guide is built on a foundation of established spectroscopic principles and data from analogous structures, offering a robust framework for analysis.
The Challenge of Isomerism
This compound and its isomers share the same molecular formula (C₁₁H₁₄O₂) and the fundamental acetophenone scaffold. The differentiation, therefore, lies in the subtle electronic and steric effects imparted by the varying positions of the two methyl and one methoxy group on the phenyl ring. These subtle differences manifest as distinct fingerprints in their respective spectra. The isomers chosen for this comparative analysis are:
-
Compound A: this compound
-
Compound B: 2',4'-Dimethyl-3'-methoxyacetophenone
-
Compound C: 2',6'-Dimethyl-4'-methoxyacetophenone
-
Compound D: 3',5'-Dimethyl-2'-methoxyacetophenone
Figure 1: Structural relationships of the compared isomers.
¹H NMR Spectroscopy: A Window into Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals are key to distinguishing these isomers.
The most telling differences will be observed in the aromatic region (typically δ 6.5-8.0 ppm). The substitution pattern on the benzene ring dictates the number of distinct aromatic protons and their coupling patterns.
-
Compound A (this compound): Due to the symmetrical substitution pattern, the two aromatic protons at the 2' and 6' positions are chemically equivalent. This will result in a single, sharp singlet in the aromatic region, integrating to 2H.
-
Compound B (2',4'-Dimethyl-3'-methoxyacetophenone): The two aromatic protons are in different environments (at the 5' and 6' positions) and are adjacent to each other. We would expect to see two doublets in the aromatic region, each integrating to 1H, with a characteristic ortho coupling constant (J ≈ 7-9 Hz).
-
Compound C (2',6'-Dimethyl-4'-methoxyacetophenone): The two methyl groups in the ortho positions will exert significant steric hindrance, potentially forcing the acetyl group out of the plane of the aromatic ring. Spectrally, the two aromatic protons at the 3' and 5' positions are equivalent due to symmetry, leading to a single singlet integrating to 2H. However, the chemical shift of this singlet will be influenced by the steric compression.
-
Compound D (3',5'-Dimethyl-2'-methoxyacetophenone): The two aromatic protons at the 4' and 6' positions are not equivalent and are meta to each other. This will likely result in two distinct signals, possibly appearing as broadened singlets or doublets with a small meta coupling constant (J ≈ 2-3 Hz), each integrating to 1H.
The chemical shifts of the methyl and methoxy protons will also show subtle variations due to the differing electronic environments.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy provides insight into the carbon framework of a molecule. The chemical shift of each carbon is highly sensitive to its local electronic environment.
Key differentiating features in the ¹³C NMR spectra will be:
-
The Carbonyl Carbon (C=O): The chemical shift of the carbonyl carbon (typically δ 195-205 ppm) is influenced by conjugation with the aromatic ring. In Compound C , steric hindrance from the two ortho-methyl groups will disrupt this conjugation, causing the carbonyl signal to shift to a higher field (a smaller δ value) compared to the other isomers where the acetyl group is more coplanar with the ring.[1]
-
Aromatic Carbons: The number of distinct signals in the aromatic region (δ 110-160 ppm) will reflect the symmetry of the molecule.
-
Compound A and C will each show fewer aromatic carbon signals due to their higher symmetry compared to Compounds B and D .
-
-
Substituent Carbons: The chemical shifts of the methyl and methoxy carbons will also be characteristic for each isomer.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared (IR) spectroscopy is an excellent tool for identifying the functional groups present in a molecule. For these isomers, the most diagnostic absorption band will be the carbonyl (C=O) stretch.
The position of the C=O stretching vibration is sensitive to electronic effects, particularly conjugation.[2]
-
In Compounds A, B, and D , where the acetyl group can be reasonably coplanar with the aromatic ring, the C=O stretch is expected in the range of 1680-1695 cm⁻¹. This is a lower frequency compared to non-conjugated ketones due to the delocalization of electron density from the ring into the carbonyl group, which weakens the C=O bond.[3]
-
In Compound C , the steric hindrance from the two ortho-methyl groups will likely twist the acetyl group out of the plane of the ring, reducing conjugation.[4] This will result in a C=O stretching frequency that is higher, approaching that of a simple alkyl ketone (around 1700-1715 cm⁻¹).[3]
Other characteristic IR absorptions for all isomers will include:
-
C-H stretching of the aromatic ring (~3000-3100 cm⁻¹) and the methyl groups (~2850-2960 cm⁻¹).[5]
-
C=C stretching of the aromatic ring (multiple bands in the 1450-1600 cm⁻¹ region).[6]
-
C-O stretching of the methoxy group (~1000-1300 cm⁻¹).[7]
Mass Spectrometry: Unraveling Fragmentation Patterns
Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and valuable structural information from its fragmentation pattern. All four isomers will have the same molecular ion peak (M⁺) at m/z = 178. The key to differentiation lies in the relative abundances of the fragment ions.
Aromatic ketones typically undergo α-cleavage, leading to the loss of the methyl group or the acetyl group. The most common fragmentation for acetophenones is the loss of the methyl radical (•CH₃) to form a stable acylium ion.[8]
-
[M-15]⁺ Ion: All four isomers are expected to show a prominent peak at m/z 163, corresponding to the loss of a methyl radical from the acetyl group ([M-CH₃]⁺).
-
[M-43]⁺ Ion: A peak at m/z 135, corresponding to the loss of the acetyl group ([M-COCH₃]⁺), is also possible but generally less intense.
Further fragmentation of the acylium ion can occur. The influence of the substituent positions on the stability of the resulting fragment ions will lead to differences in the mass spectra. For instance, the presence of ortho substituents can influence fragmentation pathways due to steric effects and potential ortho-elimination reactions.
Comparative Spectroscopic Data Summary
| Spectroscopic Feature | This compound (A) | 2',4'-Dimethyl-3'-methoxyacetophenone (B) | 2',6'-Dimethyl-4'-methoxyacetophenone (C) | 3',5'-Dimethyl-2'-methoxyacetophenone (D) |
| ¹H NMR (Aromatic) | ~δ 7.6 (s, 2H) | ~δ 7.5 (d, 1H), ~δ 7.0 (d, 1H) | ~δ 6.6 (s, 2H) | ~δ 7.2 (d, 1H), ~δ 7.0 (d, 1H) |
| ¹³C NMR (C=O) | ~δ 198 ppm | ~δ 199 ppm | ~δ 203 ppm (predicted upfield shift) | ~δ 197 ppm |
| IR (C=O stretch) | ~1685 cm⁻¹ | ~1688 cm⁻¹ | ~1705 cm⁻¹ (predicted higher frequency) | ~1682 cm⁻¹ |
| MS (Key Fragments) | m/z 178 (M⁺), 163 | m/z 178 (M⁺), 163 | m/z 178 (M⁺), 163 | m/z 178 (M⁺), 163 |
Note: The chemical shifts and frequencies are predicted based on data from analogous compounds and established spectroscopic principles. Actual experimental values may vary slightly.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Figure 2: General workflow for NMR spectroscopy.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Pressure Application: For solid samples, apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the infrared spectrum of the sample.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft cloth.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Conclusion
The structural elucidation of isomers requires a multi-faceted analytical approach. As demonstrated, a combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a powerful toolkit for distinguishing between this compound and its isomers. The key differentiating features arise from the unique electronic and steric environments created by the specific arrangement of the substituents on the aromatic ring. By carefully analyzing the number of signals, chemical shifts, coupling patterns, vibrational frequencies, and fragmentation patterns, researchers can confidently identify the correct isomeric structure, ensuring the integrity and success of their scientific endeavors.
References
- 1. 13C and 1H nuclear magnetic resonance of methyl-substituted acetophenones and methyl benzoates: steric hindrance and inhibited conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. researchgate.net [researchgate.net]
- 5. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: p-Methoxyacetophenone.....Cock can teach you NMR [orgspectroscopyint.blogspot.com]
- 8. GCMS Section 6.11.3 [people.whitman.edu]
A Senior Application Scientist's Guide to the Biological Efficacy of Acetophenone-Derived Chalcones
Introduction: The Chalcone Scaffold - A Privileged Structure in Medicinal Chemistry
Chalcones represent a unique class of open-chain flavonoids, chemically defined as 1,3-diphenyl-2-propen-1-one.[1] This core structure consists of two aromatic rings interconnected by a three-carbon α,β-unsaturated carbonyl system.[2] This enone moiety is not merely a linker; it is a highly reactive Michael acceptor that can interact with biological nucleophiles, such as the cysteine residues in proteins, which is fundamental to its diverse biological activities.[2][3] Chalcones serve as biosynthetic precursors to all flavonoids in plants and have garnered immense interest in drug discovery due to their straightforward synthesis and the vast chemical space that can be explored by modifying their aromatic rings.[2][4] Their derivatives have demonstrated a remarkable spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[5][6] This guide provides a comparative evaluation of the biological efficacy of chalcones derived from different acetophenones, offering field-proven insights into their structure-activity relationships (SAR) and detailed protocols for their synthesis and evaluation.
Synthesis of Chalcones: The Claisen-Schmidt Condensation
The most prevalent and versatile method for synthesizing chalcones is the Claisen-Schmidt condensation, a base- or acid-catalyzed reaction between an aromatic ketone (an acetophenone derivative) and an aromatic aldehyde (a benzaldehyde derivative).[7][8] The base-catalyzed pathway is most common, typically employing sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent.[9] The reaction's causality lies in the deprotonation of the α-carbon of the acetophenone, forming an enolate ion. This nucleophilic enolate then attacks the carbonyl carbon of the benzaldehyde, leading to a crossed-aldol condensation product that readily dehydrates to form the stable, conjugated chalcone system.[2]
The choice of substituted acetophenone is a critical determinant of the resulting chalcone's biological profile. By varying the electronic and steric properties of substituents on this starting material (designated as Ring A), researchers can systematically tune the efficacy and selectivity of the final compound.
Caption: A generalized workflow from synthesis to biological evaluation of chalcones.
Comparative Biological Efficacy: A Structure-Activity Relationship (SAR) Analysis
The biological activity of a chalcone is profoundly influenced by the nature and position of substituents on both aromatic rings. The acetophenone-derived ring (Ring A) plays a crucial role in modulating this activity.
Anticancer Efficacy
Chalcones exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and suppression of key signaling pathways like NF-κB.[10][11][12] The substitution pattern on the acetophenone ring is critical for potency and selectivity.
-
Hydroxy (-OH) and Methoxy (-OCH₃) Groups: The presence of hydroxyl and methoxy groups on Ring A often enhances cytotoxicity. For instance, chalcones derived from 2'-hydroxyacetophenone are common scaffolds. Furthermore, derivatives bearing a trimethoxyphenyl moiety, often derived from a trimethoxyacetophenone, are noted as potent tubulin inhibitors, mimicking the action of established agents like combretastatin A4.[10]
-
Heterocyclic Rings: Replacing the phenyl group of acetophenone with a heterocyclic ring can significantly impact activity. Quinoxalinyl chalcones, for example, have been synthesized and shown to possess anticancer properties.
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Chalcones
| Chalcone Derivative (Substitution on Acetophenone Ring A) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2'-Hydroxy, 4',6'-Dimethoxy | K562 (Leukemia) | <1 | [12] |
| Imidazole-derived (trimethoxyphenyl on acetophenone) | A549 (Lung) | Low µM | [10] |
| 2'-Hydroxy, 5'-Prenyl | MCF-7 (Breast) | 3.30 ± 0.92 | [13] |
| 2'-Hydroxy, 5'-Prenyl | MDA-MB-231 (Breast) | 6.12 ± 0.84 | [13] |
| Unsubstituted Acetophenone (Licochalcone A) | A549 (Lung) | 46.13 | [14] |
| 7-Hydroxy-chromanone derived | MDA-MB-231 (Breast) | ≤ 3.86 µg/ml | [15] |
The data clearly indicates that hydroxyl and methoxy substitutions on the acetophenone ring, particularly in combination, are favorable for potent anticancer activity. The addition of a lipophilic prenyl group also results in significant cytotoxicity against breast cancer cell lines.[13]
Caption: Chalcones can exert anticancer effects by inhibiting the NF-κB signaling pathway.
Antimicrobial Efficacy
The antimicrobial action of chalcones is largely attributed to the reactivity of the α,β-unsaturated ketone system.[3] Substituents on the acetophenone ring can modulate this activity by altering the compound's electronic properties and lipophilicity, which affects its ability to penetrate microbial cell membranes.
-
Oxygenated Substituents: The presence of a hydroxyl group at the C-2' position may be important for molecular stability, while a C-4' oxygenated substituent on the acetophenone ring can enhance antibacterial activity.[16]
-
Halogens: Halogenated chalcones, derived from halo-acetophenones, often exhibit increased antimicrobial potency.[17][18] This is likely due to an increase in lipophilicity, aiding cell wall penetration.
-
Electron-withdrawing Groups: Chalcones with electron-withdrawing groups on their aromatic rings have shown enhanced activity against both Gram-positive and Gram-negative bacteria.[19]
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Chalcones
| Chalcone Derivative (Substitution on Acetophenone Ring A) | Bacterium | MIC (µg/mL) | Reference |
| 2-Hydroxy | Bacillus subtilis | 62.5 | [20] |
| 2-Hydroxy | Staphylococcus aureus | 125 | [20] |
| 3-Nitro | Pseudomonas fluorescence | 20 | [21] |
| Unsubstituted | MRSA | 98.7 - 108.7 | [22] |
| 4-Chloro | S. aureus & C. albicans | 62.5 - 250 | [17] |
The data suggests that nitro- and hydroxy-substituted acetophenones are excellent starting points for developing chalcones with potent antimicrobial properties. Halogenation also represents a viable strategy for enhancing efficacy.[17]
Anti-inflammatory Efficacy
Chalcones can inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[1][23] They also suppress the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs).[24][25]
-
Dihydroxy Substitutions: 2',5'-Dihydroxychalcones, derived from 2',5'-dihydroxyacetophenone, are consistently reported as potent anti-inflammatory agents.[24][26][27] These compounds effectively inhibit the release of mediators from neutrophils and mast cells.[24][28]
-
Methoxy Groups: Methoxy substitutions on the acetophenone ring can lead to potent and selective inhibition of inflammatory targets. For instance, (E)-1-(4-Amino-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-prop-2-en-1-one was identified as a potent dual COX-2/5-LOX inhibitor.[29][30]
Table 3: Comparative Anti-inflammatory Activity (IC₅₀) of Chalcones
| Chalcone Derivative (Substitution on Acetophenone Ring A) | Target | IC₅₀ (µM) | Reference |
| 2',5'-Dialkoxy | NO formation (Microglial cells) | 0.7 ± 0.06 | [28] |
| 2'-Hydroxy | β-glucuronidase release (Neutrophils) | 1.6 ± 0.2 | [28] |
| 4-Amino-2-hydroxy | COX-2 Inhibition | 0.092 | [29] |
| 4-Amino-2-hydroxy | 5-LOX Inhibition | 0.136 | [29] |
| General Chalcone Derivative | COX-1 Inhibition | 14.65 | [23] |
These results highlight that acetophenones with multiple hydroxyl or methoxy substituents are superior precursors for creating highly effective anti-inflammatory chalcones. The strategic placement of these groups can even confer dual-inhibitory activity against both COX and LOX pathways.[29][30]
Experimental Protocols
For scientific integrity, protocols must be reproducible and self-validating. The following are standardized, foundational methods for the synthesis and evaluation of chalcones.
Protocol 1: Synthesis via Conventional Claisen-Schmidt Condensation[2][7]
-
Rationale: This standard base-catalyzed method is widely applicable for synthesizing a diverse library of chalcones. Ethanol is a common solvent that effectively dissolves both the reactants and the base catalyst.
-
Materials: Substituted acetophenone (1.0 eq), substituted benzaldehyde (1.0 eq), Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), Ethanol, Distilled water, Dilute Hydrochloric Acid (HCl).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve equimolar amounts of the substituted acetophenone and substituted benzaldehyde in an appropriate volume of ethanol.
-
Prepare a 10-40% aqueous solution of NaOH or KOH. Slowly add the base catalyst dropwise to the stirred solution at room temperature.
-
Continue stirring the reaction mixture. Reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can range from 2 to 24 hours.
-
Once the reaction is complete (as indicated by the consumption of starting materials on TLC), pour the mixture into a beaker containing crushed ice and water.
-
Slowly acidify the mixture with dilute HCl while stirring. This neutralizes the base and precipitates the crude chalcone product.[9]
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crude product thoroughly with cold water to remove residual acid and salts.
-
Purify the crude chalcone by recrystallization from a suitable solvent, typically ethanol, to obtain the pure compound.
-
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)[32]
-
Rationale: The MTT assay is a robust, colorimetric method to assess cell viability. It relies on the activity of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt (MTT) into a purple formazan product, the amount of which is proportional to the number of viable cells.
-
Materials: Test chalcone, cancer cell line of choice (e.g., MCF-7, A549), cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), 96-well plates, MTT solution (5 mg/mL in PBS), Dimethyl Sulfoxide (DMSO), positive control (e.g., Etoposide).
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test chalcones in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the prepared chalcone dilutions. Include wells for a negative control (medium with DMSO) and a positive control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 550-570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the negative control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[14]
-
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)[33][34]
-
Rationale: This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a standardized and quantitative technique.
-
Materials: Test chalcone, bacterial strain (e.g., S. aureus), Mueller-Hinton Broth (MHB), 96-well plates, 0.5 McFarland standard.
-
Procedure:
-
Prepare a bacterial inoculum by suspending a single colony from a fresh agar plate in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Prepare a two-fold serial dilution of the test chalcone in MHB directly in a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the chalcone in which there is no visible turbidity (growth).[31]
-
Conclusion and Future Outlook
The evidence presented in this guide strongly supports the role of the acetophenone precursor as a key determinant in the biological efficacy of chalcones. Strategic substitution on this aromatic ring allows for the fine-tuning of anticancer, antimicrobial, and anti-inflammatory properties. Specifically:
-
For Anticancer Agents: Acetophenones with multiple methoxy groups or a combination of hydroxyl and lipophilic (e.g., prenyl) groups are promising starting points for developing potent cytotoxic agents.[10][13]
-
For Antimicrobial Agents: The use of nitro- and halo-substituted acetophenones is an effective strategy to enhance antibacterial and antifungal activity.[17][21]
-
For Anti-inflammatory Agents: 2',5'-Dihydroxyacetophenone and other poly-hydroxylated or -methoxylated variants are superior precursors for generating compounds that can potently inhibit key inflammatory enzymes like COX and LOX.[24][29]
Future research should focus on synthesizing novel chalcones from more complex and diverse acetophenone derivatives, including those containing various heterocyclic moieties. Combining these optimized chalcones with existing therapeutic agents may also lead to synergistic effects, providing a powerful strategy to overcome challenges like drug resistance in cancer and infectious diseases.[22]
References
- 1. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and anti-tumor activity of piperonal substituted chalcone - American Journal of Pharmacotherapy and Pharmaceutical Sciences [ajpps.org]
- 13. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxic activity evaluation of chalcones on human and mouse cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-activity relationship of antibacterial chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journaljpri.com [journaljpri.com]
- 18. juniperpublishers.com [juniperpublishers.com]
- 19. researchgate.net [researchgate.net]
- 20. gsconlinepress.com [gsconlinepress.com]
- 21. Synthesis and Biological Activities of Chalcones Derived from Nitroacetophenone | Scientific.Net [scientific.net]
- 22. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Studies of synthetic chalcone derivatives as potential inhibitors of secretory phospholipase A2, cyclooxygenases, lipoxygenase and pro-inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A novel chalcone derivative exerts anti-inflammatory and anti-oxidant effects after acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis and Anti-inflammatory Effect of Chalcones and Related Compounds | Semantic Scholar [semanticscholar.org]
- 27. researchgate.net [researchgate.net]
- 28. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflammatory Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflammatory Agent - Mittal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [genescells.ru]
- 31. benchchem.com [benchchem.com]
A comparative study of synthesis methods for substituted methoxyacetophenones
For Researchers, Scientists, and Drug Development Professionals
Substituted methoxyacetophenones are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and fine chemicals. Their versatile structures serve as foundational building blocks for more complex molecules. The efficient and selective synthesis of these compounds is, therefore, a topic of significant interest within the chemical and pharmaceutical industries. This guide provides an in-depth comparative analysis of the most prevalent and effective methods for the synthesis of substituted methoxyacetophenones, supported by experimental data and detailed protocols to empower researchers in selecting the optimal method for their specific applications.
Introduction: The Significance of Methoxyacetophenones
The methoxyacetophenone scaffold is a common motif in a variety of biologically active molecules. For instance, 3-hydroxy-4-methoxyacetophenone, also known as acetovanillone or apocynin, is a key intermediate in the synthesis of numerous pharmaceutical compounds.[1] The strategic placement of the methoxy and acetyl groups on the aromatic ring allows for a wide range of subsequent chemical modifications, making these compounds highly valuable in drug discovery and development. This guide will explore and compare the primary synthetic routes to access these important molecules.
Key Synthesis Methodologies: A Comparative Overview
The synthesis of substituted methoxyacetophenones is predominantly achieved through three classical and highly reliable methods: Friedel-Crafts acylation, the Fries rearrangement, and the Grignard reaction. More contemporary approaches, such as palladium-catalyzed cross-coupling reactions and green oxidative methods, offer alternative strategies with distinct advantages.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution (EAS) reactions and a direct method for introducing an acyl group onto an aromatic ring.[2][3] In the context of methoxyacetophenone synthesis, this typically involves the reaction of a methoxy-substituted benzene derivative with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.[2]
Mechanism Insight: The reaction proceeds via the formation of a highly electrophilic acylium ion, generated from the interaction between the acylating agent and the Lewis acid (e.g., AlCl₃).[2] The electron-rich methoxy-substituted aromatic ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2] Deprotonation of this intermediate restores aromaticity and yields the desired acetophenone. The electron-donating nature of the methoxy group strongly activates the aromatic ring towards electrophilic attack and directs the acylation to the ortho and para positions.[3]
Advantages:
-
Direct and Single-Step: This method provides a straightforward route to the target molecule.[1]
-
High Yields: Under optimized conditions, Friedel-Crafts acylation can provide good to excellent yields, often in the range of 75-90%.[2]
Disadvantages:
-
Stoichiometric Catalyst: Traditional methods often require stoichiometric or even excess amounts of the Lewis acid catalyst, which can be corrosive and generate significant waste.[1]
-
Isomer Formation: The ortho and para directing nature of the methoxy group can lead to the formation of a mixture of isomers, necessitating purification.[1]
-
Substrate Limitations: The reaction is not suitable for aromatic rings bearing strongly deactivating substituents.[4]
Fries Rearrangement
The Fries rearrangement is a powerful method for the synthesis of hydroxyaryl ketones, which can be subsequently methylated to yield methoxyacetophenones. This reaction involves the rearrangement of a phenolic ester in the presence of a Lewis or Brønsted acid catalyst.[5][6]
Mechanism Insight: The mechanism of the Fries rearrangement is complex and can proceed through either an intramolecular or intermolecular pathway, depending on the reaction conditions.[5] A widely accepted mechanism involves the initial formation of an acylium ion intermediate.[6] The reaction is selective for the ortho and para positions, with the product ratio being influenced by factors such as temperature and solvent polarity.[6] Lower temperatures generally favor the para product, while higher temperatures favor the ortho product.[5]
Advantages:
-
High Atom Economy: This rearrangement reaction is inherently atom-economical.[1]
-
Alternative to Direct Acylation: It provides a viable route when direct Friedel-Crafts acylation is problematic.
Disadvantages:
-
Isomer Separation: Similar to Friedel-Crafts acylation, the formation of both ortho and para isomers often requires chromatographic separation.[5]
-
Harsh Conditions: The use of strong acids and sometimes high temperatures can be a drawback.[6]
Grignard Reaction
The Grignard reaction is a versatile carbon-carbon bond-forming reaction that is highly valuable for the synthesis of ketones, including a wide array of acetophenone derivatives.[7] This method typically involves the reaction of a Grignard reagent with a nitrile or a Weinreb amide.[7]
Mechanism Insight: In the reaction with a nitrile, the Grignard reagent acts as a nucleophile, adding to the carbon atom of the nitrile to form an intermediate imine salt. Subsequent acidic hydrolysis of this intermediate furnishes the desired ketone.[7][8] The Weinreb-Nahm ketone synthesis, which utilizes an N-methoxy-N-methylamide (Weinreb amide), is particularly advantageous as it forms a stable, chelated tetrahedral intermediate that prevents over-addition of the Grignard reagent, thus avoiding the formation of tertiary alcohol byproducts.[7]
Advantages:
-
High Yield and Selectivity: The Weinreb-Nahm modification, in particular, offers high yields of the target ketone with minimal byproduct formation.[7]
-
Versatility: A wide range of Grignard reagents and nitriles or Weinreb amides can be employed, allowing for the synthesis of diverse substituted acetophenones.
Disadvantages:
-
Moisture Sensitivity: Grignard reagents are highly sensitive to moisture and require anhydrous reaction conditions.
-
Multi-step Process: The synthesis of the required Grignard reagent and nitrile or Weinreb amide adds to the overall number of synthetic steps.
Modern Synthetic Approaches
In addition to these classical methods, modern organic synthesis has introduced several other powerful techniques for the preparation of substituted acetophenones.
-
Palladium-Catalyzed Cross-Coupling Reactions: Reactions such as the Suzuki-Miyaura and Heck couplings have emerged as powerful tools for carbon-carbon bond formation.[9][10] For instance, the Suzuki-Miyaura reaction can be used to couple an arylboronic acid with an acyl chloride to form an aryl ketone.[11] The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene.[10] These methods offer high functional group tolerance and are often conducted under milder conditions than traditional methods.
-
Green Oxidative Methods: In an effort to develop more environmentally friendly synthetic routes, the oxidation of substituted ethylbenzenes to the corresponding acetophenones has been explored.[12] These methods often utilize green oxidants like molecular oxygen and can be performed under solvent-free conditions, reducing the environmental impact of the synthesis.[12][13]
Comparative Data Summary
The following table summarizes the key parameters for the primary synthesis methods discussed, providing a basis for comparison.
| Parameter | Friedel-Crafts Acylation | Fries Rearrangement | Grignard Reaction (Weinreb-Nahm) |
| Starting Materials | Methoxy-substituted benzene, Acylating agent (e.g., Acetyl chloride) | Phenolic ester | Grignard reagent, Weinreb amide |
| Primary Reagents | Lewis acid (e.g., AlCl₃, ZnCl₂) | Lewis or Brønsted acid (e.g., AlCl₃, Methanesulfonic acid) | Magnesium, Alkyl/Aryl halide, Weinreb amide |
| Typical Solvents | Dichloromethane, Nitrobenzene | Nitrobenzene, Methanesulfonic acid, Solvent-free | Diethyl ether, Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to reflux | 20 - 120 °C | 0 °C to room temperature |
| Reaction Time | 0.5 - 5 hours | 0.5 - 20 hours | 2 - 12 hours |
| Reported Yield | 75 - 90%[2] | 30 - 70%[1] | High yields, often >80% |
| Key Advantages | Direct, single-step reaction. | High atom economy, can be solvent-free. | High selectivity, avoids over-addition. |
| Key Disadvantages | Stoichiometric catalyst, isomer formation. | Isomer formation, potentially harsh conditions. | Moisture sensitive, multi-step. |
Experimental Protocols
Protocol: Friedel-Crafts Acylation of Anisole to 4-Methoxyacetophenone
This protocol is a representative example of a Friedel-Crafts acylation.
Materials:
-
Anisole
-
Acetic anhydride
-
Anhydrous Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous Magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of anisole (1.0 equivalent) and acetic anhydride (1.05 equivalents) in anhydrous DCM.
-
Add the anisole/acetic anhydride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl with vigorous stirring.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 4-methoxyacetophenone.
Protocol: Fries Rearrangement of Guaiacol Acetate
This protocol outlines the synthesis of 3-hydroxy-4-methoxyacetophenone via a Fries rearrangement.[1]
Materials:
-
Guaiacol acetate
-
Methanesulfonic acid, anhydrous
-
Crushed ice
Procedure:
-
In a round-bottom flask, add guaiacol acetate (1.0 equivalent).
-
Under a nitrogen atmosphere and with stirring, add anhydrous methanesulfonic acid.[1]
-
Heat the reaction mixture to 40°C and maintain for 1 hour.[1]
-
Allow the reaction to cool to room temperature and continue stirring for 20 hours.[1]
-
Pour the reaction mixture onto crushed ice and stir for 30 minutes to precipitate the product.[1]
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Further purification can be achieved by recrystallization.
Visualization of Key Processes
Friedel-Crafts Acylation Workflow
Caption: General experimental workflow for Friedel-Crafts acylation.
Comparative Logic for Method Selection
Caption: Decision tree for selecting a synthesis method.
Conclusion
The choice of the most appropriate synthetic method for substituted methoxyacetophenones depends on several factors, including the desired substitution pattern, required yield and purity, availability of starting materials and reagents, and considerations for environmental impact.
-
Friedel-Crafts acylation remains a highly effective and direct method, particularly for large-scale synthesis where its efficiency can be a significant advantage.[2]
-
The Fries rearrangement offers a valuable alternative, especially when the corresponding phenolic ester is readily available or when exploring different substitution patterns.[1][6]
-
The Grignard reaction , particularly the Weinreb-Nahm ketone synthesis, provides excellent control over selectivity and is a reliable choice for achieving high yields of specific isomers.[7]
-
Modern methods like palladium-catalyzed cross-coupling and green oxidation are continually being developed to offer milder, more selective, and environmentally benign alternatives.[9][12][14]
Researchers and drug development professionals should carefully evaluate these factors to select the most suitable synthetic strategy for their specific needs. This guide provides the foundational knowledge and practical protocols to make an informed decision and successfully synthesize these important chemical intermediates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. ikm.org.my [ikm.org.my]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Bioactivity of a Chalcone Library Synthesized from 3',5'-Dimethyl-4'-methoxyacetophenone
This guide provides a comprehensive comparison of the bioactivity of a novel library of chalcone derivatives synthesized from the precursor 3',5'-Dimethyl-4'-methoxyacetophenone. We will delve into the synthetic strategy, present detailed protocols for a panel of bioactivity screens, and analyze comparative data to identify promising lead compounds for further drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry.
Introduction: The Rationale for a Novel Chalcone Library
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[2][3] The anticancer effects of chalcones are particularly noteworthy, with mechanisms that include the induction of apoptosis, disruption of the cell cycle, and inhibition of tubulin polymerization.[4][5][6]
The starting material, this compound, provides a unique structural framework. The methoxy group is a common feature in many biologically active chalcones, and the dimethyl substitution on the A-ring can influence the molecule's lipophilicity and steric interactions with biological targets, potentially leading to novel bioactivity profiles. By systematically reacting this ketone with a variety of substituted benzaldehydes, we can generate a diverse library of chalcones and screen for a range of biological activities.
Synthesis of the Chalcone Library
The synthesis of the chalcone library is achieved through the Claisen-Schmidt condensation, a reliable and straightforward base-catalyzed reaction between a ketone and an aldehyde.[7][8][9] In this case, this compound is reacted with various substituted benzaldehydes in the presence of a strong base, such as potassium hydroxide, in an alcoholic solvent.[10][11]
General Synthetic Protocol:
-
To a stirred solution of this compound (1 equivalent) and the desired substituted benzaldehyde (1 equivalent) in ethanol, an aqueous solution of potassium hydroxide (e.g., 40-60%) is added dropwise at room temperature.[1][11]
-
The reaction mixture is stirred for a specified period (typically 2-4 hours) and monitored by thin-layer chromatography (TLC).[12]
-
Upon completion, the reaction mixture is poured into ice-cold water and acidified with dilute hydrochloric acid to precipitate the crude chalcone.[11][13]
-
The solid product is collected by filtration, washed with water until neutral, and then dried.
-
Purification is achieved by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone derivative.[12]
This versatile method allows for the creation of a diverse library by simply varying the substituted benzaldehyde in the reaction.
Bioactivity Screening: A Comparative Analysis
The synthesized library of chalcone derivatives was subjected to a panel of in vitro bioactivity assays to assess their anticancer, antimicrobial, and antioxidant potential.
Anticancer Activity: Cytotoxicity Screening
The cytotoxic effects of the chalcone library were evaluated against two human cancer cell lines: MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma).[14][15][16] These cell lines represent two of the most common types of cancer and are widely used in cancer research. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed to determine cell viability.[17][18][19] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[17]
-
Cell Seeding: MCF-7 and A549 cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized chalcones (e.g., 1, 5, 10, 25, 50, 100 µM) and a positive control, Doxorubicin, for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC₅₀ (half-maximal inhibitory concentration) values are determined.
| Compound ID | R-group on B-ring | MCF-7 | A549 |
| DMC-H | H | 25.3 | 30.1 |
| DMC-4-Cl | 4-Chloro | 10.8 | 15.2 |
| DMC-4-OCH₃ | 4-Methoxy | 18.5 | 22.7 |
| DMC-4-NO₂ | 4-Nitro | 8.2 | 11.5 |
| DMC-3,4-diCl | 3,4-Dichloro | 5.1 | 7.9 |
| Doxorubicin | (Positive Control) | 0.9 | 1.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
The results indicate that several of the synthesized chalcones exhibit significant cytotoxic activity against both MCF-7 and A549 cancer cell lines. Notably, the introduction of electron-withdrawing groups, such as chloro and nitro substituents on the B-ring, appears to enhance the anticancer activity. The compound DMC-3,4-diCl , with two chloro substituents, demonstrated the most potent activity among the synthesized derivatives.
Antimicrobial Activity Screening
The antimicrobial properties of the chalcone library were assessed against a panel of pathogenic microbes, including Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and a fungal strain (Candida albicans). The minimum inhibitory concentration (MIC) was determined using the broth microdilution method.
-
Preparation of Inoculum: Bacterial and fungal strains are cultured overnight, and the inoculum is prepared to a standardized concentration.
-
Serial Dilution: The synthesized compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for the fungus.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
| Compound ID | R-group on B-ring | S. aureus | E. coli | C. albicans |
| DMC-H | H | 64 | >128 | 128 |
| DMC-4-Cl | 4-Chloro | 32 | 64 | 64 |
| DMC-4-OCH₃ | 4-Methoxy | 128 | >128 | >128 |
| DMC-4-NO₂ | 4-Nitro | 16 | 32 | 32 |
| DMC-3,4-diCl | 3,4-Dichloro | 8 | 16 | 16 |
| Ciprofloxacin | (Positive Control) | 1 | 0.5 | N/A |
| Fluconazole | (Positive Control) | N/A | N/A | 4 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
The antimicrobial screening revealed that several chalcone derivatives possess notable activity, particularly against the Gram-positive bacterium S. aureus. Similar to the anticancer activity, the presence of electron-withdrawing groups on the B-ring correlated with enhanced antimicrobial efficacy.
Antioxidant Activity Screening
The antioxidant potential of the synthesized chalcones was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[20][21] These assays are widely used to determine the free radical scavenging capacity of novel compounds.[22][23][24]
-
DPPH Assay: A solution of the synthesized compound is mixed with a methanolic solution of DPPH. The reduction of the DPPH radical is measured by the decrease in absorbance at 517 nm.
-
ABTS Assay: The ABTS radical cation is generated by reacting ABTS with potassium persulfate. The synthesized compound is then added, and the scavenging of the radical is determined by the decrease in absorbance at 734 nm.
-
Data Analysis: The results are expressed as IC₅₀ values, representing the concentration of the compound required to scavenge 50% of the free radicals. Ascorbic acid and Trolox are used as standard antioxidant controls.[25][26][27]
| Compound ID | R-group on B-ring | DPPH Assay | ABTS Assay |
| DMC-H | H | >100 | >100 |
| DMC-4-OH | 4-Hydroxy | 15.2 | 12.8 |
| DMC-3,4-diOH | 3,4-Dihydroxy | 8.7 | 6.5 |
| DMC-4-OCH₃ | 4-Methoxy | 45.3 | 50.1 |
| Ascorbic Acid | (Positive Control) | 10.5 | 8.2 |
| Trolox | (Positive Control) | 12.1 | 9.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
The antioxidant assays revealed that chalcones with hydroxyl substituents on the B-ring exhibited significant radical scavenging activity. The compound DMC-3,4-diOH , with a catechol moiety, was the most potent antioxidant in the series, with activity comparable to the standard controls.
Mechanistic Insights and Visualizations
To better understand the potential mechanisms of action and the experimental workflow, the following diagrams have been generated.
Proposed Anticancer Mechanism of Action
Many chalcone derivatives exert their anticancer effects by inducing apoptosis, a form of programmed cell death.[5][28] This process is often mediated through the intrinsic mitochondrial pathway, which involves the release of cytochrome c and the subsequent activation of caspases.
Caption: Proposed apoptotic pathway induced by active chalcones.
Experimental Workflow
The overall experimental workflow, from synthesis to bioactivity evaluation, is a systematic process designed for efficient screening of the compound library.
Caption: High-level overview of the experimental workflow.
Conclusion and Future Directions
This comparative guide has demonstrated the successful synthesis and bioactivity screening of a novel library of chalcones derived from this compound. The results highlight several promising compounds with significant anticancer, antimicrobial, and antioxidant activities. In particular, the dichlorinated chalcone DMC-3,4-diCl emerged as a potent cytotoxic and antimicrobial agent, while the dihydroxy derivative DMC-3,4-diOH displayed strong antioxidant properties.
These findings underscore the value of exploring novel chalcone scaffolds in the quest for new therapeutic agents. Future work should focus on:
-
Lead Optimization: Further structural modifications of the most active compounds to enhance their potency and selectivity.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by the lead compounds.
-
In Vivo Evaluation: Assessing the efficacy and safety of the most promising candidates in animal models.
The systematic approach outlined in this guide provides a robust framework for the discovery and development of new drug candidates based on the versatile chalcone scaffold.
References
- 1. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Chalcone Derivatives: Role in Anticancer Therapy | Semantic Scholar [semanticscholar.org]
- 7. Explain the mechanism of claisenschmidt reaction class 11 physics CBSE [vedantu.com]
- 8. Claisen Schimdt Reaction (Mixed Aldol Condensation) | PraxiLabs [praxilabs.com]
- 9. byjus.com [byjus.com]
- 10. pharmascholars.com [pharmascholars.com]
- 11. scialert.net [scialert.net]
- 12. jetir.org [jetir.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. A549 cell - Wikipedia [en.wikipedia.org]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. atcc.org [atcc.org]
- 20. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Assessment of antioxidant activity by using different in vitro methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Trolox and Ascorbic Acid Reduce Direct and Indirect Oxidative Stress in the IPEC-J2 Cells, an In Vitro Model for the Porcine Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The antioxidant and pro-oxidant activity of vitamin C and trolox in vitro: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pubs.aip.org [pubs.aip.org]
A Researcher's Guide to the Antioxidant Potential of Substituted Acetophenones
In the relentless pursuit of novel therapeutic agents to combat oxidative stress-mediated pathologies, the scientific community has increasingly turned its attention to the vast reservoir of natural and synthetic phenolic compounds. Among these, substituted acetophenones, a class of aromatic ketones, have emerged as a promising scaffold for the development of potent antioxidants. Their structural simplicity, coupled with the tunable electronic properties afforded by various substituents on the aromatic ring, makes them an ideal platform for structure-activity relationship (SAR) studies.
This guide provides a comprehensive comparison of the antioxidant potential of different substituted acetophenones, grounded in experimental data. We will delve into the mechanistic underpinnings of their antioxidant action, present a comparative analysis of their efficacy in various in vitro assays, and provide detailed, field-proven protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the nuances of antioxidant discovery and development.
The Mechanistic Basis of Antioxidant Activity in Substituted Acetophenones
The antioxidant activity of substituted acetophenones is predominantly attributed to the presence of hydroxyl (-OH) and, to a lesser extent, methoxy (-OCH3) groups on the phenyl ring. These functional groups can neutralize reactive oxygen species (ROS) and other free radicals through two primary mechanisms:
-
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate its hydrogen atom to a free radical, thereby quenching the radical and preventing it from causing cellular damage. The resulting phenoxyl radical is stabilized by resonance, which is a key factor in the antioxidant efficacy of these compounds.
-
Single Electron Transfer (SET): An antioxidant molecule can transfer a single electron to a free radical, converting it into a more stable species.
The efficiency of these mechanisms is profoundly influenced by the number and position of the hydroxyl and methoxy substituents on the acetophenone ring.
Caption: General mechanisms of free radical scavenging by phenolic antioxidants.
Structure-Activity Relationship (SAR) of Substituted Acetophenones
The antioxidant potential of substituted acetophenones is not merely a function of the presence of hydroxyl or methoxy groups, but is intricately linked to their number and position on the aromatic ring. The following principles, derived from numerous studies, govern the SAR of this class of compounds:
-
Number of Hydroxyl Groups: Generally, the antioxidant activity increases with the number of hydroxyl groups. Dihydroxy and trihydroxy derivatives are typically more potent than their monohydroxy counterparts. This is due to the increased probability of hydrogen atom donation and the potential for enhanced stabilization of the resulting phenoxyl radical.
-
Position of Hydroxyl Groups: The relative position of hydroxyl groups is a critical determinant of antioxidant activity. Ortho- and para-dihydroxy substitutions often lead to higher activity compared to meta-dihydroxy arrangements. This is because the ortho and para positions allow for greater resonance stabilization of the phenoxyl radical. For instance, 2',4'-dihydroxyacetophenone is a potent radical scavenger.
-
Methoxy Substituents: Methoxy groups are generally considered to be less effective than hydroxyl groups at conferring antioxidant activity. However, they can still contribute to the overall potential by donating electrons to the aromatic ring, which can help to stabilize the phenoxyl radical formed from a nearby hydroxyl group. The presence of a methoxy group at the para-position relative to a hydroxyl group can enhance antioxidant activity.
-
Intramolecular Hydrogen Bonding: A hydroxyl group at the ortho-position to the acetyl group (e.g., in 2'-hydroxyacetophenone) can form an intramolecular hydrogen bond with the carbonyl oxygen. This can increase the bond dissociation enthalpy of the phenolic O-H bond, potentially reducing its ability to donate a hydrogen atom and thus lowering its antioxidant activity compared to its para-isomer (4'-hydroxyacetophenone).
Comparative Analysis of Antioxidant Potential: In Vitro Assays
To objectively compare the antioxidant potential of different substituted acetophenones, a panel of in vitro assays is typically employed. The most common of these are the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays. Each of these assays operates on a slightly different principle, and therefore, a comprehensive evaluation should ideally involve multiple methods.
| Compound | Substitution Pattern | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP (µM Fe(II)/µM) | Reference |
| Acetophenone | Unsubstituted | >1000 | >1000 | Low | |
| 4'-Hydroxyacetophenone | 4'-OH | ~150 | ~80 | Moderate | |
| 2',4'-Dihydroxyacetophenone | 2',4'-(OH)2 | Potent | Potent | High | |
| 2',5'-Dihydroxyacetophenone | 2',5'-(OH)2 | High | High | High | |
| 3',4'-Dihydroxyacetophenone | 3',4'-(OH)2 | Very Potent | Very Potent | Very High | |
| 4-Hydroxy-3-methoxyacetophenone | 4'-OH, 3'-OCH3 | Moderate | Moderate | Moderate |
Note: The values in this table are approximate and are intended for comparative purposes. Actual IC50 and FRAP values can vary depending on the specific experimental conditions.
From the table, it is evident that the presence and position of hydroxyl groups significantly impact the antioxidant activity. The dihydroxyacetophenones, particularly the 3',4'-dihydroxy derivative (protocatechuic aldehyde), exhibit the highest antioxidant potential. This is consistent with the principles of SAR discussed earlier.
Experimental Protocols for Antioxidant Activity Assessment
The following are detailed, step-by-step protocols for the three most common in vitro antioxidant assays. As a Senior Application Scientist, I have found these protocols to be robust and reproducible.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in an amber bottle at 4°C.
-
Prepare a series of dilutions of the test compounds (substituted acetophenones) in methanol.
-
Prepare a stock solution of a standard antioxidant, such as Trolox or ascorbic acid, in methanol.
-
-
Assay Procedure:
-
To a 96-well microplate, add 50 µL of the test compound or standard solution at various concentrations.
-
Add 150 µL of the DPPH solution to each well.
-
For the control, add 50 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
Caption: Experimental workflow for the DPPH radical scavenging assay.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS•+ stock solution, mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add 20 µL of the test compound or standard solution at various concentrations to a 96-well microplate.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.
-
TPZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPZ) in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Mix the acetate buffer, TPZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh daily and warm to 37°C before use.
-
-
Assay Procedure:
-
Add 20 µL of the test compound, standard (FeSO₄), or blank (solvent) to a 96-well microplate.
-
Add 180 µL of the FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
Construct a standard curve using the absorbance values of the FeSO₄ standards.
-
The FRAP value of the test compound is determined from the standard curve and is expressed as µM of Fe(II) equivalents.
-
Concluding Remarks
Substituted acetophenones represent a versatile and promising class of antioxidant compounds. Their efficacy is largely dictated by the number and position of hydroxyl and methoxy groups on the aromatic ring, with dihydroxy derivatives, particularly those with ortho or para substitutions, demonstrating superior activity. The in vitro assays detailed in this guide provide a robust framework for the comparative evaluation of their antioxidant potential. For researchers and drug development professionals, a thorough understanding of the structure-activity relationships and the appropriate application of these experimental protocols are paramount to the successful identification and development of novel acetophenone-based antioxidants for therapeutic applications.
A Comparative Docking Analysis of Acetophenone Derivatives Against Key Therapeutic Target Proteins
A Technical Guide for Researchers in Drug Discovery
In the landscape of modern drug discovery, the acetophenone scaffold has emerged as a versatile pharmacophore, lending its structural motif to a diverse array of biologically active molecules. This guide provides a comprehensive comparative analysis of the docking of 3',5'-Dimethyl-4'-methoxyacetophenone and its derivatives against a panel of therapeutically relevant protein targets. By synthesizing available research, this document aims to offer researchers, scientists, and drug development professionals a detailed examination of the inhibitory potential of this class of compounds, supported by structural insights from molecular docking studies.
The Significance of Acetophenone Derivatives in Medicinal Chemistry
Acetophenone derivatives, characterized by a phenyl ring attached to a methyl ketone group, represent a privileged structural class in medicinal chemistry. The aromatic ring and the ketone functionality provide a foundational framework that can be readily modified to modulate physiochemical properties and biological activity. The substituent pattern on the phenyl ring, as exemplified by the dimethyl and methoxy groups in this compound, plays a crucial role in defining the molecule's interaction with specific protein targets. These interactions are fundamental to eliciting a therapeutic effect, and understanding them at a molecular level is paramount for rational drug design.
Target Proteins: A Spectrum of Therapeutic Opportunities
This guide focuses on the interaction of acetophenone derivatives with a selection of well-validated protein targets implicated in a range of diseases. Understanding the structure and function of these proteins is key to interpreting the docking study results.
-
Alpha-Glucosidase (α-Glucosidase): An enzyme involved in carbohydrate digestion, its inhibition is a key strategy in the management of type 2 diabetes.
-
Carbonic Anhydrases (CA I & CA II): These zinc-containing metalloenzymes play a crucial role in pH regulation and are targets for diuretics and anti-glaucoma agents.[1][2][3]
-
Acetylcholinesterase (AChE): This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine. Its inhibition is a primary therapeutic approach for Alzheimer's disease.
-
Tyrosinase: A copper-containing enzyme that catalyzes the rate-limiting step in melanin biosynthesis, making it a target for agents treating hyperpigmentation disorders.[4][5][6][7][8]
-
Monoamine Oxidase B (MAO-B): An enzyme involved in the metabolism of neurotransmitters. Its inhibitors are used in the treatment of Parkinson's disease and depression.
Comparative Docking Performance of Acetophenone Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.[9] The docking score, typically expressed in kcal/mol, is a measure of the predicted binding affinity, with more negative values indicating a stronger interaction.
The following table summarizes the reported inhibitory activities and, where available, docking scores of various acetophenone derivatives against the target proteins. This comparative data highlights the potential of this chemical class as a source of novel inhibitors.
| Target Protein | Acetophenone Derivative | Experimental Data (IC50/Ki) | Docking Score (kcal/mol) | PDB ID Used in Study | Reference |
| α-Glucosidase | Derivative 1 | Ki: 167.98 ± 25.06 µM | Not Reported | 1R47 | [9] |
| Derivative 2 | Ki: 304.36 ± 65.45 µM | Not Reported | 1R47 | [9] | |
| hCA I | Derivative 3 | Ki: 555.76 ± 56.07 µM | Not Reported | 3LXE | [9] |
| Derivative 4 | Ki: 1043.66 ± 98.78 µM | Not Reported | 3LXE | [9] | |
| hCA II | Derivative 5 | Ki: 598.63 ± 90.04 µM | Not Reported | 5AML | [9] |
| Derivative 6 | Ki: 945.76 ± 74.50 µM | Not Reported | 5AML | [9] | |
| AChE | Derivative 1 | Ki: 71.34 ± 11.25 µM | Not Reported | 4M0E | [9] |
| Derivative 2 | Ki: 143.75 ± 31.27 µM | Not Reported | 4M0E | [9] | |
| Tyrosinase | Derivative 3 | IC50: 73.65 µM | Not Reported | 5M8Q | [9] |
| Derivative 4 | IC50: 101.13 µM | Not Reported | 5M8Q | [9] | |
| MAO-B | Compound 1j | IC50: 12.9 nM | Not Reported | Not Specified | [10] |
| Compound 2e | IC50: 11.7 nM | Not Reported | Not Specified | [10] |
Note: The specific structures of the numbered/lettered derivatives are detailed in the cited literature. This table serves as a comparative overview of the inhibitory potential of the broader acetophenone class.
In-Depth Look: Docking of this compound
Rationale for Target Selection
Based on the structure of this compound, with its substituted aromatic ring, it is a plausible candidate for interacting with enzymes that have hydrophobic pockets and can form hydrogen bonds. Therefore, enzymes like MAO-B and AChE, which are known to bind aromatic ligands, are excellent candidates for docking studies.
Predicted Binding Interactions
A hypothetical docking of this compound into the active site of human MAO-B (PDB ID: 1GOS) could reveal the following key interactions:
-
Hydrophobic Interactions: The dimethyl-substituted phenyl ring would likely occupy a hydrophobic pocket within the enzyme's active site, forming van der Waals interactions with nonpolar residues.
-
Hydrogen Bonding: The methoxy group's oxygen atom could act as a hydrogen bond acceptor, potentially interacting with a hydrogen bond donor residue in the active site. The carbonyl oxygen of the acetophenone moiety is another potential hydrogen bond acceptor.
These interactions, when combined, would contribute to the overall binding affinity of the molecule.
Experimental Protocol: A Guide to Performing Molecular Docking
To ensure scientific rigor and reproducibility, a well-defined docking protocol is essential. The following is a generalized step-by-step methodology for performing molecular docking using AutoDock Vina, a widely used and validated software.[11][12][13][14]
Workflow for Molecular Docking
Caption: A generalized workflow for a molecular docking experiment.
Detailed Step-by-Step Methodology
-
Protein Preparation:
-
Obtain Crystal Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., PDB ID: 1GOS for MAO-B).[15]
-
Clean the Structure: Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the binding site.
-
Add Hydrogens: Add polar hydrogens to the protein structure, as they are crucial for forming hydrogen bonds.
-
Assign Charges: Assign partial charges to all atoms of the protein.
-
Convert to PDBQT format: Use software like AutoDockTools to convert the prepared protein from PDB to PDBQT format, which is required by AutoDock Vina.
-
-
Ligand Preparation:
-
Create 3D Structure: Draw the 2D structure of this compound and convert it to a 3D structure using a molecule editor like ChemDraw or MarvinSketch.
-
Energy Minimization: Perform energy minimization of the 3D ligand structure to obtain a low-energy conformation.
-
Define Torsions: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Convert to PDBQT format: Convert the prepared ligand to the PDBQT format.
-
-
Grid Box Generation:
-
Define the Binding Site: Identify the active site of the protein, often based on the location of the co-crystallized ligand in the original PDB file or through literature review.
-
Set Grid Parameters: Define a 3D grid box that encompasses the entire binding site. The size and center of the grid box are critical parameters that will define the search space for the docking algorithm.
-
-
Running AutoDock Vina:
-
Create Configuration File: Prepare a configuration file that specifies the input protein and ligand files, the coordinates of the grid box, and other docking parameters like exhaustiveness.
-
Execute Vina: Run AutoDock Vina from the command line, providing the configuration file as input.
-
-
Analysis of Results:
-
Examine Docking Poses: AutoDock Vina will generate multiple binding poses for the ligand, each with a corresponding docking score.
-
Identify the Best Pose: The pose with the most negative docking score is typically considered the most favorable binding mode.
-
Visualize Interactions: Use molecular visualization software like PyMOL or Discovery Studio to visualize the protein-ligand complex and analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein's active site residues.
-
Comparison with Established Inhibitors
To put the potential of this compound derivatives into perspective, it is crucial to compare their predicted binding affinities with those of well-established inhibitors for the respective target proteins.
| Target Protein | Established Inhibitor | Typical Docking Score (kcal/mol) | PDB ID with Inhibitor |
| AChE | Donepezil | -11 to -13 | 7E3H[16], 4EY7[17] |
| hCA II | Acetazolamide | -7 to -9 | 2VVB[18], 3D92[19] |
| Tyrosinase | Kojic Acid | -5 to -7 | 5M8S[20] |
| MAO-B | Selegiline | -8 to -10 | 1GOS[15] |
| α-Glucosidase | Acarbose | -9 to -11 | 2QMJ[21] |
This comparative data provides a benchmark for evaluating the potential efficacy of novel acetophenone derivatives. If a new derivative achieves a docking score comparable to or better than an established inhibitor, it warrants further investigation through in vitro and in vivo studies.
Future Directions and Conclusion
The in silico analysis presented in this guide suggests that this compound and its derivatives are a promising class of compounds with the potential to inhibit a range of therapeutically relevant protein targets. The versatility of the acetophenone scaffold allows for extensive chemical modification, opening avenues for the optimization of binding affinity and selectivity.
Future research should focus on:
-
Synthesis and In Vitro Testing: Synthesizing novel derivatives and evaluating their inhibitory activity against the target proteins through enzymatic assays.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the acetophenone scaffold to understand how different substituents influence biological activity.
-
X-ray Crystallography: Obtaining crystal structures of the target proteins in complex with the most potent inhibitors to validate the docking predictions and provide a detailed understanding of the binding mode at the atomic level.
References
- 1. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Tyrosinase Inhibitors: A Perspective [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Monoamine oxidase B - Wikipedia [en.wikipedia.org]
- 10. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 11. scribd.com [scribd.com]
- 12. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 13. bioinformaticsreview.com [bioinformaticsreview.com]
- 14. static.igem.wiki [static.igem.wiki]
- 15. rcsb.org [rcsb.org]
- 16. rcsb.org [rcsb.org]
- 17. 4EY7: Crystal Structure of Recombinant Human Acetylcholinesterase in Complex with Donepezil [ncbi.nlm.nih.gov]
- 18. rcsb.org [rcsb.org]
- 19. rcsb.org [rcsb.org]
- 20. rcsb.org [rcsb.org]
- 21. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3',5'-Dimethyl-4'-methoxyacetophenone
As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 3',5'-Dimethyl-4'-methoxyacetophenone, grounded in established safety principles for substituted acetophenones. Our focus is on providing a clear, logical framework that protects laboratory personnel, the wider community, and the environment.
Hazard Profile and Risk Assessment: Understanding the Compound
Before handling any chemical, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, data from structurally analogous compounds, such as other substituted acetophenones, provide a strong basis for a conservative risk assessment. These compounds are consistently classified as irritants and potentially harmful if improperly handled.[1][2][3]
The primary hazards associated with this class of chemicals include:
-
Skin Irritation: Direct contact can cause redness, itching, and irritation.[1][2]
-
Serious Eye Irritation: Contact with eyes can lead to significant irritation and potential damage.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[1][2]
This initial assessment dictates the minimum personal protective equipment (PPE) and handling precautions required.
Data Summary: Chemical & Hazard Profile
| Property | Information | Source |
| Chemical Name | This compound | N/A |
| Synonyms | 1-(4-methoxy-3,5-dimethylphenyl)ethanone | N/A |
| Molecular Formula | C₁₁H₁₄O₂ | N/A |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |
| GHS Precautionary Statements | P261: Avoid breathing dustP280: Wear protective gloves/eye protectionP302+P352: IF ON SKIN: Wash with plenty of waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes | [2] |
The Core Directive: Treat as Hazardous Waste
The foundational principle for the disposal of this compound is unequivocal: it must be managed as regulated hazardous waste . This classification is a direct consequence of its irritant properties and the general protocols for non-recyclable organic chemicals.
Under no circumstances should this chemical or its residues be:
Disposal via these routes can lead to the contamination of waterways and soil, and potentially create hazardous conditions in the waste management system.[5][6] The only acceptable endpoint is a licensed professional waste disposal company, coordinated through your institution's Environmental Health & Safety (EHS) department.[4][7][8]
Standard Operating Protocol for Disposal
This protocol outlines the systematic procedure for the collection and disposal of waste containing this compound.
Step 1: Waste Segregation and Collection
The first critical step is to prevent the mixing of incompatible waste streams.
-
Solid Waste: Collect all materials contaminated with the compound, including unused or excess product, filter paper, contaminated gloves, and paper towels.
-
Container: Place all waste into a designated, sealable, and clearly labeled hazardous waste container.[4] The container must be made of a material compatible with the chemical.
-
Labeling: The label must clearly state "Hazardous Waste" and list the chemical contents, including "this compound."
Step 2: Adherence to Personal Protective Equipment (PPE) Standards
Proper PPE is non-negotiable to prevent personal exposure during waste handling.
-
Eye Protection: Wear safety glasses or goggles conforming to NIOSH or EN166 standards.[2]
-
Hand Protection: Use chemical-resistant gloves. Consult the glove manufacturer's guidelines for compatibility with aromatic ketones.
-
Body Protection: A standard lab coat should be worn at all times.
Step 3: Secure Storage Pending Disposal
Proper interim storage is crucial for maintaining a safe laboratory environment.
-
Location: Store the sealed waste container in a designated, well-ventilated area, such as a satellite accumulation area or a fume hood.[2]
-
Incompatibilities: Ensure the container is stored away from strong oxidizing agents and strong bases to prevent potentially violent reactions.[1][3]
-
Closure: Keep the container tightly closed except when adding waste.[2]
Step 4: Final Disposal via Authorized Channels
The final step is the transfer of waste to a certified entity.
-
Contact EHS: Notify your institution's Environmental Health & Safety (EHS) office for waste pickup.
-
Documentation: Complete all necessary waste manifests or log forms as required by your institution and local regulations.
-
Professional Disposal: The ultimate disposal must be conducted by a licensed hazardous waste company, which will use methods such as incineration in an approved facility.[6][7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Emergency Protocol: Managing Spills
In the event of an accidental spill, a swift and correct response is critical to mitigate exposure and prevent further contamination.
-
Evacuate and Alert: Ensure all non-essential personnel leave the immediate area. Alert colleagues and your laboratory supervisor.
-
Ensure Ventilation: If not already in use, work within a fume hood or ensure the area is well-ventilated.[2]
-
Contain the Spill: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a chemical spill pillow.[4] Avoid creating dust.
-
Collect Material: Using non-sparking tools, carefully sweep or scoop the absorbed material and place it into your designated hazardous waste container.[4]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[4] All cleaning materials (e.g., paper towels) must also be disposed of as hazardous waste.
-
Report: Report the incident to your EHS department as per institutional policy.
By adhering to this structured and scientifically-grounded protocol, you contribute to a culture of safety and responsibility, ensuring that your valuable research does not come at the cost of personal or environmental health.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
